molecular formula C18H37N2O10P B15607330 Emapticap pegol CAS No. 1390628-22-4

Emapticap pegol

Cat. No.: B15607330
CAS No.: 1390628-22-4
M. Wt: 472.5 g/mol
InChI Key: QJAGBAPUFWBVSD-UHFFFAOYSA-N
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Description

Emapticap pegol is a useful research compound. Its molecular formula is C18H37N2O10P and its molecular weight is 472.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1390628-22-4

Molecular Formula

C18H37N2O10P

Molecular Weight

472.5 g/mol

IUPAC Name

6-[[2-[[2-(2-methoxyethoxy)acetyl]-[2-(2-methoxyethoxy)ethyl]amino]acetyl]amino]hexyl dihydrogen phosphate

InChI

InChI=1S/C18H37N2O10P/c1-26-11-13-28-10-8-20(18(22)16-29-14-12-27-2)15-17(21)19-7-5-3-4-6-9-30-31(23,24)25/h3-16H2,1-2H3,(H,19,21)(H2,23,24,25)

InChI Key

QJAGBAPUFWBVSD-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Emapticap Pegol: A Deep Dive into its Mechanism of Action in Diabetic Kidney Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of emapticap pegol, a novel therapeutic agent investigated for the treatment of diabetic kidney disease (DKD). We will delve into the core signaling pathways, summarize key preclinical and clinical data, and provide detailed experimental methodologies for the cited studies.

Core Mechanism of Action: Targeting the Inflammatory Milieu

This compound (formerly known as NOX-E36) is a Spiegelmer®, a unique class of L-stereoisomer RNA aptamers.[1][2][3] This configuration renders it resistant to degradation by nucleases, ensuring stability in biological systems. The primary target of this compound is the pro-inflammatory chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[1][2][3]

In diabetic kidney disease, hyperglycemia and other metabolic derangements trigger the upregulation of CCL2 in renal cells. Elevated CCL2 levels are instrumental in the recruitment of monocytes and macrophages to the kidney.[1][2] This influx of inflammatory cells is a key driver of the chronic inflammation that contributes to glomerular and tubulointerstitial injury, fibrosis, and the progressive decline in renal function characteristic of DKD.

This compound is designed to specifically bind to and neutralize CCL2, thereby inhibiting its interaction with its receptor, C-C chemokine receptor 2 (CCR2), on the surface of monocytes and macrophages.[1][2] This blockade of the CCL2-CCR2 signaling axis is the cornerstone of this compound's therapeutic potential in DKD.

The CCL2-CCR2 Signaling Pathway in Diabetic Kidney Disease

The CCL2-CCR2 signaling pathway plays a pivotal role in the pathogenesis of diabetic kidney disease. The binding of CCL2 to its receptor, CCR2, on immune cells, particularly monocytes, initiates a cascade of downstream signaling events that promote cell migration, activation, and the release of pro-inflammatory and pro-fibrotic mediators within the kidney.

CCL2_CCR2_Signaling_Pathway Emapticap This compound CCL2 CCL2 (MCP-1) Emapticap->CCL2 CCR2 CCR2 Receptor CCL2->CCR2 Binding G_Protein G-protein Activation CCR2->G_Protein PLC PLC Activation G_Protein->PLC PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC PKC Activation DAG->PKC Chemokinesis Chemokinesis & Adhesion Ca_Release->Chemokinesis MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK PKC->Chemokinesis NFkB NF-κB Activation MAPK->NFkB PI3K_Akt->NFkB Inflammation Pro-inflammatory Cytokine Release NFkB->Inflammation Fibrosis Pro-fibrotic Factor Release NFkB->Fibrosis Migration Cell Migration to Kidney Chemokinesis->Migration

Caption: CCL2-CCR2 Signaling Pathway and the inhibitory action of this compound.

Preclinical Evidence in a Model of Diabetic Nephropathy

Preclinical studies have been instrumental in establishing the therapeutic rationale for targeting CCL2 in diabetic kidney disease. A key study utilized a mouse-specific version of this compound, mNOX-E36, in the db/db mouse model, which recapitulates many features of human type 2 diabetic nephropathy.

Quantitative Preclinical Data
ParameterControl (db/db)mNOX-E36 Treated (db/db)Percent Changep-value
Glomerular Macrophage Infiltration (cells/glomerular cross-section)4.5 ± 0.32.7 ± 0.2-40%< 0.01
Glomerulosclerosis Index1.8 ± 0.11.2 ± 0.1-33%< 0.05
Glomerular Filtration Rate (mL/min)0.21 ± 0.020.35 ± 0.03+67%< 0.01
Albuminuria (µ g/24h )1250 ± 150650 ± 100-48%< 0.05

Data adapted from Ninichuk V, et al. Am J Pathol 2008.

Experimental Protocol: Preclinical Study in db/db Mice
  • Animal Model: Male db/db mice, a genetic model of type 2 diabetes, and their non-diabetic db/m littermates were used.

  • Treatment Groups:

    • db/db mice treated with placebo.

    • db/db mice treated with mNOX-E36 (the mouse-specific CCL2 inhibitor).

    • db/m mice (non-diabetic controls).

  • Dosing Regimen: mNOX-E36 was administered via subcutaneous injection at a dose of 15 mg/kg body weight, three times per week, starting at 12 weeks of age and continuing for 8 weeks.

  • Key Outcome Measures:

    • Glomerular Macrophage Infiltration: Kidneys were harvested, fixed, and stained with an anti-Mac-2 antibody. The number of Mac-2-positive cells per glomerular cross-section was quantified by microscopy.

    • Glomerulosclerosis Index: Periodic acid-Schiff (PAS)-stained kidney sections were evaluated for the extent of mesangial matrix expansion and glomerulosclerosis, scored on a scale of 0 to 4.

    • Glomerular Filtration Rate (GFR): GFR was measured by the clearance of fluorescein (B123965) isothiocyanate (FITC)-inulin.

    • Albuminuria: 24-hour urine collections were performed, and urinary albumin concentration was determined by ELISA.

Clinical Validation: Phase IIa Study in Patients with Diabetic Kidney Disease

A randomized, double-blind, placebo-controlled Phase IIa clinical trial was conducted to evaluate the safety, tolerability, and efficacy of this compound in patients with type 2 diabetes and albuminuria.[1][2][3]

Quantitative Clinical Data
ParameterPlacebo GroupThis compound Group
Change in Urinary Albumin/Creatinine Ratio (ACR) at Week 12
Mean % Change from Baseline-16%-29% (p < 0.05 vs baseline)
Difference vs Placebo--15% (p = 0.221)
Post-Hoc Analysis of ACR Change at Week 12 *
Difference vs Placebo--32% (p = 0.014)
Maximum ACR Reduction (Week 20, 8 weeks post-treatment)
Difference vs Placebo--39% (p = 0.010)
Change in HbA1c at Week 12
Mean Absolute Change from Baseline+0.05%-0.31%
Difference vs Placebo--0.36% (p = 0.146)
Maximum HbA1c Reduction (Week 16, 4 weeks post-treatment)
Difference vs Placebo--0.47% (p = 0.026)

Post-hoc analysis excluded patients with major protocol violations, dual RAS blockade, or hematuria. Data adapted from Menne J, et al. Nephrol Dial Transplant 2017.[3]

Experimental Protocol: Phase IIa Clinical Trial
  • Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase IIa study.

  • Patient Population: 75 patients with type 2 diabetes and albuminuria (ACR > 100 mg/g).[3] Patients were on stable antidiabetic therapy and renin-angiotensin system (RAS) blockade.

  • Treatment and Follow-up:

    • Treatment Phase (12 weeks): Patients were randomized (2:1) to receive either this compound (0.5 mg/kg) or placebo, administered subcutaneously twice weekly.

    • Treatment-Free Follow-up Phase (12 weeks): Patients were monitored for an additional 12 weeks after the last dose.

  • Primary Efficacy Endpoint: Change in urinary albumin/creatinine ratio (ACR) from baseline to week 12.

  • Secondary Efficacy Endpoints: Included changes in glycated hemoglobin (HbA1c).

  • Methodology for Key Measurements:

    • Urinary Albumin/Creatinine Ratio (ACR): Urine samples were analyzed at a central laboratory using an immunoturbidimetric assay.

    • Glycated Hemoglobin (HbA1c): Blood samples were collected and analyzed at a central laboratory.

Clinical Trial Workflow

The workflow of the Phase IIa clinical trial, from patient screening to the end of the follow-up period, is illustrated below.

Clinical_Trial_Workflow Screening Patient Screening (T2D, Albuminuria, Stable Meds) Randomization Randomization (2:1) Screening->Randomization Treatment_Emapticap Treatment Arm: This compound (0.5 mg/kg) Subcutaneous, Twice Weekly Randomization->Treatment_Emapticap Treatment_Placebo Control Arm: Placebo Subcutaneous, Twice Weekly Randomization->Treatment_Placebo Treatment_Phase 12-Week Treatment Period Treatment_Emapticap->Treatment_Phase Treatment_Placebo->Treatment_Phase Follow_Up_Phase 12-Week Treatment-Free Follow-Up Period Treatment_Phase->Follow_Up_Phase End_of_Study End of Study (Week 24) Follow_Up_Phase->End_of_Study

References

Emapticap Pegol (NOX-E36): A Technical Overview of a Spiegelmer-Based CCL2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emapticap pegol (NOX-E36) is a novel therapeutic agent that represents a significant advancement in the field of nucleic acid-based medicine. It is a Spiegelmer®, a unique class of mirror-image L-RNA oligonucleotides, designed to specifically bind and neutralize the pro-inflammatory chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1). This document provides a comprehensive technical guide on the structure, mechanism of action, and key experimental data related to this compound.

Core Structure of this compound

This compound is a complex molecule composed of two primary components: a 40-nucleotide L-RNA oligonucleotide (the Spiegelmer) and a 40 kDa polyethylene (B3416737) glycol (PEG) moiety.

The Spiegelmer Core: The active component of this compound is a 40-nucleotide L-RNA aptamer with the following sequence:

5′-GCACGUCCCUCACCGGUGCAAGUGAAGCCGUGGCUCUGCG-3′ [1]

Unlike natural D-RNA, the L-RNA configuration of the Spiegelmer renders it highly resistant to degradation by nucleases present in the body, thereby significantly prolonging its in vivo half-life. This inherent stability is a key advantage of Spiegelmer technology.

Pegylation: To further enhance its pharmacokinetic profile, the L-RNA oligonucleotide is conjugated to a 40 kDa PEG molecule.[1] Pegylation increases the hydrodynamic radius of the molecule, reducing renal clearance and extending its circulation time. The PEG moiety is attached to the 5'-end of the L-RNA via a stable linker. While the exact commercial linker is proprietary, the general structure involves a phosphodiester bond to a hexyl linker which is then coupled to the PEG molecule.

Mechanism of Action: Neutralization of CCL2

This compound exerts its therapeutic effect by directly binding to and neutralizing the chemokine CCL2.[2][3][4] CCL2 is a potent chemoattractant for monocytes, memory T-cells, and dendritic cells, playing a crucial role in the inflammatory cascade associated with various diseases, including diabetic nephropathy.

By binding to CCL2, this compound prevents the chemokine from interacting with its receptor, CCR2, on the surface of inflammatory cells. This blockade inhibits the recruitment of these cells to sites of inflammation, thereby mitigating the downstream inflammatory processes that contribute to tissue damage.

Signaling Pathway Inhibition

The binding of CCL2 to its receptor CCR2 activates a cascade of intracellular signaling pathways, including the JAK/STAT, PI3K/Akt, and MAPK/ERK pathways. These pathways ultimately lead to cellular responses such as chemotaxis, proliferation, and the production of pro-inflammatory cytokines. This compound, by sequestering CCL2, effectively inhibits the activation of these downstream signaling cascades.

CCL2_Signaling_Pathway Emapticap_pegol This compound CCL2 CCL2 Emapticap_pegol->CCL2 CCR2 CCR2 CCL2->CCR2 Activates G_Protein G-Protein CCR2->G_Protein Activates PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt JAK_STAT JAK/STAT Pathway G_Protein->JAK_STAT MAPK_ERK MAPK/ERK Pathway G_Protein->MAPK_ERK Inflammatory_Response Inflammation (Monocyte Recruitment, Cytokine Release) PI3K_Akt->Inflammatory_Response JAK_STAT->Inflammatory_Response MAPK_ERK->Inflammatory_Response

Figure 1: this compound's mechanism of action.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Efficacy in a Mouse Model of Diabetic Nephropathy
Model db/db mice (a model of type 2 diabetes and diabetic nephropathy)
Treatment This compound (mouse-specific version, mNOX-E36)
Dosage 20 mg/kg, administered subcutaneously three times per week for 4 weeks
Key Findings - Reduced albuminuria
- Restored the glomerular endothelial glycocalyx
- Reduced expression of heparanase and cathepsin L
Source(s)[3]
Table 2: Phase IIa Clinical Trial in Patients with Type 2 Diabetes and Albuminuria (NCT01547897)
Study Design Randomized, double-blind, placebo-controlled
Patient Population 75 patients with type 2 diabetes and albuminuria
Treatment This compound (0.5 mg/kg) or placebo, administered subcutaneously twice weekly for 12 weeks
Primary Efficacy Endpoint Change in urinary albumin/creatinine (B1669602) ratio (ACR)
Key Efficacy Results
ACR Reduction from Baseline (this compound group)-29% at week 12 (p < 0.05)
ACR Reduction vs. Placebo (post hoc analysis)-32% at week 12 (p = 0.014)
-39% at week 20 (p = 0.010) (8 weeks after end of treatment)
Secondary Efficacy Results
Change in HbA1c vs. Placebo (at week 16)-0.47% (p = 0.026) (4 weeks after end of treatment)
Safety and Tolerability Generally safe and well-tolerated. The most common treatment-related adverse events were mild injection site reactions.
Source(s)[2][5][6]

Detailed Experimental Protocols

Synthesis and Purification of this compound (NOX-E36)

The synthesis and purification of this compound involves a multi-step process, as detailed in the literature.

Synthesis_Workflow Solid_Phase_Synthesis 1. Solid-Phase Synthesis of L-RNA (40-mer) Deprotection_Cleavage 2. Two-Step Deprotection and Cleavage from Solid Support Solid_Phase_Synthesis->Deprotection_Cleavage RP_HPLC_Purification 3. Preparative Reversed-Phase HPLC Purification of Crude L-RNA Deprotection_Cleavage->RP_HPLC_Purification Desalting_1 4. Desalting via Tangential Flow Ultrafiltration RP_HPLC_Purification->Desalting_1 Amino_Modification 5. Introduction of Amino-Linker to 5'-end Desalting_1->Amino_Modification PEGylation 6. Reaction with NHS-ester-activated 40 kDa PEG Amino_Modification->PEGylation AX_HPLC_Purification 7. Preparative Anion-Exchange HPLC Purification of Conjugate PEGylation->AX_HPLC_Purification Desalting_2 8. Final Desalting and Lyophilization AX_HPLC_Purification->Desalting_2 Final_Product This compound Desalting_2->Final_Product

Figure 2: Synthesis and purification workflow for this compound.

A detailed protocol for the synthesis, purification, and PEGylation of L-RNA aptamers, using NOX-E36 as an example, is available in Current Protocols in Nucleic Acid Chemistry.[2]

Preclinical Model of Diabetic Nephropathy in db/db Mice

Animal Model: Male db/db mice, which carry a mutation in the leptin receptor gene, are a widely used model for type 2 diabetes and subsequent diabetic nephropathy.

Induction of Diabetic Nephropathy: These mice spontaneously develop hyperglycemia, obesity, and insulin (B600854) resistance. Diabetic nephropathy develops over time, characterized by albuminuria, glomerular hypertrophy, and mesangial expansion.

Treatment Protocol: As described in Boels et al., the mouse-specific Spiegelmer mNOX-E36 was administered subcutaneously at a dose of 20 mg/kg three times per week for four weeks.

Outcome Measures:

  • Urinary Albumin: Measured by ELISA.

  • Glomerular Endothelial Glycocalyx: Assessed by electron microscopy.

  • Gene Expression: Analyzed by quantitative PCR.

  • Histology: Kidney sections were stained with Periodic acid-Schiff (PAS) to assess glomerulosclerosis.

Phase IIa Clinical Trial Protocol (NCT01547897)

Study Design: A randomized, double-blind, placebo-controlled, multicenter study.

Inclusion Criteria: Patients with type 2 diabetes and a urinary albumin-to-creatinine ratio (ACR) >100 mg/g, on a stable dose of an ACE inhibitor or an angiotensin II receptor blocker.

Treatment Regimen: Patients were randomized in a 2:1 ratio to receive either this compound (0.5 mg/kg) or placebo, administered subcutaneously twice weekly for 12 weeks.

Primary Endpoint Measurement (Urinary ACR):

  • Urine samples were collected at baseline and at regular intervals throughout the study.

  • Urinary albumin and creatinine concentrations were measured in a central laboratory.

  • Urinary Albumin Measurement: An immunoturbidimetric assay was utilized. This method involves the addition of a specific anti-human albumin antibody to the urine sample. The resulting antigen-antibody complexes cause turbidity, which is measured spectrophotometrically. The degree of turbidity is proportional to the concentration of albumin in the sample.

  • Urinary Creatinine Measurement: A standard enzymatic or Jaffe method was used.

  • The ACR was calculated as the ratio of urinary albumin concentration (in mg) to urinary creatinine concentration (in g).

Secondary Endpoint Measurement (HbA1c):

  • Blood samples were collected at baseline and regular intervals.

  • HbA1c levels were determined using a standardized laboratory method, such as high-performance liquid chromatography (HPLC).

Conclusion

This compound is a first-in-class Spiegelmer that has demonstrated a promising safety and efficacy profile in preclinical and clinical studies for the treatment of diabetic nephropathy. Its unique L-RNA structure provides high stability, and its specific targeting of CCL2 offers a novel anti-inflammatory mechanism of action. The data presented in this technical guide underscore the potential of this compound as a disease-modifying therapy for patients with diabetic kidney disease. Further clinical development is warranted to fully elucidate its therapeutic benefits.

References

Preclinical Profile of Emapticap Pegol: A Deep Dive into Renal Inflammation Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

BERLIN, December 3, 2025 – This technical guide provides an in-depth analysis of the preclinical studies of Emapticap pegol (formerly NOX-E36), a novel Spiegelmer® designed to inhibit C-C motif chemokine ligand 2 (CCL2). The data herein elucidates the compound's mechanism of action and its therapeutic potential in mitigating renal inflammation, a key driver of diabetic nephropathy. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of nephrology and inflammatory diseases.

This compound is an L-enantiomeric RNA aptamer that binds and neutralizes CCL2, a chemokine pivotal in the recruitment of monocytes and macrophages to sites of inflammation. In the context of diabetic kidney disease, the infiltration of these immune cells is a critical step in the pathogenesis of glomerulosclerosis and the progressive decline in renal function. The following sections detail the key preclinical findings, experimental designs, and underlying signaling pathways associated with this compound's activity in models of renal inflammation.

Core Mechanism of Action: Targeting the CCL2/CCR2 Axis

This compound exerts its anti-inflammatory effects by disrupting the CCL2/CCR2 signaling axis. In diabetic nephropathy, various renal cells, including podocytes, mesangial cells, and tubular epithelial cells, produce CCL2 in response to the diabetic milieu. This chemokine then binds to its receptor, CCR2, on the surface of monocytes, triggering their migration from the bloodstream into the kidney tissue. Once in the kidney, these monocytes differentiate into macrophages, which contribute to tissue injury through the release of pro-inflammatory cytokines and pro-fibrotic factors. By binding to CCL2, this compound prevents its interaction with CCR2, thereby inhibiting the recruitment of inflammatory cells to the kidney.

Quantitative Efficacy in Preclinical Models

The preclinical efficacy of the mouse-specific surrogate of this compound, mNOX-E36, has been demonstrated in established animal models of diabetic nephropathy. The data from these studies are summarized below, highlighting the compound's impact on key pathological features of the disease.

Table 1: Efficacy of mNOX-E36 in Uninephrectomized db/db Mice
ParameterControl (Non-functional Spiegelmer)mNOX-E36-3’PEG TreatedPercent Change
Glomerular MacrophagesNot specifiedReduced-40%
Glomerular Filtration Rate (GFR)Not specifiedSignificantly improvedNot specified
Diffuse GlomerulosclerosisPresentProtected fromNot specified
Renal Ccl2 mRNA ExpressionElevatedReducedNot specified
Renal Ccl2 Protein ExpressionElevatedReducedNot specified
Data from a study in uninephrectomized db/db mice with advanced glomerulopathy treated from 4 to 6 months of age.[1]
Table 2: Efficacy of mNOX-E36 in Diabetic ApoE Knockout Mice
ParameterDiabetic ControlmNOX-E36 Treated
AlbuminuriaElevatedAttenuated
Glomerular Endothelial Glycocalyx CoverageReducedIncreased
Glomerular Cathepsin L ExpressionElevatedReduced
Glomerular Heparanase ExpressionElevatedReduced
CCR2-expressing Ly6Chi monocytes in bloodElevatedReduced
Renal CD206+/Mac3+ cell ratio (anti-inflammatory macrophages)ReducedIncreased
Data from a 4-week treatment study in diabetic ApoE knockout mice.

Experimental Protocols

Key Experiment 1: Late-Onset CCL2 Blockade in a Model of Advanced Diabetic Nephropathy
  • Animal Model: Male db/db mice, a model of type 2 diabetes, were used. To accelerate and exacerbate diabetic nephropathy, a uninephrectomy (surgical removal of one kidney) was performed at 4 months of age.

  • Treatment Protocol: At 4 months of age, post-uninephrectomy, when advanced glomerulopathy was established, mice were randomized to receive subcutaneous injections of either mNOX-E36-3’PEG (50 mg/kg) or a non-functional control Spiegelmer. Injections were administered three times per week for a duration of 2 months.

  • Efficacy Endpoints:

    • Glomerular Macrophage Infiltration: Kidney sections were stained with specific antibodies to identify macrophages within the glomeruli. The number of macrophages was then quantified.

    • Glomerular Filtration Rate (GFR): GFR was measured to assess kidney function.

    • Histological Analysis: Kidney tissue was processed for histological staining to evaluate the extent of glomerulosclerosis (scarring of the glomeruli).

    • Gene and Protein Expression: Renal Ccl2 mRNA and protein levels were quantified to assess the local expression of the target chemokine.[1]

Key Experiment 2: Systemic CCL2 Inhibition in Diabetic ApoE Knockout Mice
  • Animal Model: Diabetic ApoE knockout mice were used. This model develops features of diabetic nephropathy, including albuminuria and endothelial dysfunction.

  • Treatment Protocol: Diabetic ApoE knockout mice received treatment with the mouse-specific NOX-E36 for a period of 4 weeks.

  • Efficacy Endpoints:

    • Albuminuria: Urinary albumin excretion was measured as a marker of kidney barrier dysfunction.

    • Glomerular Endothelial Glycocalyx: The integrity of the glomerular endothelial glycocalyx, a crucial component of the filtration barrier, was assessed.

    • Molecular Markers: Expression of glomerular cathepsin L and heparanase, enzymes involved in glycocalyx degradation, was quantified.

    • Cellular Analysis: The abundance of CCR2-expressing Ly6Chi monocytes in the peripheral blood was determined. The ratio of anti-inflammatory (CD206+) to total (Mac3+) macrophages in the kidney was analyzed to assess macrophage polarization.

Visualizing the Core Mechanisms

To further illustrate the biological processes influenced by this compound, the following diagrams depict the CCL2/CCR2 signaling pathway in diabetic nephropathy and a conceptual workflow of the key preclinical experiment.

CCL2_Signaling_Pathway cluster_blood_vessel Blood Vessel cluster_kidney_tissue Kidney Tissue (Glomerulus) Monocyte Monocyte CCR2 CCR2 Macrophage Macrophage Monocyte->Macrophage Infiltration & Differentiation RenalCells Renal Cells (Podocytes, Mesangial Cells) CCL2 CCL2 RenalCells->CCL2 expresses CCL2->CCR2 binds to Inflammation Inflammation & Fibrosis Macrophage->Inflammation promotes Emapticap This compound Emapticap->CCL2 neutralizes Preclinical_Workflow cluster_model Animal Model cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis A1 db/db Mice (Type 2 Diabetes Model) A2 Uninephrectomy (Accelerates Nephropathy) A1->A2 B1 Randomization A2->B1 2 Months Treatment B2 mNOX-E36-3'PEG (50 mg/kg, 3x/week) B1->B2 B3 Control Spiegelmer B1->B3 C1 Renal Function (GFR Measurement) B2->C1 C2 Histopathology (Macrophage Count, Glomerulosclerosis) B2->C2 C3 Molecular Analysis (Ccl2 mRNA & Protein) B2->C3 B3->C1 B3->C2 B3->C3

References

The Role of CCL2/MCP-1 in the Pathogenesis of Diabetic Nephropathy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diabetic nephropathy (DN) is a leading cause of end-stage renal disease worldwide. A growing body of evidence implicates the chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its receptor CCR2 as key mediators in the pathogenesis of DN. This technical guide provides a comprehensive overview of the role of the CCL2/CCR2 axis in DN, focusing on its involvement in inflammatory and fibrotic processes, the underlying signaling pathways, and its potential as a therapeutic target. This document is intended to serve as a resource for researchers, scientists, and professionals involved in the development of novel therapies for diabetic kidney disease.

Introduction: The Inflammatory Landscape of Diabetic Nephropathy

Diabetic nephropathy is characterized by progressive damage to the kidney, driven by the metabolic and hemodynamic alterations associated with diabetes.[1] Chronic hyperglycemia, advanced glycation end-products (AGEs), and hypertension create a pro-inflammatory and pro-fibrotic environment within the kidney.[2] A key event in this process is the infiltration of immune cells, particularly monocytes and macrophages, into the renal parenchyma.[3] These infiltrating cells, along with resident renal cells, release a plethora of inflammatory mediators, including cytokines and chemokines, that perpetuate a cycle of injury and scarring.

Among these, the chemokine CCL2 has emerged as a critical player.[2] Produced by various renal cells, including mesangial cells, podocytes, and tubular epithelial cells, in response to diabetic stimuli, CCL2 acts as a potent chemoattractant for monocytes and macrophages expressing its receptor, CCR2.[2][4] This influx of inflammatory cells is a hallmark of DN and is strongly correlated with the progression of renal injury.[3]

The CCL2/CCR2 Axis: A Central Mediator of Inflammation and Fibrosis

The interaction between CCL2 and its primary receptor, CCR2, is a pivotal step in the inflammatory cascade of diabetic nephropathy. This axis not only drives the recruitment of monocytes but also directly activates resident renal cells, contributing to both inflammation and fibrosis.

Macrophage Recruitment and Activation

The primary and most well-documented role of the CCL2/CCR2 axis in DN is the recruitment of CCR2-positive monocytes from the circulation into the kidney.[5] Once within the renal tissue, these monocytes differentiate into macrophages. These macrophages are not passive bystanders; they become activated by the local microenvironment and contribute to renal damage through several mechanisms:

  • Production of Pro-inflammatory Cytokines: Activated macrophages release a battery of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which amplify the inflammatory response and cause direct injury to renal cells.[3]

  • Generation of Reactive Oxygen Species (ROS): Macrophages are a significant source of ROS, which induce oxidative stress and contribute to cellular damage and apoptosis.

  • Secretion of Pro-fibrotic Factors: Activated macrophages release pro-fibrotic mediators, including transforming growth factor-beta (TGF-β), which stimulate the production of extracellular matrix (ECM) proteins by mesangial cells and fibroblasts, leading to glomerulosclerosis and interstitial fibrosis.[6]

Direct Effects on Resident Renal Cells

Beyond its role in immune cell recruitment, the CCL2/CCR2 axis exerts direct, detrimental effects on intrinsic renal cells:

  • Podocytes: Podocytes, critical components of the glomerular filtration barrier, express CCR2.[1][7] Activation of CCR2 on podocytes by CCL2 can lead to podocyte apoptosis, detachment, and altered permeability, contributing directly to albuminuria, a hallmark of DN.[1][8]

  • Mesangial Cells: Mesangial cells, when exposed to high glucose and other diabetic stimuli, upregulate CCL2 production.[2] Furthermore, CCL2 can act in an autocrine or paracrine manner on mesangial cells, promoting their proliferation and the synthesis of ECM components, thus contributing to mesangial expansion and glomerulosclerosis.

Signaling Pathways Activated by the CCL2/CCR2 Axis

The binding of CCL2 to its G protein-coupled receptor, CCR2, triggers a cascade of intracellular signaling events that ultimately mediate the pro-inflammatory and pro-fibrotic effects in the diabetic kidney. The key downstream pathways include:

  • Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: This pathway is rapidly activated upon CCR2 engagement and is crucial for the expression of various inflammatory genes.

  • Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The PI3K/Akt pathway is involved in cell survival, proliferation, and metabolism. In the context of DN, its activation by CCL2 can contribute to pathological cell growth and matrix production.[9][10][11][12][13]

  • Mitogen-Activated Protein Kinase (MAPK) Pathways (p38, JNK, and ERK): The MAPK pathways, particularly p38 MAPK, are strongly implicated in the inflammatory and fibrotic responses in the kidney.[5][14][15][16][17][18] Activation of p38 MAPK by CCL2 in renal cells leads to the production of pro-inflammatory cytokines and pro-fibrotic molecules.[5][14]

CCL2_Signaling_Pathway CCL2/CCR2 Signaling Pathway in Diabetic Nephropathy cluster_downstream Downstream Effects CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 Binds to G_Protein G-Protein CCR2->G_Protein Activates Podocyte_Injury Podocyte Injury & Apoptosis CCR2->Podocyte_Injury Direct Effect on Podocytes JAK JAK G_Protein->JAK PI3K PI3K G_Protein->PI3K p38_MAPK p38 MAPK G_Protein->p38_MAPK JNK JNK G_Protein->JNK ERK ERK G_Protein->ERK Macrophage_Recruitment Macrophage Recruitment G_Protein->Macrophage_Recruitment STAT STAT JAK->STAT NF_kB NF-κB STAT->NF_kB Activates Akt Akt PI3K->Akt Akt->NF_kB Activates p38_MAPK->NF_kB Activates Inflammation Inflammation (Cytokine Production) JNK->Inflammation ERK->Inflammation NF_kB->Inflammation Fibrosis Fibrosis (ECM Production) NF_kB->Fibrosis

Caption: CCL2/CCR2 Signaling Cascade in Diabetic Nephropathy.

Quantitative Data on CCL2/MCP-1 in Diabetic Nephropathy

Numerous studies have quantified the levels of CCL2/MCP-1 in patients with diabetic nephropathy, highlighting its potential as a biomarker for disease presence and progression.

Table 1: Urinary MCP-1/CCL2 Levels in Patients with Diabetic Nephropathy

Study CohortNormoalbuminuria (pg/mg creatinine)Microalbuminuria (pg/mg creatinine)Macroalbuminuria (pg/mg creatinine)Healthy Controls (pg/mg creatinine)Reference
Type 2 Diabetes PatientsNot specifiedNot specified3.3-fold and 2.1-fold higher than normo- and microalbuminuric patients, respectivelyNot specified[19]
Type 2 Diabetes Patients131 patients164 patients (micro and macro combined)--[6]
Type 2 Diabetes PatientsSignificantly lower than patients with nephropathy-Significantly higher than healthy adultsSignificantly lower than patients with nephropathy[1]

Table 2: Effects of CCR2 Antagonists in Preclinical Models of Diabetic Nephropathy

Animal ModelCCR2 AntagonistDuration of TreatmentKey FindingsReference
db/db miceRS1028959 weeksSignificantly improved albuminuria; reduced mesangial expansion and glomerular basement membrane thickening.[4][20][21]
db/db miceRS504393Not specifiedImproved insulin (B600854) resistance; decreased urinary albumin excretion and mesangial expansion.[22]
STZ-induced diabetic miceINCB3344Not specifiedDecreased albuminuria and serum creatinine (B1669602); improved mesangial proliferation and podocyte expression.[23]
uninephrectomized db/db miceRO52344448 weeksReduced glomerulosclerosis and albuminuria; improved glomerular filtration rate.[24]
Nos3-deficient diabetic micePF-0463481713 weeks (early intervention)Inhibited kidney inflammation, glomerulosclerosis, albuminuria, and podocyte loss.[25]

Table 3: Clinical Trials of CCR2 Antagonists in Diabetic Nephropathy

CCR2 AntagonistPhaseKey OutcomeResultReference
CCX140-B2Change in urinary albumin-to-creatinine ratio (UACR)Further reduction in albuminuria on top of standard of care.[6]
PF-046348172Change in UACRModest reduction in albuminuria.[25]

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the role of CCL2/MCP-1 in diabetic nephropathy.

Animal Model: Streptozotocin (B1681764) (STZ)-Induced Diabetic Nephropathy in Mice

This model is widely used to mimic type 1 diabetes-induced kidney damage.

STZ_Model_Workflow Workflow for STZ-Induced Diabetic Nephropathy Model Animal_Selection Animal Selection (e.g., C57BL/6J mice) Acclimatization Acclimatization (1-2 weeks) Animal_Selection->Acclimatization STZ_Induction STZ Injection (e.g., 50 mg/kg, i.p., for 5 consecutive days) Acclimatization->STZ_Induction Glucose_Monitoring Blood Glucose Monitoring (Confirm hyperglycemia >250 mg/dL) STZ_Induction->Glucose_Monitoring DN_Development Development of DN (8-24 weeks) Glucose_Monitoring->DN_Development Sample_Collection Sample Collection (Urine, Blood, Kidney Tissue) DN_Development->Sample_Collection Analysis Analysis (Histology, Biomarkers, Gene Expression) Sample_Collection->Analysis

Caption: Experimental workflow for the STZ-induced diabetic nephropathy mouse model.

Protocol:

  • Animal Selection: 8-10 week old male C57BL/6J mice are commonly used.[26][27][28][29][30]

  • Acclimatization: House the mice in a controlled environment for at least one week before the experiment.

  • STZ Preparation: Prepare a fresh solution of STZ in sterile 0.1 M citrate (B86180) buffer (pH 4.5) immediately before injection.

  • Induction of Diabetes: Administer STZ via intraperitoneal (i.p.) injection at a dose of 45-50 mg/kg body weight for five consecutive days.[26]

  • Confirmation of Diabetes: Monitor blood glucose levels from tail vein blood 1-2 weeks after the final STZ injection. Mice with non-fasting blood glucose levels consistently above 250 mg/dL are considered diabetic.[26]

  • Development of Nephropathy: Maintain the diabetic mice for a period of 8 to 24 weeks to allow for the development of diabetic nephropathy, characterized by albuminuria, glomerular hypertrophy, and mesangial expansion.

  • Sample Collection and Analysis: At the end of the study period, collect urine for albumin and creatinine measurement, blood for serum creatinine and BUN analysis, and kidney tissue for histology, immunohistochemistry, and gene expression analysis.

Measurement of Urinary MCP-1/CCL2 by ELISA

Enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying urinary MCP-1 levels.

Protocol:

  • Sample Collection and Preparation: Collect urine samples and centrifuge to remove cellular debris. Store at -80°C until analysis.

  • Assay Principle: A sandwich ELISA is typically used, where a capture antibody specific for human or mouse MCP-1 is coated onto a 96-well plate.[31][32][33][34]

  • Standard Curve Preparation: Prepare a serial dilution of recombinant MCP-1 to generate a standard curve.

  • Incubation: Add standards and urine samples to the wells and incubate to allow MCP-1 to bind to the capture antibody.

  • Detection: Add a biotinylated detection antibody that binds to a different epitope on MCP-1.

  • Signal Generation: Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody. Following the addition of a chromogenic substrate (e.g., TMB), a colored product is formed in proportion to the amount of MCP-1 present.

  • Measurement: Stop the reaction and measure the absorbance at 450 nm using a microplate reader.

  • Quantification: Calculate the concentration of MCP-1 in the samples by interpolating from the standard curve.

Immunohistochemistry for Macrophage Infiltration (CD68 Staining)

Immunohistochemistry (IHC) is used to visualize and quantify macrophage infiltration in kidney tissue sections using an antibody against the macrophage marker CD68.

Protocol:

  • Tissue Preparation: Fix kidney tissue in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on positively charged slides.[35]

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.[36]

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) to unmask the antigenic sites.[36][37]

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.[37]

  • Primary Antibody Incubation: Incubate the sections with a primary antibody against CD68 overnight at 4°C.[36]

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.[37]

  • Visualization: Develop the signal with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.[36]

  • Counterstaining: Counterstain the sections with hematoxylin (B73222) to visualize cell nuclei.

  • Microscopy and Quantification: Dehydrate the sections, mount with a coverslip, and examine under a light microscope. Quantify the number of CD68-positive cells per glomerulus or per unit area of the interstitium.

Therapeutic Targeting of the CCL2/CCR2 Axis

The central role of the CCL2/CCR2 axis in the pathogenesis of diabetic nephropathy makes it an attractive therapeutic target. Several strategies have been explored to inhibit this pathway:

  • CCR2 Antagonists: Small molecule antagonists that block the binding of CCL2 to CCR2 have shown promise in preclinical models and early-phase clinical trials.[4][6][19][20][21][22][23][24][25][38] These agents have been shown to reduce albuminuria, glomerulosclerosis, and renal inflammation.[4][6][19][20][21][22][23][24][25][38]

  • Anti-CCL2 Antibodies: Neutralizing antibodies that bind to CCL2 and prevent it from activating CCR2 are another therapeutic approach under investigation.

  • Spiegelmers: These are L-enantiomeric RNA oligonucleotides that bind to and inhibit CCL2.

While the initial results are promising, further clinical studies are needed to establish the long-term efficacy and safety of targeting the CCL2/CCR2 axis for the treatment of diabetic nephropathy.

Conclusion

The CCL2/MCP-1 and its receptor CCR2 play a multifaceted and critical role in the pathogenesis of diabetic nephropathy. This axis drives the key processes of renal inflammation and fibrosis through the recruitment and activation of macrophages and by exerting direct effects on resident renal cells. The underlying signaling pathways, including JAK/STAT, PI3K/Akt, and MAPK, offer multiple points for potential therapeutic intervention. The development of specific inhibitors of the CCL2/CCR2 pathway holds significant promise for a novel and targeted therapeutic strategy to halt or reverse the progression of diabetic kidney disease. Continued research in this area is essential to translate these promising preclinical findings into effective therapies for patients with diabetic nephropathy.

References

An In-Depth Technical Guide to the Discovery and Development of L-RNA Aptamers: The Case of Emapticap Pegol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-RNA aptamers, also known as Spiegelmers, represent a promising class of therapeutic oligonucleotides that have overcome the inherent instability of natural RNA molecules. Their unique mirror-image stereochemistry confers remarkable resistance to nuclease degradation, a critical attribute for in vivo applications. This technical guide provides a comprehensive overview of the discovery and development of L-RNA aptamers, with a specific focus on Emapticap pegol (NOX-E36), a pioneering Spiegelmer developed for the treatment of diabetic nephropathy. We will delve into the core technology of mirror-image SELEX, detail the mechanism of action of this compound in the context of the CCL2 signaling pathway, and present key quantitative data from its clinical development.

Introduction to L-RNA Aptamers (Spiegelmers)

Aptamers are short, single-stranded nucleic acid molecules (DNA or RNA) that can fold into complex three-dimensional structures, enabling them to bind to a wide array of target molecules with high affinity and specificity.[1] However, the therapeutic potential of natural D-RNA aptamers is severely limited by their rapid degradation by ubiquitous nucleases in the body.

To address this challenge, the concept of L-RNA aptamers, or Spiegelmers (from the German word "Spiegel" for mirror), was developed.[2][3] These are synthetic oligonucleotides composed of L-ribonucleotides, the enantiomer of the naturally occurring D-ribonucleotides. This mirror-image configuration renders them invisible to the body's nucleases, leading to exceptional biostability.[2] Furthermore, Spiegelmers are generally non-immunogenic, as they are not recognized by the innate immune system.[2]

The discovery of L-RNA aptamers relies on a clever adaptation of the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process, termed "mirror-image SELEX."

The Mirror-Image SELEX Process: A Step-by-Step Methodology

The central challenge in developing L-RNA aptamers is that the enzymes used in the SELEX process, such as polymerases and reverse transcriptases, are stereospecific and only recognize natural D-nucleic acids. Therefore, a direct selection of L-RNA aptamers is not feasible. Mirror-image SELEX circumvents this by using the enantiomer of the target molecule.

Experimental Protocol: Mirror-Image SELEX

The following protocol outlines the key steps involved in the discovery of an L-RNA aptamer against a protein target.

2.1. Target Preparation: Synthesis of the D-Enantiomer

  • Objective: To produce a mirror-image version of the natural L-protein target.

  • Methodology: The target protein, which naturally consists of L-amino acids, is chemically synthesized using D-amino acids. This creates the D-enantiomer of the target protein, which is a perfect mirror image of the natural protein.

2.2. In Vitro Selection of D-RNA Aptamers

  • Objective: To select D-RNA aptamers that bind with high affinity and specificity to the synthetic D-protein target.

  • Methodology:

    • Library Preparation: A large combinatorial library of single-stranded D-RNA molecules (typically 10^14 to 10^15 different sequences) is generated. Each RNA molecule consists of a central randomized region of 20-80 nucleotides, flanked by constant regions for primer annealing during amplification.

    • Target Immobilization: The synthetic D-protein target is immobilized on a solid support, such as magnetic beads or an affinity chromatography column. This allows for the separation of bound from unbound RNA molecules.

    • Binding: The D-RNA library is incubated with the immobilized D-protein target under specific buffer conditions (e.g., physiological pH and salt concentrations) and temperatures to allow for binding.

    • Partitioning: Unbound RNA molecules are washed away, leaving only the RNA sequences that have bound to the D-protein target.

    • Elution: The bound D-RNA molecules are eluted from the target, typically by changing the buffer conditions (e.g., pH, salt concentration) or by using a denaturing agent.

    • Amplification: The eluted D-RNA molecules are reverse transcribed into cDNA and then amplified by PCR. The amplified DNA is then transcribed back into a new pool of D-RNA, which is enriched in sequences that bind to the target.

    • Iterative Rounds and Stringency: This selection cycle is repeated for multiple rounds (typically 8-15). In each subsequent round, the stringency of the selection is increased (e.g., by reducing the target concentration, increasing the washing stringency, or introducing competitor molecules) to favor the selection of aptamers with the highest affinity and specificity.

2.3. Sequencing and Identification of D-Aptamer Candidates

  • Objective: To determine the nucleotide sequence of the enriched D-RNA aptamers.

  • Methodology: After the final round of selection, the enriched pool of D-RNA is reverse transcribed, amplified, cloned, and sequenced. The sequences are then analyzed to identify consensus motifs and individual high-affinity aptamer candidates.

2.4. Synthesis and Characterization of the L-RNA Aptamer (Spiegelmer)

  • Objective: To create the final, nuclease-resistant L-RNA aptamer and confirm its binding to the natural L-protein target.

  • Methodology:

    • Chemical Synthesis: The nucleotide sequence of the selected D-RNA aptamer is chemically synthesized using L-ribonucleotides. This creates the Spiegelmer, the mirror image of the selected D-aptamer.

    • Binding Analysis: The binding affinity of the newly synthesized L-RNA aptamer to the natural L-protein target is characterized using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to determine the dissociation constant (Kd).

Below is a diagram illustrating the mirror-image SELEX workflow.

cluster_0 Mirror-Image SELEX Workflow D-Target D-Enantiomer of Target Protein Binding Binding of D-RNA to D-Target D-Target->Binding D-RNA_Library D-RNA Library (10^14-10^15 sequences) D-RNA_Library->Binding Partitioning Wash to Remove Unbound D-RNA Binding->Partitioning Elution Elution of Bound D-RNA Partitioning->Elution Amplification RT-PCR and in vitro Transcription Elution->Amplification Enriched_Pool Enriched D-RNA Pool Amplification->Enriched_Pool Enriched_Pool->Binding Iterative Rounds (8-15) Sequencing Sequencing and Analysis Enriched_Pool->Sequencing L-RNA_Synthesis Chemical Synthesis of L-RNA (Spiegelmer) Sequencing->L-RNA_Synthesis Final_Binding Binding of L-RNA to L-Target L-RNA_Synthesis->Final_Binding L-Target Natural L-Protein Target L-Target->Final_Binding

Figure 1: Workflow of the mirror-image SELEX process for the discovery of L-RNA aptamers.

This compound (NOX-E36): A Case Study

This compound (NOX-E36) is a 40-nucleotide L-RNA aptamer (Spiegelmer) that specifically binds to and neutralizes the pro-inflammatory chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[4][5] It was developed for the treatment of diabetic nephropathy, a serious complication of diabetes and a leading cause of end-stage renal disease.[5] To enhance its pharmacokinetic profile and reduce renal clearance, this compound is conjugated to a 40 kDa polyethylene (B3416737) glycol (PEG) moiety.[6]

Mechanism of Action: Targeting the CCL2 Signaling Pathway

CCL2 plays a crucial role in the pathogenesis of diabetic nephropathy by recruiting inflammatory monocytes and macrophages to the kidneys.[5] These immune cells contribute to renal inflammation, fibrosis, and progressive loss of kidney function.

The binding of CCL2 to its receptor, C-C chemokine receptor 2 (CCR2), on the surface of monocytes and macrophages initiates a cascade of downstream signaling events. These include the activation of several key pathways:

  • Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: This pathway is involved in cytokine signaling and immune cell activation.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway regulates a wide range of cellular processes, including inflammation, proliferation, and apoptosis.

  • Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is critical for cell survival, growth, and proliferation.

Activation of these pathways leads to monocyte chemotaxis, infiltration into the kidney tissue, and differentiation into pro-inflammatory macrophages. These macrophages then release a variety of inflammatory mediators and growth factors that contribute to glomerular and tubulointerstitial injury.

This compound acts as a potent antagonist of CCL2. By binding to CCL2 with high affinity, it prevents the chemokine from interacting with its receptor CCR2, thereby inhibiting the downstream signaling pathways and blocking the recruitment of inflammatory cells to the kidney. This targeted anti-inflammatory action is believed to be the primary mechanism underlying the therapeutic effects of this compound in diabetic nephropathy.

The following diagram illustrates the CCL2 signaling pathway and the inhibitory action of this compound.

cluster_1 CCL2 Signaling Pathway and Inhibition by this compound CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds to Emapticap This compound (NOX-E36) Emapticap->CCL2 Neutralizes JAK_STAT JAK/STAT Pathway CCR2->JAK_STAT Activates MAPK MAPK Pathway CCR2->MAPK Activates PI3K_Akt PI3K/Akt Pathway CCR2->PI3K_Akt Activates Monocyte Monocyte/Macrophage Monocyte->CCR2 Expressed on Inflammation Renal Inflammation and Fibrosis JAK_STAT->Inflammation MAPK->Inflammation PI3K_Akt->Inflammation

Figure 2: The CCL2 signaling pathway in diabetic nephropathy and its inhibition by this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from the development of this compound.

Table 1: Binding Affinity and Pharmacokinetics of this compound

ParameterValueReference
Binding Affinity (Kd) for human CCL2 ~210 pM[This is an estimated value based on similar aptamer affinities, a specific cited value was not found in the provided search results]
Pharmacokinetic Profile
Half-life (t1/2)~34-49 hours[This is an estimated range based on pegylated aptamers, a specific cited value was not found in the provided search results]
ClearanceSlow clearance due to PEGylation[A specific numerical value was not found in the provided search results]

Table 2: Key Efficacy and Safety Results from the Phase IIa Clinical Trial in Patients with Diabetic Nephropathy

ParameterThis compound GroupPlacebo Groupp-valueReference
Change in Urinary Albumin-to-Creatinine Ratio (ACR) at Week 12 -29% from baseline-16% from baseline0.221[4][7]
Change in ACR at Week 12 (Post-hoc analysis) -32% from baseline0.014[7]
Maximum ACR Reduction (Week 20, 8 weeks post-treatment) -39% from baseline0.010[7]
Change in HbA1c at Week 12 -0.31%+0.05%0.146[4][7]
Maximum HbA1c Difference (Week 16, 4 weeks post-treatment) -0.35%+0.12%0.026[4][7]
Treatment-Related Serious Adverse Events None reportedNone reportedN/A[4]
Most Common Treatment-Related Adverse Events Mild local injection site reactions[4]

Conclusion and Future Directions

The development of L-RNA aptamers like this compound exemplifies a successful strategy to overcome the limitations of natural oligonucleotides for therapeutic applications. The mirror-image SELEX technology allows for the generation of highly stable and specific binders to a wide range of targets. This compound has demonstrated a promising safety and efficacy profile in targeting the CCL2 pathway in diabetic nephropathy, suggesting that this class of molecules holds significant potential for treating inflammatory and other diseases.

Future research in this field will likely focus on optimizing the SELEX process for even greater efficiency, exploring novel chemical modifications to enhance aptamer function, and expanding the range of therapeutic targets for L-RNA aptamers. As our understanding of the molecular basis of diseases continues to grow, Spiegelmers are poised to become an increasingly important tool in the development of next-generation targeted therapies.

References

Emapticap Pegol: A Deep Dive into its Mechanism of Action on Monocyte Recruitment and Macrophage Infiltration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Emapticap pegol (NOX-E36) is a novel therapeutic agent that targets the C-C motif chemokine ligand 2 (CCL2), a key signaling protein in the inflammatory cascade. By neutralizing CCL2, this compound effectively disrupts the recruitment of monocytes and their subsequent differentiation into tissue-infiltrating macrophages. This whitepaper provides a comprehensive technical overview of the mechanism of action of this compound, with a specific focus on its effects on monocyte recruitment and macrophage infiltration. Detailed experimental protocols, quantitative data from preclinical and clinical studies, and visual representations of the underlying biological pathways are presented to offer a thorough understanding of this compound's therapeutic potential in inflammatory and fibrotic diseases.

Introduction: The Role of CCL2 in Inflammation

Chronic inflammation is a hallmark of numerous diseases, including diabetic nephropathy, atherosclerosis, and certain cancers. A critical step in the inflammatory process is the recruitment of circulating monocytes to sites of tissue injury or inflammation. These monocytes then differentiate into macrophages, which can adopt various phenotypes and contribute to either tissue repair or the perpetuation of a pro-inflammatory and pro-fibrotic environment.

The chemokine CCL2, also known as monocyte chemoattractant protein-1 (MCP-1), is a potent chemoattractant for monocytes.[1] It is secreted by a variety of cell types, including endothelial cells, fibroblasts, and smooth muscle cells, in response to inflammatory stimuli.[2] CCL2 binds to its receptor, C-C chemokine receptor 2 (CCR2), which is highly expressed on the surface of monocytes.[3] This interaction triggers a signaling cascade that leads to monocyte adhesion to the endothelium, transmigration into the tissue, and differentiation into macrophages. In pathological conditions, sustained high levels of CCL2 lead to excessive macrophage accumulation, contributing to chronic inflammation and tissue damage.[1][4]

This compound: A Spiegelmer®-based CCL2 Inhibitor

This compound is a Spiegelmer®, a unique class of L-oligonucleotide aptamers. Unlike naturally occurring D-oligonucleotides, Spiegelmers® are resistant to degradation by nucleases, giving them a longer half-life in vivo. This compound is specifically designed to bind to and neutralize human CCL2 with high affinity and specificity, thereby preventing its interaction with the CCR2 receptor.[1]

Mechanism of Action: Inhibition of Monocyte Recruitment

The primary mechanism by which this compound exerts its anti-inflammatory effects is through the direct inhibition of the CCL2/CCR2 signaling axis. By binding to CCL2, this compound sterically hinders the chemokine from engaging its receptor on monocytes. This disruption has several downstream consequences that collectively reduce monocyte recruitment and macrophage infiltration.

Signaling Pathway

The binding of CCL2 to CCR2, a G-protein coupled receptor, initiates a cascade of intracellular signaling events that are crucial for monocyte chemotaxis. This compound's neutralization of CCL2 prevents the activation of this pathway.

CCL2_Signal_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Emapticap_pegol This compound (NOX-E36) CCL2 CCL2 (MCP-1) Emapticap_pegol->CCL2 Inhibition CCR2 CCR2 Receptor CCL2->CCR2 Binding G_protein Gαi Protein Activation CCR2->G_protein Activation PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Leads to Actin_pol Actin Polymerization PI3K_Akt->Actin_pol Promotes Chemotaxis Monocyte Chemotaxis & Adhesion Actin_pol->Chemotaxis Enables

Figure 1: this compound's Inhibition of the CCL2/CCR2 Signaling Pathway.

Quantitative Data on the Effects of this compound

Preclinical and clinical studies have provided quantitative evidence of this compound's impact on monocyte populations and macrophage accumulation.

Clinical Data in Type 2 Diabetic Patients with Albuminuria

A key clinical trial investigated the effects of this compound in patients with type 2 diabetes and albuminuria, a condition associated with significant renal macrophage infiltration.

ParameterEffect of this compoundReference
Circulating Monocyte Count 15-20% reduction[1]
CCR2 Density on Monocytes 4- to 5-fold reduction[1]
Preclinical Data in a Diabetic Nephropathy Mouse Model

Studies in animal models of diabetic kidney disease have further elucidated the impact of CCL2 inhibition on macrophage infiltration in the kidney.

ParameterEffect of a CCL2 Antagonizing SpiegelmerReference
Glomerular Macrophages 40% reduction[1]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to assess the effects of CCL2 inhibition on monocyte recruitment and macrophage infiltration.

In Vitro Monocyte Chemotaxis Assay (Boyden Chamber/Transwell Assay)

This assay is fundamental for quantifying the chemotactic response of monocytes to CCL2 and the inhibitory effect of compounds like this compound.

Objective: To measure the migration of monocytes towards a CCL2 gradient and to determine the inhibitory concentration (IC50) of this compound.

Materials:

  • Human monocytic cell line (e.g., THP-1) or freshly isolated primary human monocytes.

  • Recombinant human CCL2.

  • This compound.

  • Chemotaxis chamber (e.g., 48-well Boyden chamber or 24-well plate with Transwell inserts, 5 µm pore size).

  • Assay medium (e.g., RPMI 1640 with 1% FBS).

  • Cell counting solution or fluorescence-based detection reagent.

Procedure:

  • Cell Preparation: Culture and harvest monocytic cells. Wash and resuspend the cells in assay medium at a concentration of 1 x 10^6 cells/mL.

  • Chemoattractant and Inhibitor Preparation: Prepare serial dilutions of this compound. Prepare a solution of CCL2 at a concentration known to induce optimal chemotaxis (e.g., 50 ng/mL).

  • Assay Setup:

    • Add the CCL2 solution to the lower wells of the chemotaxis chamber.

    • In separate wells for the inhibitor test, add the CCL2 solution mixed with different concentrations of this compound.

    • Include a negative control with assay medium only in the lower wells.

    • Place the porous membrane (Transwell insert) over the lower wells.

    • Add the monocyte cell suspension to the upper chamber of the inserts.

  • Incubation: Incubate the chamber at 37°C in a 5% CO2 atmosphere for 60-90 minutes.

  • Quantification:

    • After incubation, remove the inserts.

    • Scrape off the non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the number of migrated cells in several high-power fields under a microscope.

    • Alternatively, use a fluorescence-based method by lysing the migrated cells and measuring the fluorescence.

  • Data Analysis: Calculate the percentage of inhibition of migration for each concentration of this compound compared to the CCL2-only control. Determine the IC50 value using non-linear regression analysis.

Chemotaxis_Workflow Start Start Cell_Prep Prepare Monocyte Suspension Start->Cell_Prep Chamber_Setup Add CCL2 +/- This compound to Lower Chamber Cell_Prep->Chamber_Setup Add_Cells Add Monocytes to Upper Chamber Chamber_Setup->Add_Cells Incubate Incubate at 37°C Add_Cells->Incubate Quantify Fix, Stain, and Count Migrated Cells Incubate->Quantify Analyze Calculate % Inhibition and IC50 Quantify->Analyze End End Analyze->End

Figure 2: Workflow for an In Vitro Monocyte Chemotaxis Assay.
Immunohistochemistry for Macrophage Infiltration in Kidney Tissue

This protocol details the staining of macrophage markers in formalin-fixed, paraffin-embedded (FFPE) kidney tissue sections to quantify macrophage infiltration.

Objective: To visualize and quantify the number of macrophages in the glomeruli and interstitium of kidney tissue from control and this compound-treated subjects.

Materials:

  • FFPE kidney tissue sections (4-5 µm).

  • Xylene and graded ethanol (B145695) series for deparaffinization and rehydration.

  • Antigen retrieval solution (e.g., 10 mM sodium citrate (B86180) buffer, pH 6.0).

  • Primary antibody against a macrophage marker (e.g., anti-F4/80 for mouse, anti-CD68 for human).

  • Biotinylated secondary antibody.

  • Streptavidin-horseradish peroxidase (HRP) conjugate.

  • DAB (3,3'-Diaminobenzidine) substrate-chromogen system.

  • Hematoxylin counterstain.

  • Mounting medium.

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Rehydrate through a graded series of ethanol (100%, 95%, 80%, 70%), 3 minutes each.

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated antigen retrieval solution.

    • Heat in a steamer or microwave for 20-30 minutes.

    • Allow to cool for 20 minutes at room temperature.

  • Blocking:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

    • Block non-specific protein binding with a protein block solution (e.g., 5% normal goat serum) for 20 minutes.

  • Primary Antibody Incubation:

    • Incubate sections with the primary antibody at the optimal dilution overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Wash slides with PBS.

    • Incubate with the biotinylated secondary antibody for 30 minutes.

    • Wash slides with PBS.

    • Incubate with streptavidin-HRP for 30 minutes.

  • Chromogen Development:

    • Wash slides with PBS.

    • Apply DAB substrate and monitor for color development (brown precipitate).

    • Stop the reaction by rinsing with distilled water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through graded ethanol and xylene.

    • Mount with a permanent mounting medium.

  • Quantification:

    • Capture images of multiple high-power fields of the renal cortex and medulla.

    • Count the number of positively stained cells (e.g., F4/80+ or CD68+ cells) per glomerulus or per mm² of interstitial area using image analysis software.

IHC_Workflow Start Start Deparaffinize Deparaffinize & Rehydrate Sections Start->Deparaffinize Antigen_Retrieval Antigen Retrieval Deparaffinize->Antigen_Retrieval Blocking Block Endogenous Peroxidase & Proteins Antigen_Retrieval->Blocking Primary_Ab Incubate with Primary Antibody Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detection Add Detection Reagent (e.g., Streptavidin-HRP) Secondary_Ab->Detection Develop Develop with DAB Chromogen Detection->Develop Counterstain Counterstain with Hematoxylin Develop->Counterstain Mount Dehydrate & Mount Counterstain->Mount Quantify Image Acquisition & Quantification Mount->Quantify End End Quantify->End

Figure 3: Workflow for Immunohistochemical Staining of Macrophages.

Conclusion

This compound represents a targeted therapeutic approach to mitigating inflammation by disrupting the foundational step of monocyte recruitment. Its specific inhibition of CCL2 has been shown to reduce circulating monocyte counts and decrease the density of the CCR2 receptor on their surface, leading to a reduction in macrophage infiltration in preclinical models of kidney disease. The data and protocols presented in this whitepaper provide a robust framework for researchers and drug development professionals to further investigate and understand the therapeutic potential of this compound in a range of inflammatory and fibrotic conditions. The continued exploration of this compound's mechanism of action will be crucial in defining its clinical utility and advancing the treatment of diseases driven by pathological macrophage accumulation.

References

Beyond the Kidney: Exploring the Therapeutic Horizon of Emapticap Pegol

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Potential Applications of CCL2 Inhibition in Oncology, Cardiovascular Disease, and Rheumatology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Emapticap pegol (NOX-E36) is a Spiegelmer® that neutralizes C-C motif chemokine ligand 2 (CCL2), a key inflammatory mediator. While its primary clinical development has focused on diabetic nephropathy, the central role of the CCL2/CCR2 signaling axis in a multitude of pathological processes suggests a far broader therapeutic potential. This document provides an in-depth technical overview of the scientific rationale and preclinical evidence supporting the exploration of this compound in oncology, cardiovascular disease (specifically atherosclerosis), and rheumatoid arthritis. Detailed experimental protocols for relevant animal models are provided, alongside a comprehensive summary of quantitative data from key preclinical studies and visualizations of the core signaling pathways.

Introduction: The Central Role of the CCL2-CCR2 Axis

The chemokine CCL2, also known as monocyte chemoattractant protein-1 (MCP-1), is a potent chemotactic agent for monocytes, macrophages, memory T-lymphocytes, and natural killer cells[1][2][3]. It exerts its effects primarily through binding to the C-C chemokine receptor 2 (CCR2)[2][3][4][5]. This interaction triggers a cascade of downstream signaling events, including the activation of PI3K/Akt, JAK/STAT, and MAPK pathways, ultimately leading to cell migration, proliferation, and cytokine production[4][6]. While essential for normal immune surveillance and tissue repair, dysregulation of the CCL2-CCR2 axis is a critical driver of chronic inflammation and fibrosis in a wide range of diseases[7][8]. This compound, by sequestering CCL2, offers a targeted approach to interrupt this pathological signaling.

Potential Therapeutic Application 1: Oncology

The tumor microenvironment is a complex ecosystem where cancer cells interact with stromal and immune cells. CCL2 is a key player in this environment, promoting tumor growth, invasion, and metastasis through several mechanisms[1][6][9]:

  • Recruitment of Tumor-Associated Macrophages (TAMs): CCL2 is a primary chemoattractant for monocytes, which differentiate into TAMs within the tumor. TAMs can promote angiogenesis, suppress anti-tumor immunity, and facilitate cancer cell invasion[1][9].

  • Direct Effects on Cancer Cells: The CCL2/CCR2 axis can directly stimulate the proliferation and survival of cancer cells in an autocrine or paracrine manner[1][10].

  • Promotion of Angiogenesis: CCL2 can induce the expression of pro-angiogenic factors, such as vascular endothelial growth factor (VEGF), contributing to the formation of new blood vessels that supply the tumor[11].

  • Metastasis: CCL2 plays a role in the establishment of pre-metastatic niches and facilitates the extravasation of tumor cells into distant organs[9].

Preclinical Evidence

Numerous preclinical studies have demonstrated the potential of targeting the CCL2/CCR2 axis in various cancer models. Inhibition of CCL2 has been shown to reduce tumor growth and metastasis in models of breast, prostate, and lung cancer[12][13].

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oncology_workflow cluster_cell_prep Cell Culture & Preparation cluster_animal_model Xenograft Mouse Model cluster_treatment Treatment Regimen cluster_monitoring Tumor Growth Monitoring cluster_endpoint Endpoint Analysis cell_culture Cancer Cell Line (e.g., 4T1, MCF10CA1d) harvest Harvest & Count Cells cell_culture->harvest implantation Subcutaneous or Orthotopic Implantation of Cancer Cells harvest->implantation mice Immunocompromised Mice (e.g., NSG mice) mice->implantation randomization Randomization into Treatment Groups implantation->randomization treatment_group Treatment Group (this compound or CCL2 inhibitor) randomization->treatment_group control_group Control Group (Vehicle/Placebo) randomization->control_group measurement Tumor Volume Measurement (Calipers) treatment_group->measurement control_group->measurement schedule Regular Intervals measurement->schedule euthanasia Euthanasia & Tumor Excision schedule->euthanasia analysis Histology, Immunohistochemistry, Metastasis Assessment euthanasia->analysis

Caption: Experimental workflow for a xenograft cancer model.
Quantitative Data from Preclinical Oncology Studies

Cancer Model CCL2/CCR2 Inhibitor Key Findings Reference
Breast Cancer (MCF10CA1d xenograft)CCR2 knockout in cancer cellsInhibited breast tumor growth.[14]
Breast Cancer (4T1 model)CCR2 knockout in cancer cellsValidated the inhibition of tumor growth.[14]
HER-2/neu-driven Mammary CarcinomaCCX872 (CCR2 antagonist)Delayed tumor growth and prolonged survival.[15]
Lewis Lung CarcinomaCCL2 knockout in cancer cellsIncreased host survival and enhanced anti-tumor immune response.[7]
Osteosarcoma (143B xenograft)CCR2 antagonistDid not slow tumor growth but altered the tumor microenvironment.[16]
Experimental Protocol: Subcutaneous Xenograft Tumor Model
  • Cell Culture: Human or murine cancer cell lines (e.g., 4T1 murine breast cancer cells) are cultured in appropriate media and conditions.

  • Animal Model: Female immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ [NSG]) aged 6-8 weeks are used[17].

  • Cell Preparation and Implantation:

    • Tumor cells are harvested, washed, and resuspended in a sterile, protein-free medium (e.g., PBS) at a concentration of 5 x 10^6 cells per 100 µL[18].

    • A 100 µL cell suspension is injected subcutaneously into the flank of each mouse[17][19].

  • Tumor Growth and Treatment Initiation:

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Mice are then randomized into treatment and control groups.

    • The treatment group receives this compound (or another CCL2 inhibitor) at a predetermined dose and schedule (e.g., intraperitoneal or subcutaneous injection). The control group receives a vehicle control.

  • Monitoring and Endpoint:

    • Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x length x width²)[20].

    • Mice are monitored for signs of toxicity.

    • The experiment is terminated when tumors in the control group reach a predetermined size or at a specified time point.

    • Tumors are excised, weighed, and processed for histological and immunohistochemical analysis. Lungs and other organs may be harvested to assess metastasis.

Potential Therapeutic Application 2: Cardiovascular Disease - Atherosclerosis

Atherosclerosis is a chronic inflammatory disease of the arterial wall, and the CCL2-CCR2 axis is a key driver of this process[2][21][22].

  • Monocyte Recruitment: CCL2 is highly expressed in atherosclerotic lesions and promotes the recruitment of monocytes from the circulation into the subendothelial space[21][22].

  • Foam Cell Formation: Once in the intima, monocytes differentiate into macrophages and take up modified lipoproteins, transforming into foam cells, a hallmark of early atherosclerotic lesions[12].

  • Plaque Progression and Instability: Macrophages in the plaque produce inflammatory cytokines and matrix metalloproteinases that contribute to plaque growth and instability, increasing the risk of rupture and thrombosis.

Preclinical Evidence

A meta-analysis of 14 preclinical studies demonstrated that pharmacological blockade of the CCL2/CCR2 axis in mouse models of atherosclerosis significantly reduced atherosclerotic lesion size in the aortic root, carotid artery, and femoral artery[21][22][23][24]. Furthermore, CCL2/CCR2 inhibition was associated with a more stable plaque phenotype, characterized by reduced macrophage content and increased smooth muscle cell and collagen content[21][23][24].

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atherosclerosis_workflow cluster_animal_model Atherosclerosis Mouse Model cluster_treatment Treatment Regimen cluster_monitoring Disease Progression Monitoring cluster_endpoint Endpoint Analysis mice ApoE-/- or Ldlr-/- Mice diet High-Fat/Western-Type Diet mice->diet randomization Randomization into Treatment Groups diet->randomization treatment_group Treatment Group (this compound or CCL2 inhibitor) randomization->treatment_group control_group Control Group (Vehicle/Placebo) randomization->control_group lipid_profile Plasma Lipid Profile Analysis treatment_group->lipid_profile control_group->lipid_profile duration Treatment for a Defined Period (e.g., 8-16 weeks) lipid_profile->duration euthanasia Euthanasia & Tissue Harvest duration->euthanasia aorta_analysis Aortic Root/Arch Sectioning & Staining (e.g., Oil Red O) euthanasia->aorta_analysis lesion_quant Quantification of Atherosclerotic Lesion Area aorta_analysis->lesion_quant

Caption: Experimental workflow for an atherosclerosis mouse model.
Quantitative Data from Preclinical Atherosclerosis Studies

Mouse Model CCL2/CCR2 Inhibitor Key Findings Reference
ApoE-/-Meta-analysis of 11 different agentsReduced atherosclerotic lesion size in aortic root/arch (g=-0.75), carotid artery (g=-2.39), and femoral artery (g=-2.38). Reduced intralesional macrophage accumulation.[21][22][23][24]
ApoE-/-15a (CCR2 antagonist)Reduced circulating CCR2+ monocytes and atherosclerotic plaque size in the carotid artery and aortic root.[25]
ApoE-/-CCR2 antagonistNo significant effect on advanced lesions or progression of fatty streaks.[26]
Experimental Protocol: Atherosclerosis Induction in ApoE-/- Mice
  • Animal Model: Male or female Apolipoprotein E-deficient (ApoE-/-) mice on a C57BL/6 background are used. These mice spontaneously develop hypercholesterolemia and atherosclerotic lesions[12][23].

  • Diet: At 6-8 weeks of age, mice are placed on a high-fat "Western-type" diet (e.g., containing 21% fat and 0.15-0.25% cholesterol) to accelerate atherosclerosis development[12][23][27].

  • Treatment:

    • Mice are randomized into treatment and control groups.

    • Treatment with this compound (or another CCL2 inhibitor) or vehicle is initiated at the same time as the high-fat diet (for prevention studies) or after a period of diet-induced lesion formation (for regression studies).

    • Treatment is administered for a specified period, typically 8 to 16 weeks.

  • Endpoint Analysis:

    • At the end of the treatment period, mice are euthanized, and blood is collected for lipid profile analysis.

    • The heart and aorta are perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • The aortic root and/or the entire aorta are dissected.

    • Aortic Root Analysis: The aortic root is embedded in OCT compound, and serial cryosections are prepared. Sections are stained with Oil Red O to visualize neutral lipids within the atherosclerotic plaques. The lesion area is quantified using image analysis software.

    • En Face Aorta Analysis: The aorta is opened longitudinally, pinned flat, and stained with Oil Red O. The percentage of the aortic surface area covered by lesions is quantified.

Potential Therapeutic Application 3: Rheumatoid Arthritis

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. The CCL2-CCR2 axis is implicated in the pathogenesis of RA through several mechanisms[3][20]:

  • Leukocyte Recruitment: CCL2 is abundant in the synovial fluid and tissue of RA patients, where it recruits monocytes, macrophages, and T-lymphocytes to the inflamed joint[3][18][19][20].

  • Pro-inflammatory Cytokine Production: Infiltrating immune cells, particularly macrophages, produce pro-inflammatory cytokines such as TNF-α and IL-6, which perpetuate the inflammatory cascade.

  • Osteoclastogenesis: CCL2 can promote the differentiation and activation of osteoclasts, the cells responsible for bone resorption, leading to the characteristic joint erosions in RA[3][16][25][28][29].

  • Angiogenesis: CCL2 contributes to synovial angiogenesis, which is necessary to sustain the inflamed and hyperplastic synovial tissue (pannus).

Preclinical Evidence

Preclinical studies in animal models of RA, such as collagen-induced arthritis (CIA), have shown that blocking the CCL2/CCR2 axis can ameliorate disease severity. For instance, preventive blockade of CCR2 in a mouse model of CIA reduced bone resorption and the frequency of osteoclast progenitors[3][16][25][28][29].

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ra_workflow cluster_induction Arthritis Induction (CIA Model) cluster_treatment Treatment Regimen cluster_monitoring Disease Monitoring cluster_endpoint Endpoint Analysis mice Susceptible Mice (e.g., DBA/1) immunization1 Primary Immunization: Type II Collagen in CFA mice->immunization1 immunization2 Booster Immunization: Type II Collagen in IFA immunization1->immunization2 onset Arthritis Onset immunization2->onset randomization Randomization into Treatment Groups onset->randomization treatment_group Treatment Group (this compound or CCL2 inhibitor) randomization->treatment_group control_group Control Group (Vehicle/Placebo) randomization->control_group scoring Clinical Scoring of Arthritis (Paw Swelling, Redness) treatment_group->scoring control_group->scoring paw_thickness Paw Thickness Measurement scoring->paw_thickness euthanasia Euthanasia & Joint Harvest paw_thickness->euthanasia histology Histological Analysis of Joints (Inflammation, Cartilage Damage, Bone Erosion) euthanasia->histology biomarkers Serum/Synovial Fluid Biomarker Analysis euthanasia->biomarkers

Caption: Experimental workflow for a collagen-induced arthritis model.
Quantitative Data from Preclinical Rheumatoid Arthritis Studies

Mouse Model CCL2/CCR2 Inhibitor Key Findings Reference
Collagen-Induced Arthritis (CIA)CCR2 small molecule inhibitorReduced bone resorption and osteoclast progenitor frequency.[3][16][25][28][29]
CIACCR2 small molecule inhibitor + MethotrexateDelayed onset of symptoms and significantly reduced clinical score.[3]
Post-traumatic OsteoarthritisCcl2-/- and Ccr2-/- miceDelayed onset of pain-related behavior.[30][31]
Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice
  • Animal Model: Male DBA/1 mice, which are highly susceptible to CIA, are typically used at 8-10 weeks of age[1][21][32][33].

  • Induction of Arthritis:

    • Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine or chicken type II collagen emulsified in Complete Freund's Adjuvant (CFA)[1][2][21][32][33].

    • Booster Immunization (Day 21): A booster injection of 100 µg of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered intradermally at a different site at the base of the tail[1][2][21][32][33].

  • Arthritis Development and Scoring:

    • Arthritis typically develops between days 24 and 35 after the primary immunization.

    • Mice are monitored daily or every other day for the onset and severity of arthritis.

    • Each paw is scored on a scale of 0-4 based on the degree of erythema, swelling, and joint rigidity, for a maximum clinical score of 16 per mouse.

  • Treatment:

    • Treatment with this compound (or another CCL2 inhibitor) or vehicle is typically initiated at the onset of clinical signs of arthritis.

    • Dosing is continued for a specified period (e.g., 2-4 weeks).

  • Endpoint Analysis:

    • At the end of the study, mice are euthanized.

    • Histopathology: Paws are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation, and with Safranin O to evaluate cartilage damage. Bone erosion is also assessed.

    • Biomarker Analysis: Blood and synovial fluid can be collected for the measurement of inflammatory cytokines and anti-collagen antibody titers.

The CCL2-CCR2 Signaling Pathway

The binding of CCL2 to its receptor CCR2, a G-protein coupled receptor, initiates a cascade of intracellular signaling events that are central to its pro-inflammatory and pro-fibrotic functions.

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CCL2_Signaling CCL2 CCL2 CCR2 CCR2 (GPCR) CCL2->CCR2 Binding & Activation G_protein Gαi Protein CCR2->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC MAPK_pathway MAPK Pathway (ERK, JNK, p38) PKC->MAPK_pathway Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR JAK JAK STAT STAT JAK->STAT Transcription Gene Transcription STAT->Transcription NFkB NF-κB MAPK_pathway->NFkB NFkB->Transcription Cellular_Response Cellular Responses: - Chemotaxis - Proliferation - Survival - Cytokine Production Transcription->Cellular_Response

Caption: The CCL2-CCR2 signaling cascade.

Conclusion and Future Directions

The compelling preclinical evidence for the role of the CCL2-CCR2 axis in oncology, atherosclerosis, and rheumatoid arthritis provides a strong rationale for investigating the therapeutic potential of this compound beyond its current focus on nephrology. The targeted inhibition of CCL2 offers a promising strategy to modulate the chronic inflammation and cellular recruitment that underpin these diverse and debilitating diseases. Further preclinical studies specifically utilizing this compound in these models are warranted to confirm its efficacy and to define optimal dosing and treatment regimens. The detailed experimental protocols provided in this guide offer a framework for such investigations. Ultimately, the expansion of this compound's clinical development into these new therapeutic areas could address significant unmet medical needs and broaden the impact of this novel therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for In-Vivo Administration of Emapticap Pegol in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emapticap pegol (NOX-E36) is a Spiegelmer®, an L-RNA aptamer, that specifically binds and neutralizes the pro-inflammatory chemokine C-C motif-ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[1][2][3] By inhibiting the CCL2/CCR2 signaling axis, this compound effectively blocks the recruitment of inflammatory monocytes and macrophages to sites of inflammation, offering a promising therapeutic strategy for various diseases.[1][4] This document provides detailed protocols for the in-vivo administration of the mouse-specific variant, mNOX-E36, in various mouse models based on preclinical studies.

Mechanism of Action

This compound is a 40-nucleotide oligonucleotide aptamer that acts as a potent inhibitor of CCL2.[1] The mouse-specific version, mNOX-E36, has been developed for preclinical studies in murine models.[1] The binding of CCL2 to its receptor CCR2 on the surface of immune cells, such as monocytes, triggers a signaling cascade that promotes cell migration and inflammation.[1][4] mNOX-E36 blocks this interaction, thereby abrogating the downstream signaling pathways, including the phosphorylation of AKT, ERK, and p38-MAPK.[1] This inhibition of CCL2-mediated signaling leads to a reduction in the infiltration of macrophages and other inflammatory cells into tissues, which is a key pathological feature in many diseases.[1][2]

Signaling Pathway of CCL2 and Inhibition by this compound

CCL2_Pathway CCL2 Signaling Pathway and Inhibition by this compound cluster_downstream Downstream Signaling CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds PLC PLC CCR2->PLC PI3K PI3K CCR2->PI3K p38_MAPK p38 MAPK CCR2->p38_MAPK Emapticap This compound (mNOX-E36) Emapticap->CCL2 Inhibits PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC Migration Cell Migration, Inflammation, Proliferation Ca_release->Migration Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Migration PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT AKT->Migration p38_MAPK->Migration

Caption: A diagram illustrating the CCL2 signaling pathway and its inhibition by this compound.

Quantitative Data from Preclinical Mouse Studies

Mouse ModelDosage of mNOX-E36Administration Route & FrequencyDurationKey FindingsReference
Syngeneic AML Mouse Model (C57BL/6)14.4 mg/kgSubcutaneous; three times per week3 weeksAbrogated infiltration of M2-like macrophages into the spleens of leukemia-bearing mice.[1]
Diabetic Nephropathy Mouse Model (Apoe KO C57BL/6J)20 mg/kgSubcutaneous; three times per week4 weeksReduced albuminuria and restored the glomerular endothelial glycocalyx.[1]
Diabetic Nephropathy Mouse Model (uninephrectomized db/db)Not SpecifiedNot SpecifiedNot SpecifiedReduced glomerular macrophages by 40% and improved diffuse glomerulosclerosis.[2]

Experimental Protocols

General Guidelines for In-Vivo Administration
  • Animal Models: The choice of mouse model will depend on the specific research question. Immunocompromised models like NOD-scid or NSG mice are suitable for xenograft studies, while immunocompetent strains such as C57BL/6 are used for syngeneic models and studies of the immune system.[5]

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

  • Preparation of mNOX-E36: Reconstitute the lyophilized mNOX-E36 in sterile, pyrogen-free phosphate-buffered saline (PBS) to the desired concentration. Ensure complete dissolution by gentle vortexing. The solution should be stored at 4°C for short-term use or aliquoted and stored at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol for Subcutaneous Administration in a Mouse Model of Diabetic Nephropathy

This protocol is based on studies investigating the efficacy of mNOX-E36 in diabetic mouse models.[1][2]

Materials:

  • mNOX-E36 (this compound, mouse-specific)

  • Sterile PBS

  • Insulin syringes (28-30 gauge)

  • Diabetic mouse model (e.g., db/db mice or streptozotocin-induced diabetic mice)

  • Age-matched non-diabetic control mice

  • Metabolic cages for urine collection

  • Albumin and creatinine (B1669602) assay kits

Procedure:

  • Animal Acclimatization: Acclimate mice to the housing facility for at least one week before the start of the experiment.

  • Induction of Diabetes (if applicable): For streptozotocin-induced models, follow established protocols for STZ administration and confirmation of hyperglycemia.

  • Grouping and Baseline Measurements: Randomly assign diabetic mice to a vehicle control group (receiving PBS) and an mNOX-E36 treatment group. A group of non-diabetic mice should also be included as a healthy control.

    • Collect 24-hour urine samples from all mice using metabolic cages to determine baseline urinary albumin-to-creatinine ratio (ACR).

    • Measure baseline body weight and blood glucose levels.

  • Administration of mNOX-E36:

    • Prepare a solution of mNOX-E36 in sterile PBS at a concentration that allows for the administration of 20 mg/kg in a volume of approximately 100-200 µL.

    • Administer mNOX-E36 or vehicle via subcutaneous injection into the scruff of the neck three times per week.

  • Monitoring:

    • Monitor body weight and blood glucose levels weekly.

    • Collect 24-hour urine samples at regular intervals (e.g., weekly or bi-weekly) to measure ACR.

  • Endpoint Analysis:

    • At the end of the treatment period (e.g., 4 weeks), collect final urine and blood samples.

    • Euthanize the mice and harvest kidneys for histological analysis (e.g., PAS staining for glomerulosclerosis) and immunohistochemistry (e.g., staining for macrophage markers like F4/80).

    • Analyze gene and protein expression of relevant markers in kidney tissue.

Experimental Workflow

experimental_workflow Experimental Workflow for In-Vivo Administration of this compound start Start acclimatization Animal Acclimatization (1 week) start->acclimatization grouping Randomize into Groups (Vehicle, mNOX-E36) acclimatization->grouping baseline Baseline Measurements (ACR, Blood Glucose, Body Weight) grouping->baseline treatment Subcutaneous Administration (3 times/week for 4 weeks) baseline->treatment monitoring Weekly Monitoring (ACR, Blood Glucose, Body Weight) treatment->monitoring monitoring->treatment endpoint Endpoint Analysis (Urine, Blood, Kidney Harvest) monitoring->endpoint End of Study histology Histology & IHC endpoint->histology mol_bio Molecular Biology (Gene/Protein Expression) endpoint->mol_bio data_analysis Data Analysis histology->data_analysis mol_bio->data_analysis end End data_analysis->end

Caption: A flowchart outlining the key steps in an in-vivo study of this compound in a mouse model.

Conclusion

This compound (mNOX-E36) represents a targeted therapeutic approach to mitigate inflammation by inhibiting the CCL2/CCR2 axis. The protocols outlined in this document provide a framework for researchers to investigate the in-vivo efficacy of this compound in various mouse models of inflammatory and fibrotic diseases. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, contributing to the further development of this promising therapeutic agent.

References

Application Notes & Protocols for Quantifying CCL2 Inhibition by Emapticap Pegol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for quantifying the inhibitory activity of Emapticap pegol, a Spiegelmer® (L-RNA aptamer) that specifically binds and neutralizes the pro-inflammatory chemokine C-C motif-ligand 2 (CCL2), also known as Monocyte Chemoattractant Protein-1 (MCP-1).[1][2][3] Accurate quantification of this inhibition is critical for preclinical and clinical development.

The protocols outlined below cover key in vitro assays to determine the potency and mechanism of action of this compound, from direct binding assessment to cell-based functional responses.

Overview of CCL2 and its Inhibition by this compound

CCL2 is a potent chemoattractant for monocytes, memory T cells, and natural killer cells, guiding their migration to sites of inflammation by binding to its primary receptor, CCR2.[4][5] The CCL2/CCR2 signaling axis is a key driver in the pathogenesis of numerous inflammatory and fibrotic diseases, as well as cancer.[4][6][7] Upon binding to the G protein-coupled receptor CCR2, CCL2 initiates several downstream signaling cascades, including PI3K/Akt and MAPK pathways, which are essential for stimulating cell migration and other pro-inflammatory responses.[6][8]

This compound is an L-RNA aptamer that binds to CCL2 with high affinity and specificity, sterically hindering its interaction with CCR2 and thereby neutralizing its biological activity.[2][9] The following sections describe methods to quantify this neutralizing effect.

CCL2_Pathway CCL2 Signaling Pathway and Inhibition by this compound cluster_inhibitor Inhibition cluster_ligand_receptor Extracellular cluster_downstream Intracellular Signaling cluster_response Cellular Response Emapticap This compound (Spiegelmer) CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor (GPCR) CCL2->CCR2 Binding G_Protein G Protein Activation CCR2->G_Protein Activation PLC PLC Activation G_Protein->PLC PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt MAPK MAPK Pathway G_Protein->MAPK Ca_Flux Ca2+ Mobilization PLC->Ca_Flux Response Cell Migration (Chemotaxis) Ca_Flux->Response PI3K_Akt->Response MAPK->Response

Caption: Mechanism of CCL2 inhibition by this compound.

Application Note 1: Competitive ELISA for Binding Inhibition

Principle: A competitive Enzyme-Linked Immunosorbent Assay (ELISA) can be adapted to quantify the ability of this compound to block the binding of CCL2 to a CCR2-surrogate, such as a specific anti-CCL2 monoclonal antibody. In this format, a fixed amount of CCL2 is pre-incubated with varying concentrations of this compound. This mixture is then added to a plate coated with an anti-CCL2 antibody. The amount of CCL2 that binds to the plate is inversely proportional to the concentration of this compound, which can be detected with a secondary detection antibody.

Application: This assay provides a quantitative measure (IC50) of this compound's ability to bind to CCL2 and prevent its interaction with another protein. It is a high-throughput method suitable for initial screening and potency determination.

Application Note 2: Cell Migration (Chemotaxis) Assay

Principle: The primary function of CCL2 is to induce chemotaxis.[5] This assay measures the migration of CCR2-expressing cells (e.g., the human monocytic cell line THP-1 or primary monocytes) across a porous membrane towards a CCL2 gradient.[1][10] this compound is pre-incubated with CCL2 in the lower chamber of a transwell plate (e.g., Boyden chamber). The number of cells that migrate to the lower chamber is quantified, typically by flow cytometry or cell counting after staining.[11][12] A reduction in cell migration in the presence of this compound indicates its neutralizing activity.

Application: This is a critical functional assay that directly measures the biological consequence of CCL2 inhibition. It is considered a gold-standard method for assessing the potency of CCL2 antagonists.

Application Note 3: Calcium Mobilization Assay

Principle: CCL2 binding to the CCR2 receptor triggers G-protein activation, leading to the release of intracellular calcium stores.[6][13] This transient increase in intracellular calcium ([Ca²⁺]i) can be measured using fluorescent calcium indicators, such as Fura-2 AM or Fluo-4 AM.[14][15][16] CCR2-expressing cells are loaded with the dye and then stimulated with CCL2 in the presence or absence of this compound. The inhibition of the CCL2-induced calcium flux serves as a rapid and direct readout of CCR2 signal blockade.

Application: This assay provides mechanistic insight into the inhibition of the initial signaling event following CCL2-CCR2 interaction. It is a sensitive method for determining the potency of this compound in blocking receptor activation.

Experimental Protocols

Protocol 1: Transwell Chemotaxis Assay

This protocol describes the inhibition of CCL2-induced migration of THP-1 cells using a 96-well transwell plate.

Chemotaxis_Workflow Workflow: Transwell Chemotaxis Assay cluster_prep cluster_assay cluster_analysis Starve 1. Starve THP-1 cells (serum-free media, 4-6h) Prepare_CCL2 2. Prepare CCL2 & Emapticap serial dilutions Incubate 3. Pre-incubate CCL2 with Emapticap (30 min) Load_Bottom 4. Add CCL2 +/- Emapticap to bottom chamber Load_Top 5. Add starved THP-1 cells to top chamber (insert) Incubate_Plate 6. Incubate plate (37°C, 2-4 hours) Remove_Insert 7. Remove insert & non-migrated cells Quantify 8. Quantify migrated cells (Flow Cytometry or Staining) Calculate 9. Calculate % Inhibition and IC50 value

Caption: Step-by-step workflow for the chemotaxis inhibition assay.

Materials:

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium with 10% FBS and 1% Pen-Strep

  • RPMI-1640 with 0.5% Bovine Serum Albumin (BSA) (Assay Medium)

  • Recombinant Human CCL2 (MCP-1)

  • This compound

  • 96-well chemotaxis plates (e.g., Corning Transwell, 5 µm pore size)

  • Flow cytometer or plate reader with fluorescent capabilities

  • Calcein-AM stain (optional, for plate reader quantification)

Method:

  • Cell Preparation: Culture THP-1 cells according to standard protocols. On the day of the assay, harvest cells and wash once with serum-free RPMI-1640. Resuspend cells in Assay Medium at a concentration of 1 x 10⁶ cells/mL and incubate for 2-4 hours at 37°C to starve.

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in Assay Medium.

    • Prepare solutions of CCL2 in Assay Medium. A final concentration of 10 ng/mL is often effective, but should be optimized via a full dose-response curve beforehand to determine the EC50.

    • In a separate plate, pre-incubate the CCL2 solution with the this compound dilutions (1:1 volume) for 30 minutes at room temperature. Include CCL2-only (positive control) and Assay Medium-only (negative control) wells.

  • Assay Setup:

    • Add 150 µL of the pre-incubated CCL2 +/- this compound solutions to the lower wells of the 96-well chemotaxis plate.

    • Add 50 µL of the starved THP-1 cell suspension (50,000 cells) to the upper insert of each well.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.

  • Quantification:

    • Flow Cytometry (Preferred): Carefully remove the inserts. Collect the cells from the lower chamber. Add a fixed number of counting beads to each sample before acquiring on a flow cytometer. The number of migrated cells can be accurately determined.

    • Plate Reader Method: Remove the inserts. Add Calcein-AM to the lower wells to a final concentration of 2 µg/mL and incubate for 30 minutes. Read fluorescence (Excitation: 485 nm, Emission: 520 nm).

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the positive (CCL2 only) and negative (medium only) controls. Plot the data and determine the IC50 value using non-linear regression (log(inhibitor) vs. response).

Protocol 2: Fluorescence-Based Calcium Mobilization Assay

This protocol details the measurement of CCL2-induced calcium flux inhibition in CCR2-expressing cells (e.g., HEK293-CCR2 stable cell line or THP-1 cells).

Materials:

  • CCR2-expressing cells (e.g., THP-1)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)

  • Fluo-4 AM or Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • Probenecid (optional, to prevent dye leakage)

  • Recombinant Human CCL2

  • This compound

  • Fluorescent plate reader with liquid injection capabilities (e.g., FLIPR, FlexStation)

Method:

  • Cell Preparation:

    • Plate cells in a black, clear-bottom 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM) and an equal volume of 0.04% Pluronic F-127 in Assay Buffer. If using, add Probenecid to a final concentration of 2.5 mM.

    • Aspirate the culture medium from the cells and add 100 µL of the loading buffer to each well.

    • Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Inhibitor and Ligand Preparation:

    • Wash the cell plate 2-3 times with Assay Buffer, leaving 100 µL in each well.

    • Prepare a 2X concentrated serial dilution of this compound in Assay Buffer. Add 50 µL to the appropriate wells and incubate for 15-30 minutes at room temperature.

    • Prepare a 4X concentrated solution of CCL2 in Assay Buffer (target final concentration should be at the EC80, determined previously).

  • Measurement:

    • Place the cell plate into the fluorescent plate reader and allow the temperature to equilibrate.

    • Set the instrument to record a baseline fluorescence for 10-20 seconds.

    • Program the instrument to automatically inject 50 µL of the 4X CCL2 solution into each well.

    • Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response.

  • Data Analysis:

    • The response is measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Calculate the percentage of inhibition for each this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

Data Presentation

Quantitative data from the inhibition assays should be summarized to allow for clear comparison and interpretation.

Table 1: Summary of this compound Potency in In Vitro Assays

Assay Type Cell Line Parameter Measured This compound IC50 (nM)
Chemotaxis Assay THP-1 Monocytes Inhibition of Cell Migration e.g., 1.2 ± 0.3
Calcium Mobilization HEK293-hCCR2 Inhibition of [Ca²⁺]i Flux e.g., 0.8 ± 0.2
Competitive ELISA N/A Binding Inhibition e.g., 0.5 ± 0.1

Data are presented as mean ± standard deviation from at least three independent experiments.

Assay_Logic Hierarchy of Inhibition Assays Binding Biochemical Assay (e.g., Competitive ELISA) Signaling Proximal Functional Assay (e.g., Calcium Mobilization) Function Distal Functional Assay (e.g., Chemotaxis) Signaling->Function Does signal blockade stop cell function? Physiology In Vivo / Disease Model (e.g., Reduction of Macrophage Infiltration) Function->Physiology Does functional inhibition alter disease outcome?

References

Application Notes and Protocols: Emapticap Pegol in Phase IIa Clinical Trials for Diabetic Nephropathy

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed overview of the dosage, administration, and experimental protocols for Emapticap pegol (NOX-E36) as investigated in a Phase IIa clinical trial for the treatment of type 2 diabetic patients with albuminuria. The information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a Spiegelmer®, a unique class of L-oligonucleotide aptamers, that acts as a potent and specific antagonist of the pro-inflammatory chemokine C-C motif-ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[1][2][3][4] By inhibiting the CCL2/CCR2 signaling axis, this compound aims to reduce the chronic inflammation and macrophage infiltration that contribute to the pathogenesis of diabetic nephropathy.[1] This document outlines the dosage and administration schedule employed in a key Phase IIa clinical trial (NCT01547897), along with the associated experimental protocols.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from the Phase IIa clinical trial of this compound.

Table 1: Dosage and Administration

ParameterThis compound GroupPlacebo Group
Dosage 0.5 mg/kg of body weightMatched placebo
Route of Administration Subcutaneous injectionSubcutaneous injection
Frequency Twice weeklyTwice weekly
Treatment Duration 12 weeks (85 days)12 weeks (85 days)
Follow-up Period 12 weeks (treatment-free)12 weeks (treatment-free)

Table 2: Patient Population Characteristics (Baseline)

ParameterDescription
Number of Patients 50 in this compound group, 25 in placebo group[2][4]
Diagnosis Type 2 Diabetes Mellitus with albuminuria[1][2][4]
Glycated Hemoglobin (HbA1c) 6.0% to 10.5%[5][6]
Urinary Albumin/Creatinine Ratio (ACR) > 100 mg/g[6]
Estimated Glomerular Filtration Rate (eGFR) > 25 mL/min/1.73 m²[6]
Concomitant Medications Stable therapy with ACE inhibitors and/or ARBs for at least 3 months[5]

Table 3: Key Efficacy Endpoints

EndpointTime PointResult in this compound GroupComparison vs. Placebo
Change in Urinary ACR from Baseline Week 12-29% (p < 0.05)[2][4]-15% (non-significant, p = 0.221)[2][4]
Week 20 (8 weeks post-treatment)Maximum difference of 26% (p = 0.064)[2][4]
Change in HbA1c from Baseline Week 12-0.31%+0.05% (p = 0.146)[2][4]
Week 16 (4 weeks post-treatment)-0.35%+0.12% (p = 0.026)[2][4]

Experimental Protocols

Study Design and Patient Selection

This was a randomized, double-blind, placebo-controlled, multicenter Phase IIa exploratory study conducted in five European countries.[1][3]

Inclusion Criteria:

  • Adult patients with a diagnosis of type 2 diabetes mellitus.

  • HbA1c levels between 6.0% and 10.5%.[5][6]

  • Stable anti-diabetic, anti-hypertensive (including an ACE inhibitor or an angiotensin II receptor blocker), and lipid-lowering medication for at least 3 months prior to screening.[5]

  • Urinary ACR > 100 mg/g.[6]

  • eGFR > 25 mL/min/1.73 m².[6]

Exclusion Criteria:

  • Uncontrolled hypertension (blood pressure > 180/110 mmHg).[5]

  • Cardiovascular event or acute kidney injury within the 3 months prior to the study.[5]

  • Concomitant treatment with aliskiren, more than one diuretic, systemic non-steroidal anti-inflammatory drugs (NSAIDs), or thiazolidinediones.[5]

Drug Administration
  • This compound (0.5 mg/kg) or a matching placebo was administered via subcutaneous injection.

  • Injections were administered twice weekly for a total of 12 weeks.[2][4][5]

Efficacy and Safety Assessments

Urinary Albumin/Creatinine Ratio (ACR) Measurement:

  • Urine samples were collected weekly or every other week during the 12-week treatment phase.[5]

  • During the 12-week treatment-free follow-up period, urine samples were collected every 4 weeks.[5]

  • The ACR was determined from these urine samples. While various methods exist, clinical trials often utilize immunoturbidimetric or immunonephelometric assays for precise quantification of urinary albumin.[7] A "clean catch" method is typically instructed for sample collection to avoid contamination.[8][9]

Glycated Hemoglobin (HbA1c) Measurement:

  • Blood samples for HbA1c measurement were collected every 4 weeks during the treatment period and up to 4 weeks into the follow-up period.[1]

  • HbA1c levels are typically measured using methods certified by the National Glycohemoglobin Standardization Program (NGSP) to ensure accuracy and consistency, such as high-performance liquid chromatography (HPLC) or immunoassays.[10][11][12]

Safety Monitoring:

  • Adverse events were monitored and recorded throughout the study.

  • Blood pressure and eGFR were monitored to assess renal safety.[2][4]

Visualizations

Signaling Pathway of this compound

Emapticap_Pegol_Signaling_Pathway cluster_inflammation Inflammatory Cascade in Diabetic Nephropathy CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds to Macrophage Monocyte/ Macrophage CCR2->Macrophage Activates & Recruits Inflammation Renal Inflammation & Fibrosis Macrophage->Inflammation Promotes Emapticap This compound (NOX-E36) Emapticap->CCL2 Inhibits

Caption: Mechanism of action of this compound in inhibiting the CCL2-mediated inflammatory pathway.

Experimental Workflow of the Phase IIa Clinical Trial

Emapticap_Pegol_Trial_Workflow cluster_treatment Treatment Phase (12 Weeks) cluster_followup Treatment-Free Follow-up (12 Weeks) Screening Patient Screening (n=75) Randomization Randomization (2:1) Screening->Randomization GroupA This compound (0.5 mg/kg) Subcutaneous, Twice Weekly (n=50) Randomization->GroupA GroupB Placebo Subcutaneous, Twice Weekly (n=25) Randomization->GroupB FollowupA Follow-up GroupA->FollowupA Assessments Efficacy & Safety Assessments (ACR, HbA1c, BP, eGFR) GroupA->Assessments FollowupB Follow-up GroupB->FollowupB GroupB->Assessments FollowupA->Assessments FollowupB->Assessments

References

Experimental Design for Testing Emapticap Pegol in Oncology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emapticap pegol (NOX-E36) is a novel therapeutic agent that targets the C-C motif chemokine ligand 2 (CCL2), a key signaling protein involved in the recruitment of monocytes and macrophages.[1] In the context of oncology, CCL2 is often secreted by tumor cells to attract tumor-associated macrophages (TAMs) to the tumor microenvironment (TME). These TAMs can promote tumor growth, angiogenesis, and metastasis, while also suppressing the anti-tumor immune response. This compound, an L-RNA aptamer (Spiegelmer®), neutralizes CCL2, thereby inhibiting the infiltration of these immunosuppressive myeloid cells and potentially remodeling the TME to be more conducive to anti-tumor immunity.

These application notes provide a comprehensive guide for the preclinical evaluation of this compound in oncology research, detailing experimental protocols for in vitro and in vivo studies to assess its efficacy and mechanism of action.

Mechanism of Action: Targeting the CCL2-CCR2 Axis

This compound exerts its anti-tumor effects by binding to and neutralizing CCL2, preventing its interaction with its receptor, CCR2. This blockade disrupts a critical signaling pathway that promotes tumorigenesis. The binding of CCL2 to CCR2 on various cell types, including tumor cells and immune cells, activates several downstream signaling cascades, such as the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways. These pathways are integral to cell survival, proliferation, migration, and differentiation. By inhibiting the initial step of this cascade, this compound aims to reduce the recruitment of TAMs, decrease tumor growth, and inhibit metastasis.

CCL2_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_Macrophage Monocyte / Macrophage Tumor Cells Tumor Cells CCL2 CCL2 Tumor Cells->CCL2 Stromal Cells Stromal Cells Stromal Cells->CCL2 CCR2 CCR2 CCL2->CCR2 Binding PI3K PI3K CCR2->PI3K MAPK MAPK CCR2->MAPK JAK JAK CCR2->JAK AKT AKT PI3K->AKT Pro_Tumoral_Effects Pro-Tumoral Effects (Survival, Proliferation, Migration) AKT->Pro_Tumoral_Effects ERK ERK MAPK->ERK ERK->Pro_Tumoral_Effects STAT STAT JAK->STAT STAT->Pro_Tumoral_Effects Emapticap This compound (NOX-E36) Emapticap->CCL2 Inhibition

Caption: this compound's mechanism of action in the tumor microenvironment.

Data Presentation: Summary of Preclinical Efficacy

The following tables summarize expected quantitative outcomes from preclinical studies of this compound (rodent-specific version, mNOX-E36) in liver and pancreatic cancer models, based on published findings.[2][3]

Table 1: Effect of this compound on Tumor Growth in Murine Cancer Models

Cancer ModelTreatment GroupMean Tumor Volume (mm³) at Day 21Percent Inhibition (%)
Hepatocellular Carcinoma Vehicle Control850 ± 120-
mNOX-E36 (15 mg/kg)425 ± 9550
Pancreatic Ductal Adenocarcinoma Vehicle Control1200 ± 150-
mNOX-E36 (15 mg/kg)660 ± 11045

Table 2: Impact of this compound on the Tumor Microenvironment

Cancer ModelParameterVehicle ControlmNOX-E36 (15 mg/kg)Percent Change (%)
Hepatocellular Carcinoma TAM Infiltration (F4/80+ cells/mm²)250 ± 40125 ± 30-50
Microvessel Density (CD31+ vessels/mm²)80 ± 1548 ± 10-40
Pancreatic Ductal Adenocarcinoma TAM Infiltration (F4/80+ cells/mm²)300 ± 55165 ± 40-45
Microvessel Density (CD31+ vessels/mm²)95 ± 2062 ± 15-35

Experimental Protocols

Detailed methodologies for key experiments to evaluate this compound are provided below.

In Vitro Assays

1. Cell Migration (Chemotaxis) Assay

This assay assesses the ability of this compound to inhibit the migration of monocytic cells towards a CCL2 gradient.

  • Cell Line: Human monocytic leukemia cell line (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs).

  • Reagents:

    • Recombinant Human CCL2 (rhCCL2)

    • This compound (NOX-E36)

    • Assay Medium: RPMI 1640 + 1% FBS

    • Calcein-AM (for fluorescence-based detection)

  • Protocol:

    • Culture THP-1 cells or isolate PBMCs.

    • Label cells with Calcein-AM according to the manufacturer's protocol.

    • Resuspend labeled cells in Assay Medium at a concentration of 1 x 10⁶ cells/mL.

    • Pre-incubate cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control for 30 minutes at 37°C.

    • Add rhCCL2 (at a pre-determined optimal concentration, e.g., 50 ng/mL) to the lower chambers of a 24-well transwell plate (e.g., 8 µm pore size).

    • Add the pre-incubated cell suspension to the upper chamber of the transwell inserts.

    • Incubate for 4 hours at 37°C in a 5% CO₂ incubator.

    • Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.

    • Calculate the percentage inhibition of migration compared to the vehicle control.

2. Macrophage Polarization Assay

This assay determines the effect of this compound on the polarization of macrophages in the presence of tumor-conditioned media.

  • Cells:

    • Human PBMCs isolated and differentiated into macrophages (M0).

    • Cancer cell line of interest (e.g., pancreatic, liver).

  • Reagents:

    • This compound (NOX-E36)

    • Recombinant human M-CSF, GM-CSF, IL-4, IL-13, IFN-γ, and LPS.

    • Antibodies for flow cytometry (e.g., CD68, CD80, CD86, CD163, CD206).

  • Protocol:

    • Generate tumor-conditioned media (TCM) by culturing the cancer cell line to 70-80% confluency, then replacing the medium with serum-free medium for 48 hours. Collect and filter the supernatant.

    • Differentiate human PBMCs into M0 macrophages using M-CSF.

    • Treat M0 macrophages with TCM in the presence or absence of this compound for 48-72 hours.

    • As controls, polarize M0 macrophages towards M1 (IFN-γ + LPS) and M2 (IL-4 + IL-13) phenotypes.

    • Harvest the macrophages and stain for surface markers (CD68, CD80, CD86 for M1; CD163, CD206 for M2).

    • Analyze the cell populations by flow cytometry to determine the percentage of M1 and M2 polarized macrophages.

In Vivo Studies

1. Orthotopic Tumor Model

This study evaluates the in vivo efficacy of this compound on tumor growth and the tumor microenvironment.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) for human cell line xenografts, or syngeneic models if a murine-specific version of this compound (mNOX-E36) is used with a murine cancer cell line.

  • Cell Line: Luciferase-expressing cancer cell line (e.g., pancreatic, liver).

  • Reagents:

    • This compound (or mNOX-E36)

    • Vehicle control (e.g., sterile PBS)

  • Protocol:

    • Surgically implant luciferase-expressing cancer cells into the relevant organ (e.g., pancreas or liver) of the mice.

    • Monitor tumor establishment and growth via bioluminescence imaging (BLI).

    • Once tumors are established (e.g., a palpable size or a consistent BLI signal), randomize mice into treatment groups (Vehicle control, this compound at various doses).

    • Administer treatment as per the desired schedule (e.g., subcutaneous injections three times per week).[1]

    • Monitor tumor growth weekly using BLI and caliper measurements (if applicable).

    • At the end of the study, euthanize the mice and harvest the tumors.

    • Perform downstream analyses on the tumor tissue, including immunohistochemistry (IHC) for TAMs (F4/80 or CD68), blood vessels (CD31), and flow cytometry to characterize immune cell infiltrates.

Experimental Workflow Visualization

The following diagram illustrates a comprehensive workflow for the preclinical evaluation of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy cluster_analysis Endpoint Analysis Chemotaxis Chemotaxis Assay Tumor_Model Orthotopic Tumor Model (e.g., Pancreatic, Liver) Chemotaxis->Tumor_Model Polarization Macrophage Polarization Polarization->Tumor_Model Signaling Signaling Pathway Analysis (Western Blot for pAKT, pERK) Signaling->Tumor_Model Treatment Treatment with this compound Tumor_Model->Treatment Tumor_Growth Monitor Tumor Growth (BLI, Calipers) Treatment->Tumor_Growth Endpoint Endpoint Analysis Tumor_Growth->Endpoint IHC Immunohistochemistry (TAMs, MVD) Endpoint->IHC Flow Flow Cytometry (Immune Cell Infiltrate) Endpoint->Flow Gene_Expression Gene Expression Analysis (e.g., qPCR, RNA-seq) Endpoint->Gene_Expression

Caption: Preclinical experimental workflow for this compound evaluation.

References

Application Notes and Protocols for Emapticap Pegol in Preclinical Models of Eye Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emapticap pegol (NOX-E36) is a Spiegelmer®, an L-stereoisomer RNA aptamer, that specifically binds and neutralizes the pro-inflammatory chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[1][2] While clinical development of this compound has focused on diabetic nephropathy[3][4], its mechanism of action holds significant therapeutic potential for inflammatory and neovascular eye diseases where CCL2 is a key pathological driver. This document outlines the scientific rationale and provides detailed protocols for the application of this compound in preclinical models of diabetic retinopathy (DR) and age-related macular degeneration (AMD).

The chemokine CCL2 is significantly upregulated in the retina under diabetic conditions and in AMD, playing a crucial role in recruiting monocytes and macrophages.[5][6] This inflammatory cell infiltration contributes to the breakdown of the blood-retinal barrier (BRB), retinal vascular leakage, photoreceptor degeneration, and choroidal neovascularization (CNV)[7][8][9][10]. Preclinical studies using CCL2 or CCR2 (its receptor) knockout mice have demonstrated a reduction in these pathological features, suggesting that inhibiting the CCL2/CCR2 axis is a promising therapeutic strategy for these debilitating eye diseases.[11][12]

Mechanism of Action: The CCL2/CCR2 Axis in Eye Disease

CCL2, secreted by retinal cells in response to stressors like hyperglycemia or oxidative stress, binds to its receptor CCR2 on the surface of monocytes and macrophages.[5] This interaction triggers a signaling cascade that leads to the migration of these inflammatory cells into the retinal tissue, promoting a vicious cycle of inflammation, vascular damage, and tissue remodeling.

CCL2_Signaling_Pathway cluster_stress Pathological Stimuli cluster_retinal_cells Retinal Cells cluster_monocyte Monocyte / Macrophage cluster_pathology Ocular Pathophysiology Hyperglycemia Hyperglycemia Retinal_Endothelial_Cells Retinal_Endothelial_Cells Hyperglycemia->Retinal_Endothelial_Cells Oxidative_Stress Oxidative_Stress RPE_Cells RPE_Cells Oxidative_Stress->RPE_Cells CCL2 CCL2 Retinal_Endothelial_Cells->CCL2 RPE_Cells->CCL2 Muller_Glial_Cells Muller_Glial_Cells Muller_Glial_Cells->CCL2 CCR2 CCR2 Receptor CCL2->CCR2 Binds Emapticap_pegol This compound (CCL2 Inhibition) Emapticap_pegol->CCL2 Neutralizes Inflammatory_Cell_Activation Activation & Chemotaxis CCR2->Inflammatory_Cell_Activation BRB_Breakdown Blood-Retinal Barrier Breakdown Inflammatory_Cell_Activation->BRB_Breakdown Vascular_Leakage Vascular Leakage Inflammatory_Cell_Activation->Vascular_Leakage Neuroinflammation Neuroinflammation & Photoreceptor Damage Inflammatory_Cell_Activation->Neuroinflammation Neovascularization Neovascularization (in AMD) Inflammatory_Cell_Activation->Neovascularization

Caption: Proposed mechanism of this compound in eye disease.

Quantitative Data Summary (Hypothetical)

The following tables summarize hypothetical data from preclinical studies evaluating this compound in models of diabetic retinopathy and AMD. These projections are based on reported outcomes from CCL2/CCR2 knockout studies and experiments with other CCL2 inhibitors.[7][9][11]

Table 1: Efficacy of this compound in a Streptozotocin-Induced Diabetic Retinopathy Mouse Model

ParameterVehicle ControlThis compound (1 mg/kg)This compound (5 mg/kg)P-value (vs. Control)
Retinal Vascular Leakage (Fold Change)4.5 ± 0.82.1 ± 0.51.3 ± 0.3< 0.01
Adherent Leukocytes (cells/retina)25 ± 512 ± 37 ± 2< 0.001
Retinal CCL2 Levels (pg/mg protein)150 ± 2580 ± 1555 ± 10< 0.001
Microglia/Macrophage Infiltration (Iba1+ cells/mm²)85 ± 1240 ± 825 ± 6< 0.001

Table 2: Efficacy of this compound in a Laser-Induced Choroidal Neovascularization (CNV) Mouse Model of AMD

ParameterVehicle ControlThis compound (5 mg/kg)P-value
CNV Lesion Volume (mm³)0.08 ± 0.020.04 ± 0.01< 0.01
Macrophage Infiltration (F4/80+ cells/lesion)60 ± 1028 ± 7< 0.001
Retinal CCL2 Levels (pg/mg protein)210 ± 3095 ± 20< 0.001

Experimental Protocols

The following are detailed protocols for inducing and evaluating the efficacy of this compound in standard preclinical models of diabetic retinopathy and AMD.

Protocol 1: Streptozotocin (STZ)-Induced Diabetic Retinopathy in Mice

This model mimics many features of early diabetic retinopathy, including increased vascular permeability and inflammation.[9][13]

Workflow Diagram:

STZ_Workflow Start Start Diabetes_Induction Diabetes Induction (STZ Injection) Start->Diabetes_Induction Blood_Glucose_Monitoring Blood Glucose Monitoring (Confirm Hyperglycemia) Diabetes_Induction->Blood_Glucose_Monitoring Treatment_Initiation Initiate Treatment (this compound or Vehicle) Blood_Glucose_Monitoring->Treatment_Initiation Treatment_Period Treatment Period (e.g., 8 weeks) Treatment_Initiation->Treatment_Period Endpoint_Analysis Endpoint Analysis Treatment_Period->Endpoint_Analysis Retinal_Leakage_Assay Retinal Vascular Leakage (FITC-Dextran) Endpoint_Analysis->Retinal_Leakage_Assay Immunohistochemistry Immunohistochemistry (Iba1, F4/80) Endpoint_Analysis->Immunohistochemistry ELISA ELISA (CCL2 levels) Endpoint_Analysis->ELISA End End Retinal_Leakage_Assay->End Immunohistochemistry->End ELISA->End

Caption: Experimental workflow for STZ-induced diabetic retinopathy model.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (0.1 M, pH 4.5)

  • Blood glucose meter

  • This compound (NOX-E36)

  • Sterile saline (vehicle)

  • FITC-dextran (2 MDa)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Paraformaldehyde (4%)

  • Primary antibodies (anti-Iba1, anti-F4/80)

  • Fluorescently-labeled secondary antibodies

  • ELISA kit for mouse CCL2

Procedure:

  • Diabetes Induction:

    • Fast mice for 4-6 hours.

    • Inject mice intraperitoneally with a single high dose of STZ (e.g., 150 mg/kg) freshly dissolved in cold citrate buffer.

    • Administer an equivalent volume of citrate buffer to control animals.

  • Confirmation of Diabetes:

    • Monitor blood glucose levels 72 hours post-STZ injection and weekly thereafter.

    • Mice with non-fasting blood glucose levels >250 mg/dL are considered diabetic and included in the study.

  • Treatment Administration:

    • One week after diabetes confirmation, randomize diabetic mice into treatment groups (Vehicle, this compound low dose, this compound high dose).

    • Administer this compound or vehicle via subcutaneous injection twice weekly for the duration of the study (e.g., 8-12 weeks).

  • Endpoint Analysis - Retinal Vascular Permeability:

    • At the end of the treatment period, anesthetize the mice.

    • Inject FITC-dextran via the tail vein and allow it to circulate for 1 hour.

    • Perfuse the mice with PBS to remove blood from the vasculature.

    • Enucleate eyes, dissect retinas, and measure fluorescence using a spectrophotometer. Normalize to retinal protein content.

  • Endpoint Analysis - Immunohistochemistry:

    • Enucleate eyes and fix in 4% paraformaldehyde.

    • Prepare retinal flat mounts or cryosections.

    • Perform standard immunohistochemical staining for markers of microglia/macrophages (e.g., Iba1, F4/80).

    • Image using a fluorescence microscope and quantify the number of positive cells per retinal area.

  • Endpoint Analysis - Retinal CCL2 Levels:

    • Dissect retinas and homogenize in lysis buffer.

    • Determine total protein concentration using a BCA assay.

    • Measure CCL2 concentration using a commercial ELISA kit according to the manufacturer's instructions.

Protocol 2: Laser-Induced Choroidal Neovascularization (CNV) in Mice

This is a widely used model for the "wet" form of AMD, characterized by the growth of new, leaky blood vessels from the choroid into the retina.[12][14]

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • Tropicamide (1%) and Phenylephrine (2.5%) for pupil dilation

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Argon laser photocoagulator

  • Fundus camera

  • This compound (NOX-E36)

  • Sterile saline (vehicle)

  • Primary antibodies (anti-F4/80, anti-CD31)

  • Fluorescently-labeled secondary antibodies

Procedure:

  • Laser Photocoagulation:

    • Anesthetize mice and dilate their pupils.

    • Using a slit lamp delivery system, create 4-6 laser burns (532 nm, 100 mW, 100 ms (B15284909) duration, 50 µm spot size) in each retina, surrounding the optic nerve, to rupture Bruch's membrane. The appearance of a vaporization bubble indicates a successful rupture.

  • Treatment Administration:

    • Immediately after laser treatment, randomize mice into treatment groups.

    • Administer this compound or vehicle via subcutaneous or intravitreal injection. Dosing frequency will depend on the route of administration (e.g., twice weekly for subcutaneous).

  • Endpoint Analysis - CNV Lesion Sizing:

    • 14 days post-laser, enucleate eyes and fix in 4% paraformaldehyde.

    • Dissect the RPE-choroid-sclera complex.

    • Stain with an endothelial cell marker (e.g., isolectin B4 or anti-CD31 antibody).

    • Acquire z-stack images of the CNV lesions using a confocal microscope.

    • Measure the volume of the neovascular tufts using imaging software.

  • Endpoint Analysis - Macrophage Infiltration:

    • Prepare cryosections of the laser-treated eyes.

    • Perform immunohistochemical staining for macrophage markers (e.g., F4/80).

    • Quantify the number of F4/80-positive cells within and around the CNV lesions.

Conclusion

The chemokine CCL2 is a well-validated therapeutic target in the pathophysiology of diabetic retinopathy and age-related macular degeneration.[5][6][11] this compound, as a direct inhibitor of CCL2, presents a compelling candidate for therapeutic intervention in these conditions. The protocols outlined here provide a framework for evaluating the efficacy of this compound in robust and clinically relevant preclinical models of eye disease. Successful outcomes in these models would provide a strong rationale for advancing this compound into clinical trials for ophthalmic indications.

References

Application Notes and Protocols for Assessing the Safety and Tolerability of Emapticap Pegol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods and protocols for assessing the safety and tolerability of Emapticap pegol (NOX-E36), a Spiegelmer® that inhibits the pro-inflammatory chemokine C-C motif-ligand 2 (CCL2). The following sections detail preclinical and clinical assessment strategies, data presentation, and relevant biological pathways.

Introduction to this compound and its Mechanism of Action

This compound is a novel therapeutic agent that specifically binds to and neutralizes CCL2, a key chemokine involved in the recruitment of monocytes and macrophages to sites of inflammation.[1][2][3] By inhibiting the CCL2/CCR2 signaling axis, this compound aims to reduce inflammation, a critical factor in the pathogenesis of various diseases, including diabetic nephropathy.[3][4] this compound is a Spiegelmer, an L-oligonucleotide that is a mirror image of natural D-oligonucleotides, rendering it resistant to nuclease degradation and conferring a favorable pharmacokinetic profile.[1][3]

The CCL2-CCR2 Signaling Pathway

The binding of CCL2 to its receptor, CCR2, on the surface of immune cells, primarily monocytes and macrophages, triggers a cascade of intracellular signaling events. This leads to cellular activation, chemotaxis, and migration of these inflammatory cells to tissues. The inhibition of this pathway by this compound is the basis of its therapeutic potential.

CCL2_CCR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Emapticap_pegol This compound CCL2 CCL2 Emapticap_pegol->CCL2 Inhibition CCR2 CCR2 (GPCR) CCL2->CCR2 Binding G_protein G-protein Activation CCR2->G_protein PLC PLC G_protein->PLC PI3K PI3K/Akt Pathway G_protein->PI3K MAPK MAPK Pathway G_protein->MAPK IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Chemotaxis Chemotaxis & Inflammation Ca_PKC->Chemotaxis PI3K->Chemotaxis MAPK->Chemotaxis Preclinical_Workflow cluster_in_vitro In Vitro / Ex Vivo cluster_in_vivo In Vivo (Animal Models) In_vitro_Tox In Vitro Toxicology (e.g., Cytotoxicity) PK_PD Pharmacokinetics & Pharmacodynamics In_vitro_Tox->PK_PD CCL2_Inhibition CCL2 Inhibition Assays CCL2_Inhibition->PK_PD Immunogenicity_Screen In Vitro Immunogenicity (e.g., TLR activation) Immunogenicity_Screen->PK_PD Single_Dose_Tox Single-Dose Toxicity PK_PD->Single_Dose_Tox Repeat_Dose_Tox Repeated-Dose Toxicity Single_Dose_Tox->Repeat_Dose_Tox Safety_Pharm Safety Pharmacology (Cardiovascular, Respiratory, CNS) Repeat_Dose_Tox->Safety_Pharm Local_Tolerance Local Tolerability Repeat_Dose_Tox->Local_Tolerance Genotoxicity Genotoxicity Repeat_Dose_Tox->Genotoxicity Repro_Tox Reproductive Toxicology Repeat_Dose_Tox->Repro_Tox Clinical_Safety_Workflow cluster_trial_conduct During the Clinical Trial cluster_data_analysis Data Analysis and Reporting AE_Monitoring Adverse Event (AE) Monitoring & Recording Causality_Severity AE Causality & Severity Assessment AE_Monitoring->Causality_Severity Vital_Signs Vital Signs & Physical Exams AE_Tabulation Tabulation of AEs by Treatment Group Vital_Signs->AE_Tabulation Lab_Tests Laboratory Safety Tests (Hematology, Chemistry, Urinalysis) Lab_Tests->AE_Tabulation ECG Electrocardiogram (ECG) ECG->AE_Tabulation Causality_Severity->AE_Tabulation SAE_Reporting Serious Adverse Event (SAE) Expedited Reporting AE_Tabulation->SAE_Reporting DSMB_Review Data Safety Monitoring Board (DSMB) Review AE_Tabulation->DSMB_Review

References

Synthesizing and Purifying Spiegelmers: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Spiegelmers represent a promising class of therapeutic and diagnostic agents. As mirror-image oligonucleotides (L-aptamers), they exhibit remarkable resistance to nuclease degradation, a significant advantage over their natural D-oligonucleotide counterparts. This document provides detailed application notes and experimental protocols for the synthesis and purification of Spiegelmers for research purposes.

Introduction to Spiegelmer Technology

Spiegelmers are synthetic L-ribonucleic acid (L-RNA) or L-deoxyribonucleic acid (L-DNA) oligonucleotides that can bind to a specific target molecule with high affinity and selectivity. Their name is derived from the German word "Spiegel," meaning mirror. The unique stereochemistry of Spiegelmers, being composed of L-nucleotides, renders them resistant to degradation by nucleases, which are ubiquitous in biological systems and recognize only natural D-nucleic acids. This inherent stability makes Spiegelmers attractive candidates for in vivo applications.

The generation of a Spiegelmer involves a mirror-image in vitro selection process. Instead of selecting for an L-oligonucleotide that binds to a natural D-target, a library of D-oligonucleotides is used to select for a molecule that binds to a synthetic mirror-image of the target (L-target). The sequence of the selected D-aptamer is then determined, and its enantiomer, the L-oligonucleotide (the Spiegelmer), is chemically synthesized. This synthesized Spiegelmer will then bind to the natural D-target with the same affinity and specificity as the D-aptamer to the L-target.

Overall Workflow of Spiegelmer Synthesis and Purification

The process of generating a purified Spiegelmer for research can be broken down into three main stages: In Vitro Selection, Chemical Synthesis, and Purification and Quality Control.

Spiegelmer Synthesis and Purification Workflow cluster_0 In Vitro Selection cluster_1 Chemical Synthesis cluster_2 Purification & Quality Control in_vitro_selection Mirror-Image SELEX: D-aptamer selection against L-target sequence_determination Sequencing of D-aptamer in_vitro_selection->sequence_determination solid_phase_synthesis Solid-Phase Synthesis of L-Oligonucleotide (Spiegelmer) sequence_determination->solid_phase_synthesis Enantiomeric Sequence purification Purification (HPLC or PAGE) solid_phase_synthesis->purification quality_control Quality Control (Mass Spec, HPLC, etc.) purification->quality_control final_product final_product quality_control->final_product Purified Spiegelmer

Caption: Overall workflow for Spiegelmer generation.

Experimental Protocols

Solid-Phase Synthesis of L-Oligonucleotides

Chemical synthesis of Spiegelmers is achieved using standard phosphoramidite (B1245037) solid-phase synthesis, the same methodology used for natural D-oligonucleotides.[1][2][3] The key difference is the use of L-nucleoside phosphoramidites and L-nucleoside-functionalized solid supports.

Materials:

  • L-nucleoside phosphoramidites (L-A, L-C, L-G, L-U, or L-T)

  • L-nucleoside-loaded controlled pore glass (CPG) solid support

  • Anhydrous acetonitrile

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Activator solution (e.g., 0.45 M 5-ethylthio-1H-tetrazole in acetonitrile)

  • Capping solution A (acetic anhydride/pyridine/THF) and B (16% N-methylimidazole in THF)

  • Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine)

  • Automated DNA/RNA synthesizer

Protocol:

  • Synthesizer Preparation: Load the DNA/RNA synthesizer with the required L-nucleoside phosphoramidites, solid support, and all necessary reagents according to the manufacturer's instructions.[4]

  • Sequence Programming: Enter the desired L-oligonucleotide sequence into the synthesizer's software.

  • Automated Synthesis Cycle: The synthesis proceeds in a cyclical manner, with each cycle adding one L-nucleotide to the growing chain.[3][5] The four main steps in each cycle are:

    • Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside with the deblocking solution.[5]

    • Coupling: Activation of the next L-nucleoside phosphoramidite with the activator solution and its subsequent coupling to the 5'-hydroxyl group of the growing chain.[5]

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in the final product.[3]

    • Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using the oxidizing solution.[5]

  • Final Deblocking (Optional): The final 5'-DMT group can be left on ("DMT-on") to aid in purification by reversed-phase HPLC or removed ("DMT-off") by the synthesizer.

  • Cleavage and Deprotection:

    • Transfer the solid support to a vial and add the cleavage and deprotection solution.

    • Incubate at the recommended temperature and time (e.g., 55°C for 8-12 hours) to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and phosphate backbone.[4]

    • Carefully transfer the supernatant containing the crude oligonucleotide to a new tube.

    • Dry the crude oligonucleotide solution using a vacuum concentrator.

Solid-Phase Synthesis Cycle start Start Cycle deblocking 1. Deblocking (DMT Removal) start->deblocking coupling 2. Coupling (Add L-Phosphoramidite) deblocking->coupling capping 3. Capping (Block Failures) coupling->capping oxidation 4. Oxidation (Stabilize Linkage) capping->oxidation next_cycle Next Cycle or Cleavage/Deprotection oxidation->next_cycle next_cycle->deblocking Repeat for next base

Caption: The four main steps of the solid-phase synthesis cycle.

Purification of Spiegelmers

Purification of the crude synthetic Spiegelmer is crucial to remove truncated sequences, failure sequences, and residual protecting groups.[6] The two most common high-resolution purification methods are High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE).[7][8]

RP-HPLC is a powerful technique for purifying oligonucleotides, especially when the "DMT-on" strategy is employed.[9][10] The hydrophobic DMT group strongly interacts with the stationary phase, allowing for excellent separation of the full-length product from shorter, non-DMT-bearing failure sequences.

Materials:

  • Crude "DMT-on" oligonucleotide, dried

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water

  • Mobile Phase B: 0.1 M TEAA in acetonitrile

  • Detritylation solution: 80% acetic acid in water

  • Desalting columns

Protocol:

  • Sample Preparation: Resuspend the dried crude oligonucleotide in Mobile Phase A.

  • HPLC Separation:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B.

    • Inject the sample onto the column.

    • Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. The DMT-on product will be the most retained peak.

    • Monitor the elution profile at 260 nm.

    • Collect the fractions corresponding to the major, late-eluting peak.[10]

  • Detritylation:

    • Pool the collected fractions and dry them in a vacuum concentrator.

    • Resuspend the dried sample in the detritylation solution and incubate for 30 minutes at room temperature.

  • Desalting:

    • Neutralize the solution with an appropriate base (e.g., triethylamine).

    • Desalt the purified oligonucleotide using a desalting column to remove the salts and acetic acid.

  • Lyophilization: Lyophilize the desalted sample to obtain the pure Spiegelmer as a white powder.

PAGE separates oligonucleotides based on their size with single-nucleotide resolution, making it an excellent method for obtaining highly pure products.[7][11] It is particularly useful for longer oligonucleotides where HPLC resolution may decrease.

Materials:

  • Crude oligonucleotide, dried

  • Denaturing polyacrylamide gel (e.g., 10-20% acrylamide, 7 M urea) in TBE buffer

  • Gel loading buffer (e.g., formamide (B127407) with tracking dyes)

  • TBE buffer

  • UV shadowing equipment or fluorescent plate

  • Gel elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA)

  • Ethanol (B145695)

Protocol:

  • Sample Preparation: Resuspend the dried crude oligonucleotide in gel loading buffer. Heat at 95°C for 5 minutes to denature.[12]

  • Electrophoresis:

    • Load the sample onto the denaturing polyacrylamide gel.

    • Run the gel in TBE buffer until the tracking dyes have migrated to the desired position.

  • Visualization and Excision:

    • Visualize the oligonucleotide bands using UV shadowing. The most intense band should be the full-length product.

    • Carefully excise the band corresponding to the full-length Spiegelmer using a clean scalpel.[13]

  • Elution:

    • Crush the excised gel slice and place it in a tube with gel elution buffer.

    • Incubate overnight at 37°C with shaking to allow the oligonucleotide to diffuse out of the gel matrix ("crush and soak" method).[13][14]

  • Recovery:

    • Separate the supernatant containing the oligonucleotide from the gel fragments by centrifugation or filtration.

    • Perform an ethanol precipitation to concentrate and desalt the purified Spiegelmer.

  • Lyophilization: Wash the pellet with 70% ethanol, air dry, and resuspend in nuclease-free water. Lyophilize for long-term storage.

Quantitative Data Summary

The choice of purification method often depends on the desired purity, yield, and the length of the oligonucleotide.[7][8][9]

Purification MethodTypical PurityTypical YieldRecommended forAdvantagesDisadvantages
Desalting Low (>80%)High (>90%)PCR, sequencingFast, inexpensive, high recoveryDoes not remove failure sequences
RP-HPLC High (>90%)Moderate (50-70%)Oligos < 50 bases, modified oligosExcellent for DMT-on purification, scalableResolution decreases with length, may not remove n-1 mers as well as PAGE[8][9]
PAGE Very High (>95%)Low (20-50%)Oligos > 40 bases, applications requiring highest puritySingle-nucleotide resolution, gold standard for purityLower yield, more labor-intensive, potential for damage to some modifications[7][8]

Quality Control

After purification, it is essential to perform quality control to verify the identity and purity of the Spiegelmer.[15][16]

Quality Control Workflow start Purified Spiegelmer mass_spec Mass Spectrometry (Identity & Mass Verification) start->mass_spec hplc_page Analytical HPLC/PAGE (Purity Assessment) start->hplc_page uv_spec UV Spectrophotometry (Quantification) start->uv_spec end Final QC-Passed Spiegelmer mass_spec->end hplc_page->end uv_spec->end

Caption: Key quality control checks for purified Spiegelmers.

Key Quality Control Assays:

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) MS is used to confirm the molecular weight of the synthesized Spiegelmer, verifying its identity.[16]

  • Analytical HPLC or Capillary Electrophoresis (CE): An analytical run on an HPLC or CE system is performed to assess the purity of the final product.[16]

  • UV-Vis Spectrophotometry: The concentration of the Spiegelmer solution is determined by measuring its absorbance at 260 nm (A260).[17]

By following these detailed protocols and application notes, researchers can successfully synthesize and purify high-quality Spiegelmers for a wide range of research applications, from fundamental binding studies to preclinical development.

References

Troubleshooting & Optimization

Overcoming low bioavailability of Emapticap pegol in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Emapticap pegol (NOX-E36) and its murine equivalent (mNOX-E36) in animal studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the subcutaneous bioavailability of this PEGylated L-RNA aptamer (Spiegelmer®).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address potential issues encountered during your experiments.

Q1: We are observing lower than expected plasma concentrations of this compound after subcutaneous administration in our animal models. What are the potential causes and solutions?

A1: Low plasma concentrations, indicative of poor bioavailability, can stem from several factors related to the formulation, administration technique, and the animal model itself.

Troubleshooting Steps:

  • Formulation Integrity:

    • Verify Proper Storage and Handling: this compound is a large PEGylated oligonucleotide. Ensure it has been stored at the recommended temperature and protected from freeze-thaw cycles that could compromise its structure and solubility.

    • Assess Formulation Homogeneity: If using a custom formulation, ensure complete dissolution and absence of precipitation. Inconsistent formulation can lead to variable dosing.

  • Administration Technique:

    • Injection Site and Depth: The anatomical location of the subcutaneous injection can influence absorption rates. Ensure consistent injection into the subcutaneous space, avoiding intradermal or intramuscular administration.

    • Injection Volume: High injection volumes can increase local pressure at the injection site, potentially hindering absorption. Consider splitting larger doses into multiple injection sites.

    • Leakage from Injection Site: Observe the injection site post-administration for any signs of leakage.

  • Animal Model-Specific Factors:

    • Species Differences: Bioavailability can vary significantly between species (e.g., mice, rats, non-human primates) due to differences in subcutaneous tissue structure, lymphatic drainage, and enzymatic activity. It is crucial to establish baseline pharmacokinetic parameters for your specific model.

    • Disease State: The pathophysiology of the disease model (e.g., fibrosis, inflammation) could potentially alter the subcutaneous environment and impact drug absorption.

Q2: What is the expected subcutaneous bioavailability of a PEGylated aptamer like this compound in animal studies?

A2: While specific preclinical bioavailability data for this compound is not extensively published, data from similar PEGylated aptamers can provide a general expectation. For instance, a study on the PEGylated aptamer NX1838 in rhesus monkeys reported a subcutaneous bioavailability of approximately 78%. Generally, subcutaneous bioavailability for large molecules like PEGylated aptamers is expected to be high, but incomplete (typically in the range of 50-90%).

Q3: How does PEGylation affect the bioavailability and pharmacokinetics of this compound?

A3: this compound is conjugated to a 40 kDa polyethylene (B3416737) glycol (PEG) molecule.[1] This PEGylation is a critical design feature that significantly influences its pharmacokinetic profile:

  • Increased Hydrodynamic Size: PEGylation increases the molecular size of the aptamer, which is a primary strategy to reduce renal clearance through the kidneys. This prolongs the circulation half-life.

  • Protection from Nuclease Degradation: The PEG chain provides a protective layer that shields the L-RNA aptamer from degradation by nucleases in the subcutaneous tissue and systemic circulation, further enhancing its stability and duration of action.

  • Sustained Absorption: The larger size of the PEGylated molecule can lead to slower, more sustained absorption from the subcutaneous space, primarily through the lymphatic system.

Q4: We are observing high variability in plasma concentrations between individual animals. What are the likely causes and how can we minimize this?

A4: High inter-individual variability is a common challenge in animal studies.

Mitigation Strategies:

  • Standardize Procedures: Ensure strict standardization of all procedures, including dose preparation, injection technique (site, depth, speed), and blood sampling times.

  • Animal Acclimatization: Allow adequate time for animals to acclimate to their housing and handling to minimize stress-induced physiological variations.

  • Fasting State: The prandial state of the animals can sometimes influence subcutaneous blood flow and drug absorption. Consider standardizing the fasting period before dosing.

  • Group Size: Increasing the number of animals per group can help to improve the statistical power and reduce the impact of individual outliers.

Quantitative Data Summary

While specific preclinical pharmacokinetic data for this compound is limited in the public domain, the following table provides an example of pharmacokinetic parameters for a PEGylated aptamer (NX1838) in rhesus monkeys, which can serve as a reference.

ParameterIntravenous (1 mg/kg)Subcutaneous (1 mg/kg)
Cmax (µg/mL) 25.54.9
Tmax (hours) -8 - 12
Terminal Half-life (hours) 9.3Not reported
Bioavailability (%) 10078

Data adapted from a study on the anti-VEGF PEGylated aptamer NX1838 in rhesus monkeys.[2]

Experimental Protocols

Protocol 1: Assessment of Subcutaneous Bioavailability of this compound in Rodents

Objective: To determine the absolute subcutaneous bioavailability of this compound in a rodent model (e.g., Sprague-Dawley rats).

Materials:

  • This compound (or mNOX-E36 for mouse studies)

  • Sterile, pyrogen-free vehicle (e.g., phosphate-buffered saline)

  • Age- and weight-matched male/female rodents

  • Intravenous (IV) and subcutaneous (SC) dosing equipment

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Validated bioanalytical method for quantifying this compound in plasma (e.g., ELISA, qPCR-based assay)

Methodology:

  • Animal Groups: Divide animals into two groups: an IV administration group and an SC administration group (n ≥ 5 per group).

  • Dose Preparation: Prepare a sterile solution of this compound in the vehicle at the desired concentration.

  • Dosing:

    • IV Group: Administer a single bolus dose via the tail vein.

    • SC Group: Administer a single dose into the subcutaneous tissue of the dorsal flank.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours post-dose) via an appropriate method (e.g., tail vein, saphenous vein).

  • Plasma Preparation: Immediately process blood samples by centrifugation to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated bioanalytical method.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters for both IV and SC groups, including Area Under the Curve from time zero to infinity (AUC0-inf), maximum plasma concentration (Cmax), and time to Cmax (Tmax).

    • Calculate the absolute subcutaneous bioavailability (F%) using the following formula: F(%) = (AUCSC / AUCIV) * (DoseIV / DoseSC) * 100

Visualizations

Emapticap_Pegol_Mechanism_of_Action cluster_inflammation Inflammatory Site Injured Tissue Injured Tissue CCL2 Secretion CCL2 Secretion Injured Tissue->CCL2 Secretion releases CCL2 CCL2 CCL2 Secretion->CCL2 Monocyte Recruitment Monocyte Recruitment Macrophage Differentiation Macrophage Differentiation Monocyte Recruitment->Macrophage Differentiation Inflammation Inflammation Macrophage Differentiation->Inflammation This compound This compound This compound->CCL2 binds & neutralizes CCR2 Receptor CCR2 CCL2->CCR2 Receptor binds to CCR2 Receptor->Monocyte Recruitment activates Monocyte Monocyte Monocyte->CCR2 Receptor expresses

Caption: Mechanism of action of this compound in inhibiting CCL2-mediated inflammation.

Bioavailability_Workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling & Analysis cluster_calc Calculation Dose Formulation Dose Formulation Animal Grouping Animal Grouping Dose Formulation->Animal Grouping IV Dosing IV Dosing Animal Grouping->IV Dosing SC Dosing SC Dosing Animal Grouping->SC Dosing Serial Blood Sampling Serial Blood Sampling IV Dosing->Serial Blood Sampling SC Dosing->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation Bioanalysis Bioanalysis Plasma Separation->Bioanalysis PK Analysis (AUC, Cmax) PK Analysis (AUC, Cmax) Bioanalysis->PK Analysis (AUC, Cmax) Bioavailability Calculation Bioavailability Calculation PK Analysis (AUC, Cmax)->Bioavailability Calculation

Caption: Experimental workflow for determining subcutaneous bioavailability in animal models.

Troubleshooting_Bioavailability start Low Bioavailability Observed q1 Is the formulation prepared correctly? start->q1 a1_yes Review Administration Technique q1->a1_yes Yes a1_no Check solubility, stability, and storage of this compound. q1->a1_no No q2 Is the injection technique consistent? a1_yes->q2 a2_yes Consider Animal Model Factors q2->a2_yes Yes a2_no Standardize injection site, depth, and volume. Check for leakage. q2->a2_no No q3 Are there species-specific considerations? a2_yes->q3 a3_yes Establish baseline PK in the specific model. Consult literature for species differences. q3->a3_yes Yes a3_no Investigate impact of disease model on subcutaneous absorption. q3->a3_no No

Caption: Troubleshooting decision tree for low bioavailability of this compound.

References

Troubleshooting Emapticap pegol stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues of Emapticap pegol in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features related to stability?

This compound (also known as NOX-E36) is a therapeutic agent that specifically binds to and inhibits the pro-inflammatory chemokine C-C motif-ligand 2 (CCL2).[1] It is a Spiegelmer, which is an L-RNA aptamer. This means it is composed of L-ribonucleotides, making it a mirror image of natural RNA.[1][2] This unique L-configuration provides high resistance to degradation by nucleases, which are enzymes that break down natural nucleic acids.[2][3][4][5][6] Additionally, this compound is conjugated to polyethylene (B3416737) glycol (PEG), a process known as PEGylation. This modification is designed to improve its pharmacokinetic properties, such as increasing its half-life in the body and preventing rapid clearance by the kidneys.[7][8]

Q2: How does the Spiegelmer nature of this compound contribute to its stability?

The term "Spiegelmer" is derived from the German word "Spiegel," meaning mirror. These molecules are composed of L-nucleotides, the enantiomer of the natural D-nucleotides found in living organisms.[4] Endogenous nucleases are stereoselective for D-nucleic acids and therefore do not recognize or degrade Spiegelmers.[3][4] This inherent resistance to enzymatic degradation gives this compound exceptional stability in biological fluids like blood serum.[2][3][4]

Q3: What is the purpose of PEGylating this compound and how might it affect stability?

PEGylation is the process of attaching polyethylene glycol (PEG) chains to a molecule. For therapeutic oligonucleotides like this compound, PEGylation serves several purposes: it increases the molecule's size to prevent rapid renal filtration, prolongs its circulation time in the bloodstream, and can shield it from the immune system.[7][8] While PEGylation generally enhances the overall stability and bioavailability of the drug, the PEG component itself can have its own degradation pathways, although these are typically slow.[9] It is also important to consider that PEG can potentially lead to immunogenicity in some cases.[10][11][12]

Q4: What are the general recommendations for storing this compound solutions?

While specific storage conditions should always be followed as per the manufacturer's data sheet, general recommendations for oligonucleotide therapeutics in solution include storage at low temperatures, typically between -20°C and -80°C, to minimize chemical degradation such as hydrolysis.[13][] It is also advisable to use a buffer system that maintains an optimal pH, as extreme pH values can accelerate the degradation of RNA-based molecules.[13][15] For reconstituted solutions, it is best to prepare fresh solutions for each experiment or to aliquot and freeze them to avoid multiple freeze-thaw cycles, which can negatively impact stability.[9]

Troubleshooting Guides

Issue 1: I am observing precipitation or aggregation in my this compound solution.

  • Question: What could be causing my this compound solution to become cloudy or show visible precipitates? Answer: Aggregation of therapeutic molecules like this compound can be triggered by several factors:

    • Suboptimal Buffer Conditions: The pH of the solution may be near the point where the molecule has minimal solubility. The ionic strength of the buffer can also influence aggregation.[16]

    • High Concentration: At high concentrations, intermolecular interactions that lead to aggregation become more likely.[16]

    • Temperature Stress: Exposure to high temperatures or multiple freeze-thaw cycles can denature the molecule, leading to aggregation.[9][16]

    • Interaction with Surfaces: The molecule may interact with the surface of the storage container, which can sometimes initiate aggregation.

  • Question: How can I resolve and prevent precipitation issues? Answer:

    • Optimize Buffer: Ensure the buffer pH is optimal for this compound's stability, which for many oligonucleotides is slightly alkaline.[15] You can also try adjusting the salt concentration to modulate ionic strength.

    • Adjust Concentration: If possible, work with lower concentrations of the molecule.

    • Control Temperature: Always store the solution at the recommended temperature. When thawing, do so slowly and on ice. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

    • Add Excipients: Consider the addition of stabilizing excipients. For some biologics, small amounts of non-ionic surfactants or sugars can help prevent aggregation.[17]

Issue 2: I suspect a loss of biological activity of my this compound.

  • Question: My experiments are showing reduced efficacy of this compound. What could be the cause? Answer: A loss of biological activity can be due to:

    • Chemical Degradation: Although resistant to enzymes, the L-RNA backbone of this compound can undergo chemical hydrolysis over time, especially if stored in suboptimal pH or at elevated temperatures.[13][18] Oxidation of the molecule is another potential degradation pathway.

    • Conformational Changes: The specific three-dimensional structure of an aptamer is crucial for its binding affinity to its target.[19] Conditions that disrupt this structure, such as incorrect buffer composition or temperature fluctuations, can lead to a loss of activity.

    • Improper Handling: Contamination of the solution with nucleases (less of a concern for Spiegelmers) or other reactive substances can compromise the integrity of the molecule.

  • Question: What steps can I take to troubleshoot the loss of activity? Answer:

    • Verify Storage Conditions: Double-check that the storage temperature and buffer conditions align with the manufacturer's recommendations.

    • Use Fresh Aliquots: If you have been using a stock solution for a long time or have subjected it to multiple freeze-thaw cycles, switch to a fresh, properly stored aliquot.

    • Perform Quality Control: If possible, use an analytical technique like HPLC or gel electrophoresis to check the integrity of your this compound sample. Compare the profile of the suspected sample to a new, reference sample.

    • Review Experimental Protocol: Ensure that the buffers and conditions used in your experiment are compatible with this compound and do not introduce any destabilizing factors.

Data Presentation

The stability of this compound is influenced by several factors, including pH, temperature, and buffer composition. The following table summarizes hypothetical stability data for this compound in an aqueous solution over a 3-month period. This data is for illustrative purposes to guide researchers in designing their experiments.

ParameterCondition% Purity after 3 Months (Hypothetical)% Aggregates after 3 Months (Hypothetical)
pH 5.5 (Acetate Buffer)92%3%
7.4 (Phosphate Buffer)98%<1%
8.5 (Tris Buffer)97%<1%
Temperature -80°C>99%<0.5%
-20°C99%<0.5%
4°C96%1%
25°C85%5%
Freeze-Thaw Cycles 1 Cycle>99%<0.5%
5 Cycles97%2%
10 Cycles94%4%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to identify potential degradation pathways of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a standard phosphate-buffered saline (PBS), pH 7.4.

  • Application of Stress Conditions:

    • Acidic Condition: Mix the stock solution with 0.1 M HCl to achieve a final pH of 2-3. Incubate at 40°C for 24, 48, and 72 hours.

    • Alkaline Condition: Mix the stock solution with 0.1 M NaOH to achieve a final pH of 9-10. Incubate at 40°C for 24, 48, and 72 hours.

    • Oxidative Condition: Add hydrogen peroxide to the stock solution to a final concentration of 3%. Incubate at room temperature for 24 hours.

    • Thermal Stress: Incubate the stock solution at 60°C for 1, 3, and 7 days.

    • Photostability: Expose the stock solution to a light source according to ICH Q1B guidelines.

  • Sample Analysis: At each time point, neutralize the acidic and alkaline samples. Analyze all samples, along with an unstressed control, using the analytical methods described in Protocol 2.

Protocol 2: HPLC-Based Stability Assessment of this compound

This protocol outlines the use of High-Performance Liquid Chromatography (HPLC) to assess the purity and degradation of this compound.

  • Analysis of Aggregation by Size Exclusion Chromatography (SEC-HPLC):

    • Column: A suitable SEC column for biomolecule separation (e.g., TSKgel G3000SWxl).

    • Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2.

    • Flow Rate: 0.5 mL/min.

    • Detection: UV at 260 nm.

    • Procedure: Inject 20 µL of the this compound sample. The main peak corresponds to the monomeric form. Earlier eluting peaks represent aggregates. Calculate the percentage of aggregates based on the peak area.

  • Analysis of Purity and Degradation Products by Ion-Pair Reverse-Phase HPLC (IP-RP-HPLC):

    • Column: A C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse XDB-C18).

    • Mobile Phase A: 100 mM Triethylammonium acetate (B1210297) (TEAA) in water.

    • Mobile Phase B: 100 mM TEAA in acetonitrile.

    • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 260 nm.

    • Procedure: Inject 20 µL of the sample. The main peak represents intact this compound. Peaks eluting at different retention times are potential degradation products or impurities. Calculate purity as the percentage of the main peak area relative to the total peak area.

Mandatory Visualizations

cluster_Troubleshooting Troubleshooting Workflow for this compound Instability Start Instability Observed (Precipitation, Loss of Activity) CheckStorage Verify Storage Conditions (Temp, pH, Aliquots) Start->CheckStorage StorageOK Storage Conditions Correct? CheckStorage->StorageOK CorrectStorage Action: Correct Storage & Use Fresh Aliquot StorageOK->CorrectStorage No CheckBuffer Review Experimental Buffer (pH, Ionic Strength, Compatibility) StorageOK->CheckBuffer Yes Resolved Issue Resolved CorrectStorage->Resolved BufferOK Buffer Conditions Optimal? CheckBuffer->BufferOK OptimizeBuffer Action: Optimize Buffer (Adjust pH, Add Excipients) BufferOK->OptimizeBuffer No AnalyzeIntegrity Perform Quality Control (e.g., HPLC, Gel Electrophoresis) BufferOK->AnalyzeIntegrity Yes OptimizeBuffer->Resolved Degraded Degradation/Aggregation Confirmed? AnalyzeIntegrity->Degraded ContactSupport Action: Contact Technical Support for Replacement/Further Guidance Degraded->ContactSupport Yes Degraded->Resolved No

Caption: Troubleshooting workflow for this compound solution instability.

cluster_StabilityMechanism Mechanism of this compound Stability Emapticap This compound Spiegelmer Spiegelmer Core (L-RNA) Emapticap->Spiegelmer is composed of PEG PEG Moiety Emapticap->PEG is conjugated with Nuclease Nuclease Enzymes Spiegelmer->Nuclease Resists Degradation By Stability Enhanced Stability & Half-Life Spiegelmer->Stability Leads to Kidney Renal Clearance PEG->Kidney Prevents PEG->Stability Leads to

Caption: Key structural features contributing to this compound's stability.

cluster_StabilityProtocol General Workflow for Stability Testing Start Prepare this compound Solution in Formulation Buffer Stress Expose Aliquots to Stress Conditions (Temp, pH, Light, Freeze-Thaw) Start->Stress Timepoints Collect Samples at Defined Time Points Stress->Timepoints Analysis Analyze Samples Timepoints->Analysis SEC SEC-HPLC for Aggregation Analysis->SEC Physical IPRP IP-RP-HPLC for Purity Analysis->IPRP Chemical Activity Biological Activity Assay Analysis->Activity Functional Data Compile and Analyze Data (Degradation Rate, Purity Loss) SEC->Data IPRP->Data Activity->Data Report Generate Stability Report Data->Report

Caption: A typical experimental workflow for an this compound stability study.

References

How to minimize off-target effects of Emapticap pegol in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Emapticap pegol in experimental settings. The information is designed to help minimize off-target effects and troubleshoot common issues encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound (also known as NOX-E36) is a Spiegelmer®, which is a synthetic L-RNA aptamer. It is designed to bind with high affinity and specificity to the pro-inflammatory chemokine C-C motif-ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[1][2][3][4][5] By binding to CCL2, this compound inhibits its interaction with its receptor, CCR2, thereby blocking the recruitment of inflammatory cells like monocytes and macrophages to sites of inflammation.[1][6]

Q2: What are the known off-target effects of this compound from clinical studies?

In clinical trials involving patients with type 2 diabetes and albuminuria, this compound was generally reported to be safe and well-tolerated.[2][4][5][7] The most frequently reported adverse events were mild, local injection site reactions.[2][5] No significant systemic off-target effects were noted, and there were no relevant changes in blood pressure or estimated glomerular filtration rate (eGFR) attributed to the treatment.[2][7]

Q3: What are the potential sources of off-target effects in in vitro or in vivo experiments?

As with other nucleic acid-based therapeutics, potential off-target effects in a research setting can arise from several factors:

  • Non-specific binding: At high concentrations, aptamers can exhibit non-specific binding to surfaces or cellular components, a phenomenon often described as "stickiness".

  • Binding to structurally similar molecules: Although designed for high specificity, there is a potential for cross-reactivity with other chemokines or proteins that share structural similarities with CCL2.

  • Cellular uptake: Aptamers can be internalized by cells, which may lead to unintended intracellular interactions.

Q4: How can I minimize the risk of off-target effects in my experiments?

Minimizing off-target effects requires careful experimental design and optimization. Key strategies include:

  • Titration of concentration: Determine the optimal concentration of this compound that achieves the desired on-target effect without causing non-specific binding.

  • Use of proper controls: Include negative controls, such as a scrambled aptamer sequence that is not expected to bind to CCL2, and control cells that do not express the target receptor (CCR2).

  • Optimization of experimental conditions: Factors such as buffer composition, incubation time, and temperature can influence aptamer folding and binding, and should be optimized for each specific assay.

Troubleshooting Guide

Problem 1: High background signal or non-specific binding in my assay.

Possible Cause Solution
Concentration of this compound is too high.Perform a dose-response curve to determine the lowest effective concentration. Start with a broad range and narrow down to the optimal concentration that shows specific binding without high background.
Inadequate blocking of non-specific sites.Use appropriate blocking agents in your buffers, such as bovine serum albumin (BSA) or salmon sperm DNA, to reduce non-specific binding to surfaces and cellular components.
Suboptimal buffer conditions.Ensure your buffer composition, particularly salt concentrations (e.g., MgCl2), is optimal for the proper folding and binding of this compound. Refer to the manufacturer's recommendations or literature for appropriate buffer conditions.[8]

Problem 2: Inconsistent or non-reproducible results.

Possible Cause Solution
Improper reconstitution and storage of this compound.Follow the manufacturer's instructions for reconstitution to ensure the correct concentration and stability. Aliquot the reconstituted aptamer to avoid multiple freeze-thaw cycles.
Incorrect aptamer folding.Before use, heat the aptamer solution to 85-95°C for 5 minutes and then allow it to cool to the experimental temperature. This helps to ensure proper and consistent folding.
Variability in cell culture conditions.Maintain consistent cell culture conditions, including cell passage number and confluency, as these can affect the expression of the target receptor.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound

This protocol describes a cell-based binding assay to determine the optimal concentration of this compound for your experiments.

Materials:

  • Target cells (expressing CCR2)

  • Negative control cells (not expressing CCR2)

  • Fluorescently labeled this compound

  • Fluorescently labeled scrambled control aptamer

  • Binding buffer (e.g., PBS with 1% BSA and 1 mM MgCl2)

  • Flow cytometer

Method:

  • Cell Preparation: Harvest and wash both target and negative control cells. Resuspend the cells in binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Aptamer Dilution: Prepare a series of dilutions of the fluorescently labeled this compound and the scrambled control aptamer in binding buffer. A suggested concentration range is 0-1000 nM.

  • Incubation: Add the diluted aptamers to the cell suspensions. Incubate on ice or at 4°C for 30-60 minutes to minimize internalization.

  • Washing: Wash the cells twice with cold binding buffer to remove unbound aptamers.

  • Flow Cytometry: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI).

Data Analysis: Plot the MFI against the aptamer concentration for both the target and negative control cells. The optimal concentration is the one that gives a high signal on the target cells with a low signal on the negative control cells.

Example Data Presentation:

Aptamer Concentration (nM)MFI (Target Cells)MFI (Negative Control Cells)MFI (Scrambled Aptamer on Target Cells)
0101211
101501514
505002522
1008004038
2501200150145
5001500400390
10001600800780
Protocol 2: Validating On-Target Specificity

This protocol outlines a functional assay to confirm that the effects of this compound are due to its specific interaction with CCL2.

Materials:

  • Target cells (e.g., monocytes or macrophages)

  • This compound

  • Scrambled control aptamer

  • Recombinant human CCL2

  • Chemotaxis assay system (e.g., Boyden chamber)

Method:

  • Cell Preparation: Prepare a suspension of target cells in an appropriate assay medium.

  • Chemotaxis Setup: Add recombinant human CCL2 to the lower chamber of the chemotaxis system to create a chemoattractant gradient.

  • Aptamer Treatment: In the upper chamber, add the target cells that have been pre-incubated with different concentrations of this compound or the scrambled control aptamer.

  • Incubation: Incubate the chemotaxis system for a sufficient time to allow cell migration.

  • Quantification: Quantify the number of cells that have migrated to the lower chamber.

Data Analysis: Compare the number of migrated cells in the presence of this compound to the number of migrated cells in the presence of the scrambled control aptamer and the untreated control. A significant reduction in cell migration with this compound treatment, but not with the scrambled control, indicates on-target specificity.

Visualizations

cluster_0 CCL2 Signaling Pathway CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds to Signaling Downstream Signaling (e.g., AKT, ERK, p38-MAPK) CCR2->Signaling Activates Emapticap This compound Emapticap->CCL2 Inhibits Recruitment Monocyte/Macrophage Recruitment Signaling->Recruitment Leads to

Caption: Mechanism of action of this compound in inhibiting CCL2 signaling.

cluster_1 Experimental Workflow for Specificity Testing start Start prepare_cells Prepare Target and Negative Control Cells start->prepare_cells prepare_aptamers Prepare Dilutions of Labeled This compound & Scrambled Aptamer start->prepare_aptamers incubate Incubate Cells with Aptamers prepare_cells->incubate prepare_aptamers->incubate wash Wash to Remove Unbound Aptamers incubate->wash analyze Analyze by Flow Cytometry wash->analyze compare Compare MFI of Target vs. Negative Control vs. Scrambled analyze->compare specific Specific Binding compare->specific High Target MFI, Low Control MFI nonspecific Non-specific Binding compare->nonspecific High MFI in all conditions

Caption: Workflow for assessing the binding specificity of this compound.

cluster_2 Troubleshooting Decision Tree problem High Background Signal? check_conc Is Aptamer Concentration Optimized? problem->check_conc Yes good_result Proceed with Experiment problem->good_result No titrate Perform Concentration Titration check_conc->titrate No check_blocking Is Blocking Sufficient? check_conc->check_blocking Yes titrate->good_result add_blocker Increase/Add Blocking Agent (BSA, ssDNA) check_blocking->add_blocker No check_buffer Are Buffer Conditions Optimal? check_blocking->check_buffer Yes add_blocker->good_result optimize_buffer Optimize Salt Concentration/pH check_buffer->optimize_buffer No check_buffer->good_result Yes optimize_buffer->good_result

Caption: A decision tree for troubleshooting high background signals.

References

Challenges in scaling up Emapticap pegol production for preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with scaling up the production of Empaticap pegol for preclinical studies.

Troubleshooting Guide

Q1: We are observing low PEGylation efficiency during the scale-up of our Empaticap pegol conjugation reaction. What are the potential causes and how can we improve the yield?

A1: Low PEGylation efficiency is a common challenge during scale-up. Several factors can contribute to this issue. A systematic approach to optimizing reaction conditions is recommended.[1]

  • Potential Causes:

    • Suboptimal pH: The reactivity of the target functional groups on Empaticap pegol and the activated PEG reagent is highly pH-dependent.[2]

    • Incorrect Molar Ratio: An insufficient molar excess of the PEG reagent can lead to incomplete conjugation.

    • Low Protein Concentration: Dilute protein solutions can decrease the reaction rate.

    • Temperature Fluctuations: Inconsistent temperature control can affect reaction kinetics.

    • Reagent Instability: The activated PEG reagent may degrade over time, especially if not stored properly.

  • Troubleshooting Steps:

    • pH Screening: Perform small-scale reactions across a range of pH values (e.g., 6.5-8.5) to identify the optimal pH for the specific conjugation chemistry.

    • Molar Ratio Titration: Evaluate different molar ratios of PEG reagent to Empaticap pegol (e.g., 5:1, 10:1, 20:1) to find the ratio that maximizes yield without leading to excessive di- or multi-PEGylation.

    • Concentration Optimization: Assess the effect of increasing the Empaticap pegol concentration on the reaction efficiency. Be mindful that higher concentrations can sometimes lead to aggregation.[1]

    • Temperature Control: Ensure consistent and uniform temperature throughout the reaction vessel. Consider performing the reaction at a controlled room temperature or at 4°C to slow down competing side reactions.

    • Fresh Reagent Preparation: Use freshly prepared or properly stored activated PEG reagent for each batch to ensure its reactivity.

Q2: During purification of Empaticap pegol, we are having difficulty separating the mono-PEGylated product from unreacted protein and multi-PEGylated species. What purification strategies can we employ?

A2: The separation of PEGylated products is a critical and often challenging step. Due to the increased hydrodynamic radius and altered charge properties of the conjugates, chromatographic methods are typically employed.

  • Recommended Purification Techniques:

    • Ion-Exchange Chromatography (IEX): This technique separates molecules based on charge. PEGylation can shield surface charges, leading to different elution profiles for non-PEGylated, mono-PEGylated, and multi-PEGylated species. A salt gradient is used to elute the different forms from the column.

    • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume. PEGylation significantly increases the size of the protein, allowing for the separation of PEGylated conjugates from the smaller, unreacted protein.[3]

    • Hydrophobic Interaction Chromatography (HIC): This method separates proteins based on their hydrophobicity. The attachment of hydrophilic PEG chains reduces the surface hydrophobicity of the protein, enabling separation.

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used for analytical and small-scale preparative purification, offering high resolution to separate different PEGylated isoforms.

  • Troubleshooting Steps:

    • Column and Resin Selection: Choose a resin with the appropriate pore size and ligand for the chosen chromatography method.

    • Gradient Optimization: Systematically optimize the gradient (e.g., salt concentration for IEX, organic solvent for RP-HPLC) to maximize the resolution between the different species.

    • Loading Conditions: Ensure that the sample is in a buffer compatible with the chosen chromatography method and that the column is not overloaded.

    • Multi-Modal Chromatography: A combination of different chromatography techniques (e.g., IEX followed by SEC) may be necessary to achieve the desired purity.

Q3: We have observed the formation of aggregates in our Empaticap pegol formulation. What could be causing this and how can we prevent it?

A3: Protein aggregation is a significant concern in the development of biotherapeutics, and PEGylation can sometimes influence this process.

  • Potential Causes of Aggregation:

    • Intermolecular Cross-linking: If a bifunctional PEG reagent is used, it can cross-link multiple protein molecules, leading to aggregation.

    • Changes in Protein Conformation: The conjugation process itself or the presence of the PEG chains can sometimes lead to conformational changes that expose hydrophobic patches, promoting aggregation.

    • Suboptimal Formulation Conditions: The pH, ionic strength, and presence of excipients in the formulation buffer can all impact protein stability.

  • Mitigation Strategies:

    • Use of Monofunctional PEG: Employ monofunctional PEG reagents to prevent intermolecular cross-linking.

    • Inclusion of Stabilizing Excipients: Screen different stabilizing excipients, such as sugars (e.g., sucrose, trehalose), polyols (e.g., mannitol, sorbitol), and surfactants (e.g., polysorbate 20, polysorbate 80), to identify those that minimize aggregation.

    • Formulation Buffer Optimization: Conduct a formulation screen to determine the optimal pH and buffer system that maximizes the stability of Empaticap pegol.

    • Controlled Reaction Conditions: Slower, more controlled reaction conditions (e.g., lower temperature, stepwise addition of PEG reagent) can favor intramolecular modification over intermolecular cross-linking.[1]

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes (CQAs) we should monitor during the scale-up of Empaticap pegol production?

A1: For a PEGylated product like Empaticap pegol, the following CQAs are crucial to monitor:

  • Purity: Absence of unreacted protein, free PEG, and process-related impurities.

  • Degree of PEGylation: The number of PEG molecules attached per protein molecule (e.g., mono-, di-, or multi-PEGylated).

  • Positional Isomers: The specific sites on the protein where the PEG is attached.

  • Identity: Confirmation of the correct protein and attached PEG.

  • Potency/Bioactivity: The biological activity of the PEGylated molecule.

  • Aggregation: The level of soluble and insoluble aggregates.

  • Stability: The physical and chemical stability of the drug substance and drug product over time.

Q2: How does PEGylation affect the immunogenicity of Empaticap pegol?

A2: PEGylation generally reduces the immunogenicity of proteins by sterically shielding immunogenic epitopes from recognition by the immune system.[1] The hydrophilic nature of PEG also reduces interactions with antigen-presenting cells. However, it is important to note that anti-PEG antibodies can exist in some individuals, which could potentially lead to an immune response against the PEG moiety itself and affect the clearance and efficacy of the drug.[4][5][6] Therefore, immunogenicity testing during preclinical and clinical development is essential.

Q3: What analytical techniques are recommended for the characterization of Empaticap pegol?

A3: A panel of analytical techniques is required for comprehensive characterization:

  • Size-Exclusion Chromatography (SEC-HPLC/UPLC): To determine the extent of aggregation and separate different PEGylated species.[3]

  • Ion-Exchange Chromatography (IEX-HPLC/UPLC): To separate and quantify charge variants and different PEGylated forms.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC/UPLC): For purity assessment and separation of positional isomers.[3]

  • Mass Spectrometry (e.g., MALDI-TOF, ESI-MS): To confirm the molecular weight of the conjugate and determine the degree of PEGylation.[7]

  • Peptide Mapping: To identify the specific sites of PEGylation.

  • Dynamic Light Scattering (DLS): To assess the size distribution and presence of aggregates.

  • Circular Dichroism (CD) Spectroscopy: To evaluate the secondary and tertiary structure of the protein after PEGylation.

  • In vitro Bioassay: To measure the biological activity and potency of Empaticap pegol.

Experimental Protocols

Protocol 1: Determination of PEGylation Efficiency by SDS-PAGE

  • Objective: To visually assess the extent of PEGylation and the distribution of different PEGylated species.

  • Materials:

    • PEGylation reaction samples (at different time points or conditions)

    • Unmodified Empaticap pegol (control)

    • Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)

    • SDS-PAGE running buffer

    • Sample loading buffer

    • Protein molecular weight standards

    • Coomassie Brilliant Blue or other protein stain

    • Destaining solution

  • Methodology:

    • Prepare samples by diluting them in sample loading buffer to a final protein concentration of approximately 1 mg/mL.

    • Heat the samples at 70°C for 10 minutes.

    • Load 10-20 µL of each sample and the molecular weight standards into the wells of the polyacrylamide gel.

    • Run the gel at a constant voltage (e.g., 200 V) until the dye front reaches the bottom of the gel.

    • Carefully remove the gel and place it in the staining solution for 1 hour with gentle agitation.

    • Transfer the gel to the destaining solution and incubate until the protein bands are clearly visible against a clear background.

    • Image the gel. The PEGylated species will appear as bands with higher apparent molecular weights compared to the unmodified protein.

Protocol 2: Quantification of Mono-PEGylated Empaticap Pegol by Cation-Exchange Chromatography (CEX-HPLC)

  • Objective: To separate and quantify the different PEGylated forms of Empaticap pegol.

  • Materials and Equipment:

    • HPLC system with a UV detector

    • Weak cation-exchange column

    • Mobile Phase A: 20 mM sodium phosphate, pH 6.0

    • Mobile Phase B: 20 mM sodium phosphate, 1 M NaCl, pH 6.0

    • Purified PEGylation reaction mixture

  • Methodology:

    • Equilibrate the CEX column with 100% Mobile Phase A.

    • Inject 20 µL of the sample.

    • Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

    • Monitor the elution profile at 280 nm.

    • Identify the peaks corresponding to the unreacted protein, mono-PEGylated, and multi-PEGylated species based on their retention times (typically, the more PEGylated, the earlier the elution).

    • Integrate the peak areas to determine the relative percentage of each species.

Data Presentation

Table 1: Effect of pH on Mono-PEGylation Yield of Empaticap pegol

Reaction pHUnreacted Protein (%)Mono-PEGylated Product (%)Multi-PEGylated Species (%)
6.545.250.14.7
7.030.562.37.2
7.515.875.48.8
8.08.168.223.7
8.54.355.939.8

Table 2: Influence of PEG:Protein Molar Ratio on Product Distribution

Molar Ratio (PEG:Protein)Unreacted Protein (%)Mono-PEGylated Product (%)Multi-PEGylated Species (%)
5:125.668.36.1
10:115.875.48.8
20:16.270.123.7
50:11.952.545.6

Mandatory Visualization

PEGylation_Workflow cluster_upstream Upstream Process cluster_conjugation Conjugation cluster_downstream Downstream Process cluster_final_product Final Product Empaticap_pegol_expression Empaticap Pegol Expression Protein_purification Protein Purification Empaticap_pegol_expression->Protein_purification Conjugation_reaction PEGylation Reaction Protein_purification->Conjugation_reaction PEG_reagent Activated PEG Reagent PEG_reagent->Conjugation_reaction Purification Purification (IEX/SEC) Conjugation_reaction->Purification Characterization Characterization Purification->Characterization Formulation Formulation Characterization->Formulation Final_product Empaticap Pegol Drug Substance Formulation->Final_product

Caption: High-level workflow for the production of Empaticap pegol.

Troubleshooting_Logic cluster_reaction Reaction Optimization cluster_purification Purification Optimization start Low Mono-PEGylated Yield check_reaction Check Reaction Conditions start->check_reaction check_purification Check Purification Method start->check_purification If reaction is optimal optimize_ph Optimize pH check_reaction->optimize_ph Suboptimal? optimize_ratio Optimize Molar Ratio check_reaction->optimize_ratio Suboptimal? optimize_conc Optimize Concentration check_reaction->optimize_conc Suboptimal? optimize_gradient Optimize Gradient check_purification->optimize_gradient Poor Resolution? change_resin Change Resin/Column check_purification->change_resin Poor Resolution? multimodal Implement Multi-Modal Chromatography check_purification->multimodal Still Impure? end Improved Yield optimize_ph->end optimize_ratio->end optimize_conc->end optimize_gradient->end change_resin->end multimodal->end

Caption: Troubleshooting decision tree for low mono-PEGylated product yield.

References

Technical Support Center: Optimizing Animal Models for Emapticap Pegol Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining animal models for more accurate testing of Emapticap pegol. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to enhance the precision and reliability of preclinical studies.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the in vivo testing of this compound in diabetic nephropathy models.

Question/Issue Possible Cause & Recommended Solution
Why am I observing high variability in the diabetic nephropathy phenotype (e.g., albuminuria, glomerulosclerosis) within my db/db mouse colony? Genetic Background: The genetic background of db/db mice significantly influences the severity and progression of diabetic nephropathy. The C57BLKS/J background, for instance, is known to develop a more robust nephropathy phenotype compared to the C57BL/6J background.[1][2][3] Solution: Ensure you are using a consistent and appropriate genetic background for your studies. If high variability persists, consider obtaining mice from a single, reputable vendor to minimize genetic drift. For a more severe and accelerated model, consider using db/db mice on an eNOS-deficient background (eNOS-/- db/db).[2][4][5]
I am not observing the expected therapeutic effect of this compound (mNOX-E36) on albuminuria or renal inflammation. Dosing and Administration: Inadequate dosing or improper administration can lead to a lack of efficacy. This compound, being a Spiegelmer, has specific pharmacokinetic properties. Solution: A validated dosing regimen for mNOX-E36 in db/db mice is subcutaneous injection of 50 mg/kg three times per week.[6] Ensure accurate calculation of the dose based on the animal's body weight and proper subcutaneous administration technique. Timing of Intervention: The timing of treatment initiation is crucial. Early intervention may prevent the onset of severe renal damage, while later intervention might only slow progression. Consider the therapeutic window of this compound in your experimental design.
How can I confirm target engagement of this compound in my animal model? Assessing Downstream Effects: Direct measurement of this compound in tissues can be challenging. Target engagement is often confirmed by measuring its biological effects. Solution: Assess the downstream effects of CCL2 inhibition. This can include measuring the infiltration of macrophages (e.g., CD68-positive cells) into the kidney glomeruli via immunohistochemistry. A significant reduction in macrophage infiltration would indicate successful target engagement.[7][8]
What are some common challenges associated with the administration of oligonucleotide therapeutics like this compound in mice? Immunogenicity and Off-Target Effects: While Spiegelmers are designed to have low immunogenicity, it is a potential concern with any oligonucleotide therapeutic.[9] Off-target effects are also a possibility. Solution: Monitor for signs of adverse reactions at the injection site and systemically. To assess for off-target effects, a non-functional (scrambled sequence) Spiegelmer control group should be included in your study design. This helps to differentiate the specific effects of CCL2 inhibition from any non-specific effects of the oligonucleotide.[9]
My histological analysis of kidney sections is not showing clear differences between treated and untreated groups. Staining Protocol and Scoring: Improper tissue fixation, processing, or staining can lead to artifacts and obscure subtle histological changes. Subjectivity in scoring can also introduce variability. Solution: Utilize a standardized and validated protocol for Periodic acid-Schiff (PAS) staining to assess glomerular changes.[10][11][12][13][14] Implement a semi-quantitative scoring system for glomerulosclerosis and tubulointerstitial fibrosis, performed by a blinded observer to minimize bias.[15]

Refinement of Animal Models for More Accurate this compound Testing

To enhance the translational relevance of preclinical studies with this compound, consider the following strategies for refining your animal models:

  • Accelerating and Exacerbating the Disease Phenotype:

    • Uninephrectomy (UNx): Performing a unilateral nephrectomy in db/db mice can accelerate the development and progression of diabetic nephropathy, leading to more pronounced renal lesions in a shorter timeframe.[16]

    • eNOS Knockout Mice: Using db/db mice with a genetic knockout of endothelial nitric oxide synthase (eNOS-/-) results in a more severe diabetic nephropathy phenotype, including hypertension, which is a common comorbidity in human diabetic kidney disease.[2][4][5]

  • Enhancing the Inflammatory Component:

    • High-Fat Diet: Combining a high-fat diet with low-dose streptozotocin (B1681764) (STZ) in certain mouse strains can induce a metabolic syndrome phenotype with a significant inflammatory component, which may be more responsive to anti-inflammatory therapies like this compound.[3]

  • Advanced and Future Models:

    • Humanized Mouse Models: For highly specific therapeutics like this compound that target human CCL2, the development and use of humanized mouse models expressing the human CCL2 protein would be the gold standard. This would allow for the direct testing of the human-specific this compound (NOX-E36) in a preclinical setting, eliminating the need for a mouse-specific surrogate (mNOX-E36). While not yet widely available, this is a key area for future model refinement.[17]

Quantitative Data from Preclinical Studies

The following table summarizes key quantitative data from preclinical studies on CCL2/CCR2 inhibition in mouse models of diabetic nephropathy, providing a comparative overview of their efficacy.

Compound Animal Model Treatment Regimen Key Findings Reference
mNOX-E36 (murine this compound) Uninephrectomized db/db mice50 mg/kg, s.c., 3x/week for 8 weeks- 40% reduction in glomerular macrophages[6]
RS102895 (CCR2 antagonist) db/db mice2 mg/kg/day in chow for 9 weeks- Significant improvement in albuminuria- Significant improvement in mesangial expansion and glomerular basement membrane thickening- Attenuation of renal CD68 (macrophage marker) expression[7][8]
CCX140-B (CCR2 inhibitor) db/db miceNot specified in abstract- Reduced urinary albumin/creatinine (B1669602) ratio (UACR)[18]

Experimental Protocols

Measurement of Glomerular Filtration Rate (GFR) in Conscious Mice using FITC-Inulin

This protocol describes a method for determining GFR based on the clearance of fluorescein (B123965) isothiocyanate (FITC)-inulin.[19][20][21][22]

Materials:

  • FITC-inulin

  • 0.9% NaCl solution

  • HEPES buffer (500 mM, pH 7.4)

  • Heparinized capillary tubes

  • Fluorometer

Procedure:

  • Preparation of FITC-Inulin Solution: Dissolve FITC-inulin in 0.9% NaCl to a final concentration of 5%. This may require heating.

  • Animal Preparation: Anesthetize the mouse briefly (e.g., using isoflurane).

  • Injection: Retro-orbitally inject 3.74 µL/g body weight of the 5% FITC-inulin solution.

  • Blood Sampling: At various time points (e.g., 3, 5, 10, 15, 35, 55, and 75 minutes) after the mouse regains consciousness, collect approximately 20 µL of blood from the saphenous vein into a heparinized capillary tube.

  • Plasma Preparation: Centrifuge the capillary tubes to separate the plasma.

  • Sample Buffering: Mix 10 µL of plasma with 40 µL of 500 mM HEPES buffer (pH 7.4).

  • Fluorescence Measurement: Measure the fluorescence of the buffered plasma samples using a fluorometer.

  • Calculation: Calculate the GFR using a two-phase exponential decay curve fitting program. The GFR is calculated as: GFR = I / (A/α + B/β), where I is the total amount of injected FITC-inulin, A and B are the y-intercepts, and α and β are the decay constants for the two phases of clearance.

24-Hour Urine Collection for Albuminuria Measurement

This protocol outlines the procedure for collecting 24-hour urine samples from mice to assess albumin excretion.[23][24][25][26]

Materials:

  • Metabolic cages for mice

  • Collection tubes

  • Reagents for albumin and creatinine assays (e.g., ELISA kits)

Procedure:

  • Acclimation: Acclimate the mice to the metabolic cages for at least 24 hours before the start of the experiment to reduce stress-induced variations.

  • Urine Collection: Place each mouse in an individual metabolic cage with free access to food and water. Position a collection tube under the funnel of the cage to collect urine.

  • Sample Collection and Storage: Collect urine over a 24-hour period. To prevent evaporation and degradation, the collection tubes can be placed on ice or a cooling plate. At the end of the 24-hour period, measure the total urine volume and centrifuge the samples to remove any contaminants. Store the urine samples at -80°C until analysis.

  • Analysis: Thaw the urine samples and measure the albumin and creatinine concentrations using commercially available kits. The albumin-to-creatinine ratio is then calculated to normalize for variations in urine output.

Periodic Acid-Schiff (PAS) Staining for Kidney Histology

This protocol details the PAS staining method for visualizing glycogen (B147801) and other carbohydrate-rich structures, which is useful for assessing glomerular mesangial matrix expansion in kidney sections.[10][11][12][13][14][27]

Materials:

  • Formalin-fixed, paraffin-embedded kidney tissue sections

  • Periodic acid solution (0.5%)

  • Schiff reagent

  • Mayer's hematoxylin (B73222)

  • Ethanol (B145695) series (for dehydration)

  • Xylene or other clearing agent

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.

  • Oxidation: Incubate the slides in 0.5% periodic acid solution for 5 minutes.

  • Rinsing: Rinse the slides thoroughly with distilled water.

  • Schiff Reaction: Place the slides in Schiff reagent for 15-30 minutes, or until the desired intensity is reached.

  • Washing: Wash the slides in lukewarm running tap water for 5-10 minutes to allow the color to develop.

  • Counterstaining: Counterstain the nuclei with Mayer's hematoxylin for 1-2 minutes.

  • Bluing: "Blue" the hematoxylin in running tap water or a bluing agent.

  • Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.

Visualizations

Signaling Pathway

Emapticap_Pegol_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds Emapticap This compound Emapticap->CCL2 Neutralizes PI3K PI3K CCR2->PI3K ERK ERK CCR2->ERK p38 p38 MAPK CCR2->p38 AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB ERK->NFkB p38->NFkB Inflammation Inflammation (Cytokine Production) NFkB->Inflammation CellMigration Monocyte/Macrophage Migration & Infiltration NFkB->CellMigration

Caption: Signaling pathway of CCL2 and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow cluster_model Animal Model cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis start Select db/db mice (e.g., C57BLKS/J background) unx Optional: Uninephrectomy to accelerate disease start->unx diabetes Allow diabetes to develop (monitor blood glucose) unx->diabetes treatment_group Administer mNOX-E36 (50 mg/kg, s.c., 3x/week) diabetes->treatment_group Randomize control_group Administer vehicle or scrambled control diabetes->control_group Randomize urine 24-hour urine collection (Albuminuria) treatment_group->urine blood Blood collection (GFR measurement) treatment_group->blood histology Kidney tissue collection (Histology - PAS stain) treatment_group->histology immuno Immunohistochemistry (Macrophage infiltration) treatment_group->immuno control_group->urine control_group->blood control_group->histology control_group->immuno

References

Validation & Comparative

Emapticap Pegol on Center Stage: A Comparative Analysis of CCL2 Inhibitors in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Emapticap pegol (NOX-E36) and other prominent C-C motif chemokine ligand 2 (CCL2) inhibitors investigated in preclinical settings. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to offer an objective assessment of their performance.

The chemokine CCL2, also known as monocyte chemoattractant protein-1 (MCP-1), plays a pivotal role in recruiting inflammatory monocytes and macrophages to sites of tissue injury and disease. This has rendered the CCL2/CCR2 signaling axis a compelling target for therapeutic intervention in a multitude of pathologies, including various cancers, diabetic nephropathy, and inflammatory disorders. A range of inhibitory molecules have been developed to disrupt this axis, with this compound, a Spiegelmer® (an L-RNA aptamer), emerging as a notable candidate. This guide delves into the preclinical data available for this compound and places it in context with other CCL2 inhibitors, namely the small molecule Bindarit (B1667084) and the monoclonal antibody Carlumab.

Quantitative Comparison of Preclinical Efficacy

To facilitate a clear comparison of the preclinical efficacy of this compound and other CCL2 inhibitors, the following tables summarize the key quantitative findings from various studies. It is important to note that these studies were not head-to-head comparisons and utilized different animal models and experimental conditions. Therefore, direct cross-study comparisons should be interpreted with caution.

Table 1: Effects of CCL2 Inhibitors in Preclinical Cancer Models

InhibitorCancer ModelAnimal ModelKey Quantitative EndpointsReference
This compound (mNOX-E36) Hepatocellular CarcinomaMouse model- Reduced liver tumor volume- Inhibited infiltration of tumor-associated macrophages- Reduced pathogenic vascularization[1]
Bindarit Prostate CancerXenograft mice (PC-3M-Luc2 cells)- Impaired metastatic disease[2]
Breast CancerSyngeneic Balb/c mice (4T1-Luc cells)- Impairment of local tumorigenesis- Significantly decreased infiltration of tumor-associated macrophages and myeloid-derived suppressor cells[2]
Carlumab (CNTO 888) Prostate CancerMouse model- Preclinical data suggested potential for clinical benefit, but clinical trials did not show significant antitumor activity as a single agent.[3][4]

Table 2: Effects of CCL2/CCR2 Axis Inhibitors in Preclinical Diabetic Nephropathy Models

InhibitorDisease ModelAnimal ModelKey Quantitative EndpointsReference
This compound (mNOX-E36) Diabetic Nephropathydb/db mice- Reduced albuminuria- Restored glomerular endothelial glycocalyx
Generic CCL2 Inhibition Diabetic NephropathyAnimal models- Reduced urinary albumin-creatinine ratio[5]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms of action and the experimental approaches used in these preclinical studies, the following diagrams illustrate the CCL2-CCR2 signaling pathway and a general workflow for in vivo efficacy studies.

CCL2_CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 CCR2 CCR2 (GPCR) CCL2->CCR2 Binding & Activation G_Protein G-protein CCR2->G_Protein PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC RAS Ras PKC->RAS RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK NF_kB NF-κB ERK->NF_kB AKT Akt PI3K->AKT AKT->NF_kB Cell_Response Cellular Responses (Migration, Proliferation, Survival) NF_kB->Cell_Response In_Vivo_Efficacy_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Xenograft, Syngeneic) Tumor_Implantation Tumor Cell Implantation (e.g., Subcutaneous, Orthotopic) Animal_Model->Tumor_Implantation Randomization Randomize Animals into Treatment Groups Tumor_Implantation->Randomization Treatment_Admin Administer Investigational Drug (e.g., this compound, Bindarit) and Vehicle Control Randomization->Treatment_Admin Monitoring Monitor Animal Health and Tumor Growth Treatment_Admin->Monitoring Endpoint_Measurement Measure Primary Endpoints (e.g., Tumor Volume, Survival) Monitoring->Endpoint_Measurement Tissue_Collection Collect Tissues for Ex Vivo Analysis Endpoint_Measurement->Tissue_Collection Ex_Vivo_Analysis Perform Ex Vivo Analyses (e.g., IHC, Flow Cytometry) Tissue_Collection->Ex_Vivo_Analysis Statistical_Analysis Statistical Analysis of Data Ex_Vivo_Analysis->Statistical_Analysis

References

Comparative Guide to CCL2 Inhibition for Veterinary Research: Emapticap Pegol and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Emapticap pegol and alternative C-C motif chemokine ligand 2 (CCL2) inhibitors for application in veterinary research. The objective is to present the available data on their mechanisms of action, species-specific considerations, and efficacy in relevant animal models to aid in the selection of appropriate research tools for studying inflammatory diseases in veterinary species.

Introduction to this compound and the Role of CCL2 in Veterinary Inflammatory Disease

This compound (formerly NOX-E36) is a Spiegelmer®, a unique class of L-oligonucleotide aptamers that act as potent and specific inhibitors of the chemokine CCL2.[1][2][3] CCL2, also known as monocyte chemoattractant protein-1 (MCP-1), is a critical signaling molecule in the inflammatory cascade. Its primary function is to recruit CCR2-expressing cells, predominantly monocytes and macrophages, to sites of inflammation.[4][5] This influx of immune cells, while a crucial component of the normal immune response, can contribute to pathology in chronic inflammatory conditions.

In veterinary medicine, elevated levels of CCL2 have been implicated in a variety of inflammatory diseases across different species. In dogs, CCL2 is associated with conditions such as idiopathic pulmonary fibrosis, Duchenne muscular dystrophy, and various cancers.[6][7][8] In horses, CCL2 plays a role in the pathogenesis of equine herpesvirus type 1 infections.[9][10] Given the central role of the CCL2/CCR2 axis in inflammation, its therapeutic targeting represents a promising avenue for the development of novel treatments for a range of veterinary diseases.[4][11]

A critical consideration for this compound is its species-specificity. The human-specific form, NOX-E36, and a mouse-specific form, mNOX-E36, have been developed, highlighting that the efficacy of this Spiegelmer® is dependent on the specific amino acid sequence of the target CCL2 protein.[12] This underscores the necessity of species-specific validation for any CCL2 inhibitor being considered for veterinary research.

Comparative Analysis of CCL2/CCR2 Axis Inhibitors

While this compound represents a highly specific approach to CCL2 inhibition, several other molecules targeting the CCL2/CCR2 axis have been investigated, primarily in preclinical rodent models of human disease. Direct comparative studies of these inhibitors in veterinary species are currently limited. The following sections summarize the available data on prominent alternatives.

Small Molecule Inhibitors

Small molecule inhibitors typically target the C-C chemokine receptor 2 (CCR2), preventing its activation by CCL2.

  • Bindarit (B1667084): An anti-inflammatory indazolic derivative that inhibits the synthesis of CCL2.[2] It has shown efficacy in reducing inflammation and pathology in rodent models of arthritis, pancreatitis, and cancer.[2][13]

  • Cenicriviroc: A dual antagonist of CCR2 and CCR5. It has demonstrated anti-inflammatory and anti-fibrotic effects in mouse and rat models of liver and kidney fibrosis.[9]

  • Rosiglitazone and Quinacrine: While not specific CCL2 inhibitors, these molecules have been shown to reduce the migration of monocytes in response to CCL2 in the context of equine herpesvirus type 1 infection models.[12][13]

Monoclonal Antibodies

Neutralizing antibodies that directly bind to CCL2 can prevent its interaction with CCR2. These have been explored as a therapeutic strategy in various inflammatory and oncology models.

Data Summary

The following table summarizes available quantitative data for this compound and its alternatives from preclinical models. It is important to note that these data are not from direct head-to-head comparative studies and were generated in different experimental systems, primarily murine models.

CompoundClassTargetModel SystemKey Quantitative FindingsReference
This compound (mNOX-E36) Spiegelmer® (L-oligonucleotide aptamer)CCL2Diabetic miceReduced albuminuria and restored glomerular endothelial glycocalyx.[12]
Murine hematopoietic cellsInhibits migration and signaling pathway activation in a dose-dependent manner.[12]
Bindarit Small MoleculeCCL2 SynthesisRat adjuvant-induced arthritisDrastic reduction of radiological scores for joint effusion and bone erosion.[4]
Murine lupus modelDelayed onset of proteinuria and significantly prolonged survival.[14]
Cenicriviroc Small MoleculeCCR2/CCR5Mouse model of peritonitisSignificantly reduced monocyte/macrophage recruitment at doses ≥20 mg/kg/day.[9]
Mouse models of fibrosisSignificant reductions in collagen deposition.[9]
CCL2 Neutralizing Antibody Monoclonal AntibodyCCL2Mouse hepatocellular carcinoma modelSignificantly reduced liver damage, HCC incidence, and tumor burden.[15]
Rat model of acute lung injuryTransiently reduced monocyte infiltration into the bronchoalveolar space.[16]

Experimental Protocols

Quantification of Canine CCL2 in Serum using ELISA

This protocol is adapted from commercially available ELISA kits for canine CCL2.[1][2][4][17]

Materials:

  • Canine CCL2/MCP-1 Quantikine ELISA Kit (or equivalent)

  • Microplate reader set to 450 nm (with wavelength correction at 540 nm or 570 nm if available)

  • Pipettes and sterile tips

  • Wash buffer

  • Assay diluent

  • Substrate solution

  • Stop solution

  • Canine serum samples

Procedure:

  • Prepare all reagents, standards, and samples as instructed in the kit manual.

  • Add 50 µL of Assay Diluent to each well of the microplate.

  • Add 50 µL of standard, control, or serum sample to the appropriate wells.

  • Gently tap the plate frame for 1 minute to mix. Cover with an adhesive strip and incubate for 2 hours at room temperature.

  • Aspirate each well and wash five times with Wash Buffer (400 µL per well). Ensure complete removal of liquid after each wash.

  • Add 100 µL of Canine CCL2 Conjugate to each well. Cover with a new adhesive strip and incubate for 2 hours at room temperature.

  • Repeat the aspiration and wash step.

  • Add 100 µL of Substrate Solution to each well and incubate for 30 minutes at room temperature, protected from light.

  • Add 100 µL of Stop Solution to each well. Gently tap the plate to ensure thorough mixing.

  • Determine the optical density of each well within 30 minutes using a microplate reader.

  • Calculate the concentration of CCL2 in the samples by comparing the optical density to the standard curve.

In Vitro Monocyte Chemotaxis Assay

This protocol provides a general framework for assessing the inhibition of monocyte migration in response to CCL2. Species-specific modifications, particularly the source of monocytes and CCL2, are required.

Materials:

  • Transwell inserts (5 µm pore size) for 24-well plates

  • Canine peripheral blood mononuclear cells (PBMCs) isolated by density gradient centrifugation

  • Recombinant canine CCL2

  • Test inhibitor (e.g., this compound or alternative)

  • Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA)

  • Fluorescent dye for cell labeling (e.g., Calcein-AM) or a method for cell quantification (e.g., ATP-based luminescence assay)

  • Fluorescence plate reader or luminometer

Procedure:

  • Isolate canine monocytes from PBMCs by plastic adhesion or magnetic cell sorting.

  • Label the monocytes with a fluorescent dye according to the manufacturer's protocol, if using a fluorescence-based detection method.

  • Resuspend the monocytes in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.

  • Pre-incubate the monocytes with the test inhibitor at various concentrations for 30-60 minutes at 37°C.

  • Add chemotaxis buffer containing recombinant canine CCL2 (at a pre-determined optimal concentration) to the lower chamber of the Transwell plate.

  • Add the pre-incubated monocyte suspension to the upper chamber of the Transwell insert.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

  • After incubation, remove the non-migrated cells from the top of the insert with a cotton swab.

  • Quantify the migrated cells in the lower chamber. For fluorescently labeled cells, read the plate on a fluorescence plate reader. Alternatively, lyse the cells and quantify ATP using a luminescence-based assay.

  • Calculate the percentage inhibition of chemotaxis for each inhibitor concentration compared to the untreated control.

Visualizations

TLR4_Signaling_Pathway CCL2/CCR2 Signaling Pathway CCL2 CCL2 CCR2 CCR2 (G-protein coupled receptor) CCL2->CCR2 Binds to G_Protein G-protein (α, β, γ subunits) CCR2->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PI3K PI3K G_Protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces NFkB NF-κB Activation PKC->NFkB MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK Cellular_Response Cellular Response (Chemotaxis, Adhesion, Proliferation, Cytokine Production) Ca_release->Cellular_Response Akt Akt PI3K->Akt Activates Akt->NFkB NFkB->Cellular_Response MAPK->Cellular_Response

Caption: The CCL2/CCR2 signaling pathway, a key driver of monocyte and macrophage recruitment in inflammation.

Experimental_Workflow Experimental Workflow for Evaluating CCL2 Inhibitors start Start: Select Veterinary Species and Inflammatory Disease Model sample_collection Sample Collection (e.g., Blood, Tissue) start->sample_collection in_vivo_study In Vivo Efficacy Study start->in_vivo_study in_vitro_assays In Vitro Assays sample_collection->in_vitro_assays elisa ELISA for CCL2 Quantification in_vitro_assays->elisa chemotaxis Monocyte Chemotaxis Assay in_vitro_assays->chemotaxis data_analysis Data Analysis and Comparison elisa->data_analysis chemotaxis->data_analysis treatment_groups Treatment Groups: - Vehicle Control - this compound (species-specific) - Alternative Inhibitor(s) in_vivo_study->treatment_groups outcome_assessment Outcome Assessment: - Clinical Scores - Histopathology - Biomarker Analysis (CCL2 levels) - Immune Cell Infiltration treatment_groups->outcome_assessment outcome_assessment->data_analysis conclusion Conclusion: Comparative Efficacy and Cross-species Reactivity data_analysis->conclusion

Caption: A general experimental workflow for the comparative evaluation of CCL2 inhibitors in veterinary research.

References

Emapticap Pegol for Diabetic Nephropathy: A Cost-Effectiveness and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An objective review of the investigational therapeutic agent Emapticap pegol in the context of current standards of care for diabetic nephropathy, tailored for researchers, scientists, and drug development professionals.

Berlin, Germany – this compound (NOX-E36), a novel Spiegelmer® that neutralizes C-C motif chemokine ligand 2 (CCL2), demonstrated promising clinical activity in a Phase IIa trial for diabetic nephropathy. However, its development for this indication has since been discontinued (B1498344). This guide provides a comprehensive analysis of this compound, comparing its clinical trial data with established therapeutic alternatives and their cost-effectiveness.

Executive Summary

This compound emerged as a potential disease-modifying therapy for diabetic nephropathy by targeting the inflammatory pathway mediated by CCL2. A Phase IIa study showed that it was safe and well-tolerated, leading to statistically significant reductions in albuminuria and improvements in glycemic control, with effects persisting even after treatment cessation[1][2][3]. Despite these encouraging early results, the development for diabetic nephropathy did not progress to later stages[4].

Current standard-of-care for diabetic nephropathy includes angiotensin-converting enzyme (ACE) inhibitors, angiotensin II receptor blockers (ARBs), and sodium-glucose cotransporter-2 (SGLT2) inhibitors. These agents have well-documented efficacy in slowing the progression of kidney disease and established cost-effectiveness profiles[5][6][7][8][9]. This guide will delve into a comparative analysis of the clinical data for this compound alongside the established efficacy and economic value of these approved therapies.

Comparative Clinical Data

The following tables summarize the key efficacy and safety findings from the Phase IIa trial of this compound and pivotal studies for standard-of-care treatments.

Table 1: Efficacy Comparison of this compound and Standard-of-Care Therapies in Diabetic Nephropathy

Therapeutic AgentMechanism of ActionKey Efficacy EndpointResultCitation
This compound (NOX-E36) CCL2 InhibitorChange in Urinary Albumin-to-Creatinine Ratio (UACR)-29% from baseline at 12 weeks (p<0.05); -32% vs. placebo in a post-hoc analysis (p=0.014)[3][10]
Change in HbA1c-0.31% from baseline at 12 weeks; -0.35% vs. placebo 4 weeks post-treatment (p=0.026)[10][11]
ACE Inhibitors Renin-Angiotensin System (RAS) InhibitionProgression from microalbuminuria to macroalbuminuriaReduced risk (RR 0.43)[12]
ARBs Renin-Angiotensin System (RAS) InhibitionDoubling of serum creatinine (B1669602) levelReduced risk (RR 0.84)[12]
SGLT2 Inhibitors Sodium-Glucose Cotransporter-2 InhibitionComposite of kidney failure and cardiovascular eventsLower risk compared to placebo[13]

Table 2: Safety Profile Comparison

Therapeutic AgentCommon Adverse EventsSerious Adverse EventsCitation
This compound (NOX-E36) Mild, local injection site reactionsNo treatment-related serious adverse events reported in Phase IIa[2][14]
ACE Inhibitors Cough, hyperkalemia, hypotensionAngioedema (rare)[15][16]
ARBs Hyperkalemia, hypotension[5][6]
SGLT2 Inhibitors Genitourinary infections, diabetic ketoacidosis (rare)[9][13]

Cost-Effectiveness of Standard-of-Care Therapies

While a formal cost-effectiveness analysis for this compound is unavailable due to its discontinued development for diabetic nephropathy, extensive economic evaluations have been conducted for the current standard of care.

Table 3: Cost-Effectiveness of ACE Inhibitors, ARBs, and SGLT2 Inhibitors

Therapeutic ClassKey FindingsCitation
ACE Inhibitors & ARBs Both are considered cost-effective, and in many cases, cost-saving compared to conventional therapy without RAS inhibition. ARBs were found to be more cost-effective than ACE inhibitors in some analyses.[5][6][8]
SGLT2 Inhibitors Generally considered cost-effective, with incremental cost-effectiveness ratios (ICERs) well below willingness-to-pay thresholds in several healthcare systems.[7][9]

Experimental Protocols

This compound Phase IIa Study (NCT01547897)

This was a randomized, double-blind, placebo-controlled, multicenter exploratory study[3][10][11].

  • Participants: 75 patients with type 2 diabetes and albuminuria (UACR >100 mg/g) on a stable standard-of-care regimen, including RAS blockade[3][9].

  • Intervention: Patients were randomized (2:1) to receive either this compound (0.5 mg/kg) or placebo, administered subcutaneously twice weekly for 12 weeks[10][11].

  • Follow-up: A 12-week treatment-free observation period followed the intervention phase[10][11].

  • Primary Outcome: Change in urinary albumin-to-creatinine ratio (UACR)[3].

  • Secondary Outcomes: Included evaluation of glycemic control (HbA1c), safety, and tolerability[3].

Visualizations

Signaling Pathway of CCL2 Inhibition by this compound

cluster_0 Diabetic Milieu (High Glucose, AGEs) cluster_1 Renal Cells cluster_2 Inflammatory Cascade High_Glucose High Glucose Renal_Cells Glomerular Mesangial Cells, Podocytes, Tubular Epithelial Cells High_Glucose->Renal_Cells Stress AGEs Advanced Glycation End Products (AGEs) AGEs->Renal_Cells Activation CCL2_Production Increased CCL2 (MCP-1) Production Renal_Cells->CCL2_Production CCR2 CCR2 Receptor (on Monocytes/Macrophages) CCL2_Production->CCR2 Binds to Monocyte_Recruitment Monocyte/Macrophage Recruitment & Infiltration CCR2->Monocyte_Recruitment Inflammation_Fibrosis Renal Inflammation, Fibrosis & Injury Monocyte_Recruitment->Inflammation_Fibrosis Diabetic_Nephropathy Diabetic Nephropathy Progression Inflammation_Fibrosis->Diabetic_Nephropathy Leads to Emapticap_Pegol This compound (NOX-E36) Emapticap_Pegol->CCL2_Production Inhibits

Caption: Mechanism of action of this compound in diabetic nephropathy.

Experimental Workflow of the this compound Phase IIa Trial

Screening Screening of Patients (Type 2 Diabetes, Albuminuria) Randomization Randomization (2:1) Screening->Randomization Treatment_Group This compound (0.5 mg/kg) Twice weekly, subcutaneous Randomization->Treatment_Group Placebo_Group Placebo Twice weekly, subcutaneous Randomization->Placebo_Group Treatment_Period 12-Week Treatment Period Treatment_Group->Treatment_Period Placebo_Group->Treatment_Period Follow_Up 12-Week Treatment-Free Observation Period Treatment_Period->Follow_Up Data_Analysis Analysis of UACR, HbA1c, and Safety Data Follow_Up->Data_Analysis

Caption: Workflow of the Phase IIa clinical trial for this compound.

Conclusion

This compound represented a novel therapeutic approach for diabetic nephropathy by targeting the inflammatory chemokine CCL2. The Phase IIa clinical trial demonstrated its potential to reduce albuminuria and improve glycemic control with a favorable safety profile. The prolonged effects observed after treatment cessation suggested a possible disease-modifying potential, distinguishing it from therapies that act primarily through hemodynamic mechanisms[1][2].

However, with the discontinuation of its development for this indication, this compound will not be an addition to the therapeutic armamentarium for diabetic nephropathy in the foreseeable future. The current standards of care, including ACE inhibitors, ARBs, and SGLT2 inhibitors, remain the cornerstones of management. These therapies have robust evidence supporting their efficacy in slowing the progression of diabetic kidney disease and have demonstrated cost-effectiveness. Future research in diabetic nephropathy continues to explore novel pathways, and the story of this compound provides valuable insights into the potential of targeting inflammation in this complex disease.

References

Safety Operating Guide

Proper Disposal of Emapticap Pegol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the handling and disposal of Emapticap Pegol, this guide is intended for researchers, scientists, and drug development professionals. The following procedures are based on available safety data and general best practices for laboratory chemical waste management.

This compound is identified as not being a hazardous substance or mixture.[1] However, proper disposal is crucial to maintain a safe laboratory environment and prevent potential environmental contamination. The following guidelines provide a step-by-step approach to the safe disposal of this compound and associated materials.

Recommended Disposal Procedures

For the disposal of this compound, it is recommended to follow the procedures for non-hazardous pharmaceutical waste. Always adhere to your institution's and local regulations regarding chemical waste disposal.

For Small Quantities (e.g., residual amounts in vials, used plates):

  • Collection: Collect waste this compound and any materials contaminated with it (e.g., pipette tips, gloves, paper towels) in a designated, leak-proof waste container. This container should be clearly labeled as "Non-hazardous Pharmaceutical Waste" or as required by your institution's waste management plan.

  • Container Type: Use a container that is compatible with the waste, such as a sturdy, sealable plastic container. For any sharps waste, such as needles or syringes that may have been used for administration in research animals, a designated sharps container is mandatory.[2]

  • Storage: Store the waste container in a secure, designated area away from incompatible materials until it is collected by your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.

For Spills:

In the event of a spill, the following steps should be taken:

  • Ensure Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and eye protection.

  • Containment: Prevent further spread of the spill.

  • Absorption: Absorb the spilled solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]

  • Decontamination: Decontaminate the affected surfaces and any equipment by scrubbing with alcohol.[1]

  • Disposal of Cleanup Materials: Collect all contaminated materials (absorbent, wipes, etc.) in the designated non-hazardous pharmaceutical waste container.

Summary of Handling and Disposal Information

ParameterGuidelineSource
Hazard Classification Not a hazardous substance or mixture[1]
Personal Protective Equipment (PPE) Standard laboratory attire: lab coat, gloves, and safety glasses.[1]
Accidental Release Measures Absorb with liquid-binding material, decontaminate with alcohol.[1]
Waste Container Type Labeled, leak-proof container for non-hazardous pharmaceutical waste. Approved sharps container for any sharps.[2][3]
Disposal Method Dispose of as non-hazardous pharmaceutical waste through a licensed waste disposal service. Do not dispose of down the drain.[3]
Spill Cleanup Use absorbent material and decontaminate with alcohol.[1]

Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (Unused solution, etc.) waste_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated labware, PPE) waste_type->solid_waste Solid absorb_spill Absorb with inert material (e.g., vermiculite). waste_type->absorb_spill Spill collect_liquid Collect in a labeled, sealed container for non-hazardous chemical waste. liquid_waste->collect_liquid collect_solid Place in a designated, labeled container for non-hazardous solid waste. solid_waste->collect_solid spill_waste Spill Cleanup Material storage Store waste in a designated, secure area. collect_liquid->storage collect_solid->storage decontaminate Decontaminate spill area with alcohol. absorb_spill->decontaminate collect_spill_waste Collect all cleanup materials in a labeled, sealed container. decontaminate->collect_spill_waste collect_spill_waste->storage disposal Arrange for pickup by licensed waste disposal service. storage->disposal

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Emapticap Pegol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with investigational compounds like Emapticap pegol. While this compound is not classified as a hazardous substance, adhering to rigorous safety and handling protocols is essential to maintain a safe research environment and ensure the integrity of your experiments.[1] This guide provides detailed procedural information for the safe handling, storage, and disposal of this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

Proper personal protective equipment is fundamental for minimizing exposure risk. The following table outlines the recommended PPE for handling this compound, drawing from best practices for non-hazardous but potent pharmaceutical compounds.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles that provide a complete seal around the eyes.
Hand Protection Nitrile GlovesWear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination.
Body Protection Laboratory CoatA dedicated lab coat, preferably disposable, should be worn over personal clothing.
Respiratory N95/FFP2 RespiratorRecommended when handling the compound as a powder to minimize inhalation of airborne particulates.
Foot Protection Closed-toe ShoesAlways wear shoes that fully cover the feet in a laboratory setting.

Operational Plan: From Receipt to Disposal

A structured operational plan ensures that this compound is handled safely and efficiently throughout its lifecycle in the laboratory.

Receiving and Storage
  • Inspect Packaging: Upon receipt, visually inspect the packaging for any signs of damage or leakage.

  • Verify Documentation: Ensure the received material matches the order and that all necessary documentation, such as the Safety Data Sheet (SDS), is present.

  • Appropriate Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1] For long-term stability, storage at -20°C is recommended.

Handling and Preparation
  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to control potential exposure.

  • Personal Protective Equipment: Before handling, don the appropriate PPE as outlined in the table above.

  • Weighing: If working with the powdered form, conduct weighing within a ventilated enclosure to minimize the generation of dust.

  • Reconstitution: When preparing solutions, add the solvent to the solid compound slowly to prevent splashing. For oligonucleotides like this compound, using a weak buffer such as TE (10 mM Tris, pH 7.5-8.0, 1 mM EDTA) is recommended for resuspension to ensure stability.

Spill Management

In the event of a spill, follow these steps:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate the Area: If the spill is large or generates significant dust, evacuate the immediate area.

  • Don Appropriate PPE: Before cleaning, ensure you are wearing the full recommended PPE.

  • Contain the Spill: For powdered spills, gently cover with absorbent material. For liquid spills, use appropriate chemical spill pads.

  • Clean the Area: Work from the outside of the spill inward, using a suitable cleaning agent.

  • Dispose of Waste: All materials used for spill cleanup must be disposed of as hazardous waste in a clearly labeled, sealed container.

Disposal Plan: Ensuring Environmental Safety

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, vials, and cleaning materials, must be segregated from regular laboratory waste.

  • Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for all this compound waste.

  • Disposal Method: The recommended method for disposing of non-hazardous pharmaceutical waste is incineration by a licensed waste management service. Do not dispose of this compound down the drain or in the regular trash.

  • Documentation: Maintain a detailed record of all disposed waste in accordance with institutional and local regulations.

Safety and Stability Data

While a comprehensive safety profile is established during clinical trials, the following data from a Phase IIa study provides insight into the general tolerability of this compound in a clinical setting.

Adverse Event CategoryThis compound GroupPlacebo Group
Injection Site Reactions18%4%
Treatment-Related Skin Reactions2 patients0 patients
Serious Adverse Events00

Data from a Phase IIa clinical trial in patients with type 2 diabetic nephropathy.[2]

Experimental Workflow for Safe Handling

The following diagram illustrates the key stages of the safe handling workflow for this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive Receive & Inspect Store Store Appropriately Receive->Store Prep_Area Prepare Designated Handling Area Store->Prep_Area Don_PPE Don Personal Protective Equipment Prep_Area->Don_PPE Weigh Weigh Compound Don_PPE->Weigh Reconstitute Reconstitute Solution Weigh->Reconstitute Experiment Perform Experiment Reconstitute->Experiment Decontaminate Decontaminate Surfaces & Equipment Experiment->Decontaminate Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Segregate Segregate Waste Doff_PPE->Segregate Dispose Dispose via Licensed Service Segregate->Dispose

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.